molecular formula C16H29N5O3 B12390187 N3-Gly-Gly-OH (DCHA)

N3-Gly-Gly-OH (DCHA)

货号: B12390187
分子量: 339.43 g/mol
InChI 键: URKIOVJESPPVFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N3-Gly-Gly-OH (DCHA) is a useful research compound. Its molecular formula is C16H29N5O3 and its molecular weight is 339.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality N3-Gly-Gly-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-Gly-Gly-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H29N5O3

分子量

339.43 g/mol

IUPAC 名称

2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11)

InChI 键

URKIOVJESPPVFO-UHFFFAOYSA-N

规范 SMILES

C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-]

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-Terminal Azido-Oligo-Glycine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-terminal azido-functionalized oligo-glycine linkers, with a specific focus on the structural characteristics of the diglycine variant, N-azidoacetyl-glycyl-glycine. While the query specified N3-Gly-Gly-OH (DCHA), it is important to note that the dicyclohexylammonium (B1228976) (DCHA) salt is a common formulation for enhancing the stability and handling of acidic peptides, and the core structure of interest is the azido-diglycine peptide. This document elucidates the physicochemical properties, synthesis, and primary applications of this class of molecules, which are pivotal in the field of bioconjugation and drug development. Detailed experimental protocols for solid-phase peptide synthesis and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided, alongside structured data tables and requisite visualizations to facilitate understanding and practical application.

Core Molecular Structure and Physicochemical Properties

N-azidoacetyl-glycyl-glycine is a heterobifunctional linker molecule. Its structure consists of a diglycine backbone, which provides a flexible and hydrophilic spacer. The N-terminus is functionalized with an azidoacetyl group, introducing a terminal azide (B81097) (N₃) that serves as a reactive handle for "click chemistry." The C-terminus presents a carboxylic acid (-OH), which can be engaged in standard peptide coupling reactions.

The inclusion of a dicyclohexylammonium (DCHA) counterion to form a salt is a common practice in peptide chemistry. This is particularly useful when the free acid form of the peptide is non-crystalline or unstable, as the DCHA salt often improves crystallinity, stability, and ease of handling.[1][2][3]

Table 1: Physicochemical Properties of N-azidoacetyl-glycyl-glycine

PropertyValue (Estimated/Calculated)Source/Notes
Molecular Formula C₆H₉N₅O₄Calculated for the free acid.
Molecular Weight 215.17 g/mol Calculated for the free acid.
Appearance White to off-white solidInferred from similar peptide structures.
Solubility Soluble in aqueous buffers, DMSO, DMFThe glycine (B1666218) backbone imparts hydrophilicity.
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the C-terminal carboxyl group of similar small peptides.
Azide Symmetric Stretch ~2100 cm⁻¹Characteristic infrared absorption band for the azide functional group.

Table 2: Representative Spectroscopic Data (¹H NMR)

Proton DesignationExpected Chemical Shift (ppm in D₂O)Notes
α-CH₂ (Glycine 1)~3.9 - 4.1Methylene protons of the glycine residue adjacent to the azidoacetyl group.
α-CH₂ (Glycine 2)~3.8 - 4.0Methylene protons of the C-terminal glycine residue.
CH₂ (Azidoacetyl)~3.7 - 3.9Methylene protons of the azidoacetyl group.

Note: Actual chemical shifts can vary depending on the solvent, pH, and concentration.

Synthesis and Purification

The synthesis of N-terminal azido-oligo-glycine peptides is most commonly and efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6][7] This methodology allows for the stepwise assembly of the peptide chain on a solid support, which simplifies the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of N-azidoacetyl-glycyl-glycine

Materials:

  • Wang resin or other suitable resin for C-terminal carboxylic acids

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling reagents: e.g., HBTU, HATU, or DIC/Oxyma[8]

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[8]

  • First Glycine Coupling:

    • Couple Fmoc-Gly-OH to the resin using a suitable coupling agent and base in DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.

    • Wash the resin extensively with DMF and DCM.

  • Second Glycine Coupling:

    • Repeat the coupling step with another equivalent of Fmoc-Gly-OH.

    • Wash the resin thoroughly.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step.

  • Azidoacetic Acid Coupling:

    • Couple azidoacetic acid to the N-terminus of the resin-bound diglycine.

    • Allow the reaction to proceed for 2-4 hours. A Kaiser test can be used to monitor for the disappearance of free primary amines.[8]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove any side-chain protecting groups.

    • Note: Thiol-based scavengers should be avoided as they can reduce the azide group.[8]

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

    • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The structure and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.

spss_workflow cluster_resin_prep Resin Preparation cluster_peptide_elongation Peptide Elongation cluster_final_steps Final Steps Resin Wang Resin Swell Swell in DMF Resin->Swell Couple_Gly1 Couple Fmoc-Gly-OH Swell->Couple_Gly1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_Gly1->Deprotect1 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect1->Couple_Gly2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Gly2->Deprotect2 Couple_Azido Couple Azidoacetic Acid Deprotect2->Couple_Azido Cleavage Cleavage from Resin (TFA Cocktail) Couple_Azido->Cleavage Purification RP-HPLC Purification Cleavage->Purification cuaac_pathway Azido_Peptide N3-Gly-Gly-OH (Azide-functionalized Linker) Triazole_Product Triazole-linked Conjugate Azido_Peptide->Triazole_Product Alkyne_Molecule R-C≡CH (Alkyne-functionalized Molecule) Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole_Product [3+2] Cycloaddition

References

A Technical Guide to N3-Gly-Gly-OH (DCHA) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of N3-Gly-Gly-OH (DCHA), a key reagent in the field of click chemistry. It covers its chemical properties, core applications in bioconjugation, and generalized experimental protocols for its use.

Core Molecular Data

N3-Gly-Gly-OH (DCHA) is the dicyclohexylamine (B1670486) (DCHA) salt of N-(2-azidoacetyl)glycylglycine. The DCHA salt form enhances the stability and handling of the azide-containing dipeptide. Its primary utility lies in its azide (B81097) functional group, which enables covalent ligation to molecules containing alkyne groups.

All quantitative and identifying data for the compound are summarized below.

PropertyValueReference
IUPAC Name 2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine[1]
Synonyms N-(2-azidoacetyl)glycine DCHA salt, N3-Gly-Gly-OH DCHA[1][2]
Molecular Formula C16H29N5O3[1][2][3]
Molecular Weight 339.43 g/mol [1][3]
CAS Number 2706488-76-6[2]
Component Compounds 2-(2-Azidoacetamido)acetic acid, Dicyclohexylamine[1]

Principle of Application: Click Chemistry

N3-Gly-Gly-OH (DCHA) is a versatile building block for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[3][4] The azide group is the key functional moiety that participates in cycloaddition reactions with alkynes, forming a stable triazole ring. This allows for the precise and efficient conjugation of this dipeptide linker to proteins, nucleic acids, lipids, or other molecules of interest.[3]

The two primary click chemistry pathways utilizing this reagent are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that requires a copper(I) catalyst to join the azide with a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free reaction that occurs between an azide and a strained, cyclic alkyne (e.g., DBCO, BCN), making it highly suitable for applications in living systems where copper toxicity is a concern.[3]

Experimental Protocols & Methodologies

The following sections provide generalized protocols for the two main applications of N3-Gly-Gly-OH (DCHA). Researchers should optimize concentrations, solvents, and reaction times for their specific substrates.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating N3-Gly-Gly-OH to a molecule containing a terminal alkyne.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Alkyne-modified substrate

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., DMSO, t-BuOH/H2O mixture)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-modified substrate.

    • Prepare fresh stock solutions of Sodium Ascorbate (e.g., 100 mM in water) and Copper(II) Sulfate (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified substrate and a molar excess (typically 1.5-3 equivalents) of N3-Gly-Gly-OH.

    • Add the solvent to achieve the desired final concentration.

    • Add the copper-stabilizing ligand (e.g., TBTA) if required.

  • Initiation of Reaction:

    • Add the Sodium Ascorbate solution to the reaction mixture, followed immediately by the Copper(II) Sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

    • The final concentrations are typically in the range of 1-10 mM for the substrates, 1 mM for Sodium Ascorbate, and 0.1-0.5 mM for CuSO4.

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and catalyst using standard techniques like HPLC, size-exclusion chromatography, or dialysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for biocompatible conjugation where a copper catalyst must be avoided.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Substrate modified with a strained alkyne (e.g., DBCO, BCN)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Methodology:

  • Preparation of Reagents:

    • Dissolve the N3-Gly-Gly-OH (DCHA) in the reaction buffer (e.g., PBS).

    • Dissolve the strained alkyne-modified substrate in a compatible solvent or directly in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the strained alkyne-modified substrate with a molar excess (typically 2-10 equivalents) of N3-Gly-Gly-OH.

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC, ranging from 4 to 24 hours.

    • Gently mix the solution during incubation.

    • Monitor the reaction progress via LC-MS, SDS-PAGE (for proteins), or another suitable method.

  • Purification:

    • As this reaction is catalyst-free, purification is often simpler. Unreacted azide reagent can be removed by dialysis, spin filtration, or chromatography as needed.

Workflow Visualization

The decision to use either the CuAAC or SPAAC pathway depends primarily on the nature of the alkyne-containing reaction partner and the biological constraints of the experiment. The following diagram illustrates this selection workflow.

G Workflow for N3-Gly-Gly-OH (DCHA) Bioconjugation cluster_start Starting Reagent cluster_partner Reaction Partner cluster_pathways Reaction Pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway cluster_end Final Product reagent N3-Gly-Gly-OH (DCHA) (Azide Source) partner_decision Select Alkyne Substrate reagent->partner_decision terminal_alkyne Terminal Alkyne partner_decision->terminal_alkyne  If Partner is... strained_alkyne Strained Alkyne (e.g., DBCO, BCN) partner_decision->strained_alkyne  If Partner is... cuaac_node CuAAC Reaction (Copper-Catalyzed) terminal_alkyne->cuaac_node catalyst Requires: - Cu(I) Catalyst - Reducing Agent - Ligand cuaac_node->catalyst product Stable Triazole Linkage (Bioconjugate) cuaac_node->product spaac_node SPAAC Reaction (Strain-Promoted) strained_alkyne->spaac_node no_catalyst Catalyst-Free (High Biocompatibility) spaac_node->no_catalyst spaac_node->product

Caption: Decision workflow for bioconjugation using N3-Gly-Gly-OH (DCHA).

References

An In-depth Technical Guide to N3-Gly-Gly-OH (DCHA) and its Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N3-Gly-Gly-OH (DCHA), a versatile reagent for click chemistry. The document details its chemical properties, provides experimental workflows for its application, and discusses its relevance in the study of cellular signaling pathways, drawing parallels with the well-documented analogue, N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine). This guide is intended for researchers, scientists, and drug development professionals.

Core Molecular Data

N3-Gly-Gly-OH (DCHA) is a chemical reagent used in bioconjugation and drug discovery. The presence of a terminal azide (B81097) group allows for its specific ligation to alkyne-modified molecules through highly efficient and bioorthogonal "click" chemistry reactions.

Chemical Properties:

PropertyValueSource
CAS Number 2706488-76-6[1][2][3]
Molecular Formula C16H29N5O3[1][2]
Molecular Weight 339.43 g/mol [1][2]
Synonyms N-(2-azidoacetyl)glycine DCHA salt[1][2]
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Diglycine Linker
Appearance White to off-white solid

Physicochemical Properties of the Analog N3-Gly-Gly-Gly-Gly-Gly-OH:

PropertyValueNotesSource
Molecular Formula C10H15N7O6[4][5]
Molecular Weight 329.27 g/mol [5]
Melting Point >200 °C (decomposes)Estimated based on similar peptides.[5]
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the pKa of the C-terminal carboxyl group.[5]
LogP Highly negativeThe pentaglycine (B1581309) chain contributes to high water solubility.[5]
Purity Typically >95%After HPLC purification.[4]

Experimental Protocols

The primary application of N3-Gly-Gly-OH (DCHA) and its analogs is in bioconjugation via "click" chemistry. The two most common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes a general procedure for conjugating an azide-containing molecule like N3-Gly-Gly-OH to an alkyne-functionalized molecule.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Alkyne-containing molecule (e.g., a modified protein, drug, or probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

  • Solvent (e.g., DMSO or DMF) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Dissolve N3-Gly-Gly-OH (DCHA) in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in water.

    • Prepare a 100 mM stock solution of the copper ligand in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of N3-Gly-Gly-OH (DCHA).

    • Add the copper ligand to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic methods, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted reagents and the catalyst.

2. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC provides a copper-free alternative for bioconjugation, which is particularly useful for in vivo applications where copper toxicity is a concern.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • A molecule functionalized with a strained alkyne (e.g., DBCO or BCN)

  • Reaction buffer (e.g., PBS)

  • Solvent (e.g., DMSO or DMF) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Dissolve N3-Gly-Gly-OH (DCHA) in the reaction buffer.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent.

  • Reaction Setup:

    • Combine the two reactants in a suitable reaction vessel.

  • Incubation:

    • Incubate the reaction mixture, typically at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques.

Applications in Drug Development and Signaling Pathway Analysis

N3-Gly-Gly-OH (DCHA) and its analogs are valuable tools in drug development, particularly in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Workflow for Creating and Using a Molecular Probe to Study a Signaling Pathway:

While N3-Gly-Gly-OH (DCHA) does not directly participate in signaling pathways, it is a crucial component for creating probes to study these pathways.[6]

G cluster_synthesis Probe Synthesis cluster_application Cellular Application & Analysis N3_Linker N3-Gly-Gly-OH (DCHA) Click_Chemistry Click Chemistry (CuAAC or SPAAC) N3_Linker->Click_Chemistry Alkyne_Molecule Alkyne-Modified Molecule (e.g., Kinase Inhibitor) Alkyne_Molecule->Click_Chemistry Molecular_Probe Molecular Probe (e.g., Fluorescently Labeled Inhibitor) Click_Chemistry->Molecular_Probe Cells Introduce Probe to Cells Molecular_Probe->Cells Imaging Imaging/ Biochemical Assay Cells->Imaging Pathway_Analysis Signaling Pathway Analysis Imaging->Pathway_Analysis

Caption: Logical workflow for creating and using a probe to study a signaling pathway.

Application in PROTACs:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. N3-Gly-Gly-OH analogs can serve as a component of this linker.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

Synthesis of N3-Azido-Glycyl-Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N3-azido-glycyl-glycine, a valuable building block in bioconjugation, chemical biology, and drug development. This document outlines the core principles of its synthesis, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Introduction

N3-azido-glycyl-glycine, also known as N-(2-azidoacetyl)glycylglycine, is a dipeptide derivative featuring a terminal azide (B81097) group. This functional group is of significant interest as it serves as a chemical handle for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the efficient and specific covalent attachment of the dipeptide to alkyne-modified molecules, facilitating the construction of complex biomolecular architectures.[1][2]

The glycyl-glycine backbone provides a simple, flexible, and hydrophilic spacer, which can be advantageous in maintaining the biological activity and solubility of the resulting conjugates. Consequently, N3-azido-glycyl-glycine is a versatile tool for applications including the development of targeted drug delivery systems, the synthesis of peptide-based therapeutics, and the creation of novel biomaterials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-azidoacetyl)glycylglycine is presented in Table 1.

PropertyValueReference
Synonyms N-(2-azidoacetyl)glycylglycine, Azido triglycine, N3-Gly-Gly-OH[1]
CAS Number 1993176-75-2[1]
Molecular Formula C6H9N5O4[1]
Molecular Weight 215.2 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 150 - 154 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 2-8 °C[1]

Synthesis of N3-Azido-Glycyl-Glycine

The synthesis of N3-azido-glycyl-glycine is typically achieved through the N-acylation of glycyl-glycine with an activated form of 2-azidoacetic acid. A common and effective approach involves the in situ activation of 2-azidoacetic acid using a carbodiimide (B86325) coupling agent or its conversion to a more stable activated ester, such as an N-hydroxysuccinimide (NHS) ester.

Synthesis of 2-Azidoacetic Acid

The precursor, 2-azidoacetic acid, can be synthesized from bromoacetic acid and sodium azide.

Experimental Protocol: Synthesis of 2-Azidoacetic Acid

  • Materials:

    • Bromoacetic acid

    • Sodium azide (NaN3)

    • Distilled water

    • Diethyl ether

    • Magnesium sulfate (B86663) (MgSO4)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve sodium azide (e.g., 6.95 g, 107 mmol) in distilled water (e.g., 30 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add bromoacetic acid (e.g., 7.15 g, 51.5 mmol) to the stirred solution over 10 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 1 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (e.g., 5 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. A typical yield is around 70%.

  • Characterization Data for 2-Azidoacetic Acid:

    • ¹H-NMR (400 MHz, CDCl3) δ: 9.87 (s, 1H, -COOH), 3.97 (s, 2H, -CH2-).

Solution-Phase Synthesis of N3-Azido-Glycyl-Glycine

This protocol describes the coupling of 2-azidoacetic acid with glycyl-glycine using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Experimental Protocol: N-acylation of Glycyl-glycine

  • Materials:

    • Glycyl-glycine

    • 2-Azidoacetic acid

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • N,N-Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO3)

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Sodium sulfate (Na2SO4)

    • Dichloromethane (DCM)

    • Methanol (B129727) (MeOH)

  • Procedure:

    • Dissolve 2-azidoacetic acid (e.g., 1.0 eq) in anhydrous DMF.

    • Add NHS (e.g., 1.1 eq) and EDC (e.g., 1.1 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS ester of 2-azidoacetic acid.

    • In a separate flask, dissolve glycyl-glycine (e.g., 1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

    • Add the activated 2-azidoacetic acid solution dropwise to the glycyl-glycine solution while maintaining the pH at ~8-9 with the addition of sodium bicarbonate as needed.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using a gradient of methanol in dichloromethane) to afford N3-azido-glycyl-glycine as a white solid.

ReagentMolar Ratio
Glycyl-glycine1.0
2-Azidoacetic acid1.0
EDC1.1
NHS1.1

Table 2: Molar ratios of key reagents for the synthesis of N3-azido-glycyl-glycine.

ParameterValue
Expected Yield 60-80%
Purification Method Flash Chromatography
Eluent System Methanol in Dichloromethane

Table 3: Typical reaction parameters and outcomes.

Experimental and Logical Diagrams

The following diagrams illustrate the key experimental workflow and the logical relationships in the synthesis of N3-azido-glycyl-glycine.

experimental_workflow cluster_azidoacetic_acid Synthesis of 2-Azidoacetic Acid cluster_coupling Coupling Reaction start_aa Bromoacetic Acid + Sodium Azide in Water (0°C) react_aa Reaction at RT (overnight) start_aa->react_aa acidify_aa Acidification (HCl) react_aa->acidify_aa extract_aa Extraction (Diethyl Ether) acidify_aa->extract_aa dry_aa Drying and Concentration extract_aa->dry_aa product_aa 2-Azidoacetic Acid dry_aa->product_aa activate_aa Activation of 2-Azidoacetic Acid (EDC, NHS in DMF) product_aa->activate_aa couple Coupling Reaction (pH 8-9, RT, overnight) activate_aa->couple prepare_gg Glycyl-glycine in NaHCO3 solution prepare_gg->couple workup Acidification and Extraction (HCl, EtOAc) couple->workup purify Purification (Flash Chromatography) workup->purify final_product N3-Azido-glycyl-glycine purify->final_product logical_relationship cluster_precursor Precursor Synthesis cluster_activation Carboxylic Acid Activation cluster_peptide_bond Peptide Bond Formation start_materials Starting Materials (Bromoacetic Acid, NaN3) sn2_reaction SN2 Reaction start_materials->sn2_reaction azido_acid 2-Azidoacetic Acid sn2_reaction->azido_acid activated_ester Activated NHS Ester azido_acid->activated_ester Activation coupling_reagents Coupling Reagents (EDC, NHS) coupling_reagents->activated_ester nucleophilic_attack Nucleophilic Attack activated_ester->nucleophilic_attack dipeptide Glycyl-glycine dipeptide->nucleophilic_attack Amine Nucleophile peptide_product N3-Azido-glycyl-glycine nucleophilic_attack->peptide_product

References

An In-depth Technical Guide on the Solubility and Application of N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N3-Gly-Gly-OH (DCHA) in dimethyl sulfoxide (B87167) (DMSO) and water. It includes a summary of available solubility data, standardized experimental protocols for solubility determination, and a visualization of a key experimental workflow involving this reagent.

Core Concepts: Understanding N3-Gly-Gly-OH (DCHA)

N3-Gly-Gly-OH is a chemical reagent characterized by a terminal azide (B81097) (-N3) group and a diglycine structure, which terminates in a carboxylic acid (-OH). The dicyclohexylamine (B1670486) (DCHA) salt form is often utilized to enhance the stability and handling properties of the free acid, which can be an oil or difficult to crystallize. DCHA is a secondary amine that is sparingly soluble in water but miscible with many organic solvents. The presence of the DCHA salt can influence the solubility profile of the parent molecule.

This compound is a valuable tool in bioconjugation and drug development, primarily serving as a linker in "click chemistry" reactions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages with alkyne-containing molecules.

Solubility Profile of N3-Gly-Gly-OH (DCHA)

Quantitative solubility data for N3-Gly-Gly-OH (DCHA) is not extensively reported in publicly available literature. However, based on the properties of its constituent parts (azido-diglycine and DCHA) and related compounds, a qualitative and estimated solubility profile can be summarized.

Data Presentation: Solubility of N3-Gly-Gly-OH and its DCHA Salt

Compound/SaltSolventReported SolubilityNotes
N3-Gly-Gly-OH WaterSoluble, especially at neutral to basic pH[1]The glycine (B1666218) tail contributes to water solubility. Oligoglycine solubility in water is known to decrease with increasing chain length.
DMSOSoluble[1]DMSO is a powerful solvent for a wide array of organic materials.[2][3]
Dicyclohexylamine (DCHA) WaterSparingly soluble (0.8 g/L)[4]DCHA is a secondary amine with a fishy odor.[4]
DMSOMiscible[2]DCHA is soluble in most organic liquids.[2][3]
N3-Gly-Gly-OH (DCHA) WaterLikely sparingly solubleThe hydrophobic DCHA counterion is expected to decrease the aqueous solubility compared to the free acid.
DMSOLikely solubleBoth the azido-diglycine portion and DCHA are soluble in DMSO.

Experimental Protocols

3.1. General Experimental Protocol for Determining Solubility

Objective: To determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • N3-Gly-Gly-OH (DCHA) solid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water

  • Small vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N3-Gly-Gly-OH (DCHA) solid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • To each vial, add a known volume of the solvent (DMSO or water).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should appear as a slurry with undissolved solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

  • Sample Preparation for Analysis:

    • Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of N3-Gly-Gly-OH (DCHA) of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or M.

3.2. Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of N3-Gly-Gly-OH is in click chemistry. The following protocol outlines a general procedure for a CuAAC reaction.[1][6]

Materials:

  • N3-Gly-Gly-OH (or its DCHA salt)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS) or a mixture of water and a co-solvent like DMSO.

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve N3-Gly-Gly-OH in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • If using a ligand, prepare a 100 mM stock solution of THPTA in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the N3-Gly-Gly-OH solution and the alkyne-functionalized molecule solution.

    • Add the copper ligand solution (if used).

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the desired product can be purified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.

Mandatory Visualizations

Experimental Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_analysis Analysis & Purification azide N3-Gly-Gly-OH Solution mix Combine Reactants & Catalyst System azide->mix alkyne Alkyne-Molecule Solution alkyne->mix copper CuSO4 Solution copper->mix ascorbate Sodium Ascorbate Solution ascorbate->mix ligand Ligand (e.g., THPTA) ligand->mix incubate Incubate at Room Temperature mix->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Product (e.g., RP-HPLC) monitor->purify product Final Conjugate purify->product

Caption: Workflow for a typical CuAAC "click chemistry" reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and key applications for N3-Gly-Gly-OH (dicyclohexylammonium salt), a versatile reagent for bioconjugation and drug development.

Core Compound Information

N3-Gly-Gly-OH (DCHA) is a chemical reagent featuring a terminal azide (B81097) (N3) group, a diglycine linker, and a carboxylic acid functional group, which is supplied as a dicyclohexylammonium (B1228976) salt. The azide group serves as a reactive handle for "click chemistry," enabling efficient and specific covalent ligation to alkyne-modified molecules. The diglycine spacer provides a flexible and hydrophilic linker, which can be advantageous in maintaining the biological activity of conjugated molecules. The terminal carboxylic acid allows for standard peptide coupling reactions.

Recommended Storage Conditions

Proper storage of N3-Gly-Gly-OH (DCHA) is critical to maintain its stability and reactivity. The following table summarizes the recommended storage conditions for the lyophilized solid and solutions.

FormStorage TemperatureDurationAdditional Recommendations
Lyophilized Solid -20°CLong-termStore in a tightly sealed container in a desiccator to protect from moisture, as the compound may be hygroscopic. Protect from light.
In Solution -20°C or -80°CShort-termPrepare solutions fresh for each experiment if possible. If storage is necessary, aliquot to minimize freeze-thaw cycles. Solutions are generally not recommended for long-term storage.

Experimental Protocols

N3-Gly-Gly-OH (DCHA) is primarily utilized in click chemistry reactions for bioconjugation. Below are detailed protocols for two common types of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-Gly-Gly-OH to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This solution is prone to oxidation and should be made immediately before use.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.

    • Add the copper ligand solution (if used).

  • Initiation of the Reaction:

    • Add the CuSO4 solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 12 hours.

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of N3-Gly-Gly-OH to a strained alkyne (e.g., DBCO or BCN-functionalized molecule).

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Solvent (e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants:

    • Dissolve N3-Gly-Gly-OH (1 equivalent) in the chosen solvent.

    • Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.

  • Reaction:

    • Combine the solutions of the azide and the strained alkyne.

    • The reaction typically proceeds at room temperature without the need for a catalyst. Reaction times can range from 1 to 24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS or RP-HPLC.

    • Upon completion, purify the conjugate using an appropriate chromatographic method to remove any unreacted starting materials.

Visualizing the Workflow: Bioconjugation with N3-Gly-Gly-OH (DCHA)

The following diagram illustrates the general workflow for utilizing N3-Gly-Gly-OH (DCHA) as a linker in a bioconjugation application, such as the creation of an antibody-drug conjugate (ADC).

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_conjugate Purified Bioconjugate N3_Gly_Gly_OH N3-Gly-Gly-OH (DCHA) Click_Reaction CuAAC or SPAAC N3_Gly_Gly_OH->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug) Alkyne_Molecule->Click_Reaction Antibody Targeting Moiety (e.g., Antibody) Bioconjugate Functional Bioconjugate (e.g., ADC) Antibody->Bioconjugate Conjugation Click_Reaction->Bioconjugate Linkage Formation

Caption: General workflow for bioconjugation using N3-Gly-Gly-OH (DCHA).

An In-Depth Technical Guide to N3-Gly-Gly-OH (DCHA) for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific. At the heart of this chemical toolbox is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click" reaction that forms a stable triazole linkage. A key reagent in this area is N3-Gly-Gly-OH, an azido-functionalized dipeptide. Its dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve handling and stability. This technical guide provides a comprehensive overview of N3-Gly-Gly-OH, its properties, and its application in click chemistry for researchers new to the field.

N3-Gly-Gly-OH, or azidoacetyl-glycyl-glycine, is a bifunctional molecule featuring a terminal azide (B81097) group and a C-terminal carboxylic acid, connected by a flexible diglycine linker. The azide group serves as a chemical handle for click chemistry, allowing for the covalent attachment of this linker to molecules containing a terminal alkyne. The carboxylic acid terminus can be further functionalized, for example, by coupling to an amine-containing molecule. This versatility makes N3-Gly-Gly-OH a valuable building block in the construction of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Core Molecular Data

While extensive quantitative data for N3-Gly-Gly-OH is not widely available in peer-reviewed literature, the following table summarizes its key physicochemical properties. It should be noted that some values are calculated or inferred based on the structure and data from similar compounds.

PropertyValueSource/Note
IUPAC Name 2-(2-azidoacetamido)acetic acid-
Molecular Formula C6H9N5O4[1]
Molecular Weight 215.17 g/mol [1]
Appearance White to off-white solidInferred from similar compounds.[2][3]
Melting Point 150 - 154 °C[1]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.Inferred from the hydrophilic nature of the glycine (B1666218) linker and terminal carboxylate.[3]
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the pKa of the C-terminal carboxyl group in oligoglycines.[2]

Synthesis and Purification

N3-Gly-Gly-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. The following is a representative protocol for the synthesis of an azido-peptide on a solid support.

Experimental Protocol: Solid-Phase Synthesis of N3-Gly-Gly-OH

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.

  • Glycine Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Azidoacetic Acid Coupling: Repeat the Fmoc deprotection step. Then, couple azidoacetic acid (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Allow the reaction to proceed for 2 hours, followed by washing with DMF and DCM.

  • Cleavage from Resin: Wash the resin with DCM and dry it under a vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude N3-Gly-Gly-OH can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

G cluster_synthesis Solid-Phase Peptide Synthesis Start Start Swell Resin Swell Fmoc-Gly-Wang Resin in DMF Start->Swell Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Azidoacetic Acid (DIC, Oxyma) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End Purification->End

Caption: Workflow for the solid-phase synthesis of N3-Gly-Gly-OH.

Applications in Click Chemistry

The terminal azide group of N3-Gly-Gly-OH allows it to readily participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.

Materials:

  • N3-Gly-Gly-OH

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Suitable solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N3-Gly-Gly-OH in the reaction buffer (e.g., PBS) to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents).

    • Add the copper ligand (e.g., THPTA, 5 equivalents relative to copper).

    • Add the CuSO4 solution to a final concentration of 1-5 mol%.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the conjugated product can be purified by RP-HPLC to remove unreacted starting materials and the catalyst.

G cluster_cuaac CuAAC Workflow Start Start Prepare Prepare Stock Solutions (Azide, Alkyne, CuSO4, Na-Ascorbate, Ligand) Start->Prepare Mix Mix N3-Gly-Gly-OH, Alkyne, and Ligand Prepare->Mix AddCu Add CuSO4 Solution Mix->AddCu Initiate Initiate with Sodium Ascorbate AddCu->Initiate Incubate Incubate at Room Temp (1-12h) Initiate->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify End End Purify->End

Caption: General workflow for a CuAAC reaction using N3-Gly-Gly-OH.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with an azide without the need for a catalyst. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[2]

Materials:

  • N3-Gly-Gly-OH

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Dissolve Reactants:

    • Dissolve N3-Gly-Gly-OH (1 equivalent) in the chosen buffer.

    • Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.

  • Reaction: Combine the solutions of the azide and the strained alkyne.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from a few hours to overnight.

  • Monitoring and Purification: The reaction progress can be monitored by LC-MS. The product can be purified by size-exclusion chromatography or RP-HPLC.

G cluster_spaac SPAAC Workflow Start Start Dissolve Dissolve N3-Gly-Gly-OH and Strained Alkyne in Buffer Start->Dissolve Mix Combine Reactant Solutions Dissolve->Mix Incubate Incubate at RT or 37°C (hours to overnight) Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by SEC or RP-HPLC Monitor->Purify End End Purify->End

Caption: General workflow for a SPAAC reaction using N3-Gly-Gly-OH.

Signaling Pathways

N3-Gly-Gly-OH itself is a synthetic linker and does not directly participate in or modulate cellular signaling pathways. However, the bioconjugates created using this linker are often designed to interact with specific biological targets that are part of signaling cascades. For example, an antibody-drug conjugate (ADC) constructed with an N3-Gly-Gly-OH linker might target a cell surface receptor that is overexpressed in cancer cells, thereby delivering a cytotoxic payload to interfere with signaling pathways that promote cell proliferation and survival. The specific pathway affected is determined by the targeting moiety (e.g., the antibody) and the payload of the conjugate.

G cluster_signaling Application in Studying Signaling Pathways TargetingMoiety Targeting Moiety (e.g., Antibody) Bioconjugate Bioconjugate TargetingMoiety->Bioconjugate Linker N3-Gly-Gly-OH Linker Linker->Bioconjugate Payload Payload (e.g., Drug, Fluorophore) Payload->Bioconjugate CellSurfaceReceptor Cell Surface Receptor Bioconjugate->CellSurfaceReceptor Binds to SignalingPathway Intracellular Signaling Pathway CellSurfaceReceptor->SignalingPathway Activates/Inhibits BiologicalEffect Biological Effect (e.g., Apoptosis, Imaging) SignalingPathway->BiologicalEffect

Caption: Logical relationship of a bioconjugate using an N3-Gly-Gly-OH linker to affect a signaling pathway.

Conclusion

N3-Gly-Gly-OH (DCHA) is a versatile and valuable reagent for researchers and scientists working in the field of bioconjugation and drug development. Its bifunctional nature, combining a click-reactive azide handle with a flexible and hydrophilic diglycine linker, facilitates the straightforward synthesis of complex biomolecules. The detailed methodologies and data presented in this guide provide a foundational understanding for the application of this reagent in both copper-catalyzed and strain-promoted click chemistry reactions. While specific quantitative data for N3-Gly-Gly-OH is limited, the provided protocols, based on closely related analogs, serve as an excellent starting point for experimental design and optimization.

References

An In-depth Technical Guide to N3-Gly-Gly-OH and its Analogs in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N3-Gly-Gly-OH and its longer-chain analog, N3-Gly-Gly-Gly-Gly-Gly-OH (N3-(Gly)5-OH), versatile bifunctional linkers of significant utility in chemical biology, drug development, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics, detailing the core properties, applications, and experimental protocols related to these molecules. While specific data for N3-Gly-Gly-OH is less prevalent, the principles and applications are thoroughly represented by the extensive documentation available for the pentaglycine (B1581309) variant, which will be used as the primary exemplar in this guide.

The core structure of these linkers features a terminal azide (B81097) (N3) group and a C-terminal carboxylic acid (-OH), separated by a flexible and hydrophilic oligoglycine chain.[1] The azide group serves as a reactive handle for "click chemistry," enabling efficient and specific covalent ligation to alkyne-modified molecules.[1] The oligoglycine spacer enhances solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining biological activity.[1][2]

Core Properties and Specifications

The fundamental characteristics of the representative N3-(Gly)5-OH are summarized below. This data is compiled from various commercial suppliers and chemical databases.

PropertyValueReference
IUPAC Name 2-(2-(2-(2-(2-azidoacetamido)acetamido)acetamido)acetamido)acetic acid[3]
Synonyms Azido-pentaglycine, N3-(Gly)5-OH, Azidoacetyl tetraglycine[4]
CAS Number 2250433-77-1[3][4][5]
Molecular Formula C10H15N7O6[4][5][6]
Molecular Weight 329.27 g/mol [3][6]
Appearance White to off-white solid[3][5][6]
Purity Typically >96%[4][5]
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents like DMSO and DMF.[1]
pKa (Carboxylic Acid) ~3.5 - 4.0 (Estimated)[3]

Key Applications in Bioconjugation

The primary utility of N3-(Gly)n-OH linkers lies in their ability to covalently attach various molecular entities through bioorthogonal click chemistry.

  • Antibody-Drug Conjugates (ADCs): These linkers can be used to connect a cytotoxic payload to a monoclonal antibody. The pentaglycine chain can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][4]

  • Peptide and Protein Modification: The azide group can be introduced onto peptides or proteins, enabling their subsequent conjugation to other molecules such as imaging agents (fluorophores), polyethylene (B3416737) glycol (PEG), or small molecule drugs.[4][7]

  • Proteolysis Targeting Chimeras (PROTACs): The flexible and hydrophilic nature of the pentaglycine linker is advantageous in PROTAC design, where it connects a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the degradation of the target protein.[2]

  • Fluorescent Labeling: These linkers are used to attach fluorescent dyes to peptides and proteins for applications in cellular imaging, receptor binding assays, and in vivo imaging.[8]

  • Surface Immobilization: The peptide linker can be used to functionalize the surfaces of biomaterials or nanoparticles.[5]

Core Bioconjugation Methodologies: Click Chemistry

The azide group on N3-(Gly)n-OH linkers is primarily utilized in two types of click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal azide of the linker and a terminal alkyne on a target molecule.[3][9] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide to form a stable triazole.[9][10] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often depends on the specific application, balancing reaction speed against biocompatibility.

Reaction ClassAzide ReagentAlkyne/Dienophile ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Biocompatibility
CuAAC N3-(Gly)5-OHTerminal Alkyne10² - 10³Good (in vitro), limited by copper cytotoxicity (in vivo)
SPAAC N3-(Gly)5-OHDBCO~1Excellent, copper-free
SPAAC N3-(Gly)5-OHBCN10⁻¹ - 10⁻²Excellent, copper-free

Table adapted from comparative studies of click chemistry kinetics. Note that the reactivity of N3-(Gly)5-OH is expected to be comparable to other simple alkyl azides.[11]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and application of N3-(Gly)n-OH linkers. Optimization may be required for specific substrates and applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N3-(Gly)5-OH

This protocol describes a potential method for the synthesis of N3-(Gly)5-OH on a solid support using Fmoc chemistry.[1][6][7]

Materials:

  • Fmoc-Gly-Wang resin or Rink Amide resin

  • Fmoc-Gly-OH[12]

  • Azidoacetic acid

  • Coupling agents (e.g., HBTU, DIC) and base (e.g., DIPEA, OxymaPure)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

  • Purification System: RP-HPLC with a C18 column

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[1][6]

  • Iterative Deprotection and Coupling:

    • Remove the Fmoc protecting group using 20% piperidine in DMF.[1]

    • Wash the resin thoroughly with DMF.[1]

    • Couple the next Fmoc-Gly-OH unit using a suitable coupling agent and base in DMF. Repeat this cycle three more times to assemble the pentaglycine chain.[1]

  • Azide Incorporation: After the final glycine (B1666218) coupling and Fmoc deprotection, couple azidoacetic acid to the N-terminus of the peptide chain.[1]

  • Cleavage and Deprotection: Cleave the final product from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.[8]

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and NMR.[7]

G Resin Swell Resin in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Coupling Loop Repeat 3x Coupling->Loop Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Loop->Deprotection1 Cycle Azide_Coupling Couple Azidoacetic Acid Deprotection2->Azide_Coupling Cleavage Cleave from Resin (TFA Cocktail) Azide_Coupling->Cleavage Purification Purify by RP-HPLC Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow for N3-(Gly)5-OH.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-(Gly)5-OH to an alkyne-containing molecule in solution.[6][9]

Materials:

  • N3-(Gly)5-OH

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA, TBTA) (Optional, but recommended)

  • Solvent: PBS, water, or other biocompatible buffers, with co-solvents like DMSO if needed.

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N3-(Gly)5-OH (1 equivalent) in the reaction buffer.[6]

    • Dissolve the alkyne-functionalized molecule (1.1-1.5 equivalents) in a compatible solvent.[9]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[6]

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water) and the ligand (e.g., 100 mM in water/DMSO).[6]

  • Reaction Setup: In a reaction vessel, combine the N3-(Gly)5-OH and alkyne-molecule solutions.

  • Initiate the Reaction: Add the copper ligand, followed by CuSO4, and finally initiate the reaction by adding the sodium ascorbate solution. Final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for ascorbate.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.[6][9]

  • Purification: Upon completion, the conjugated product can be purified by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[6]

G Start Combine in Buffer: N3-Linker (Azide) + Target Molecule (Alkyne) Add_Ligand Add Copper Ligand (e.g., THPTA) Start->Add_Ligand Add_Cu Add Copper(II) Sulfate (CuSO4) Add_Ligand->Add_Cu Add_Ascorbate Initiate with Reductant (Sodium Ascorbate) Add_Cu->Add_Ascorbate Incubate Incubate at Room Temp (1-12 hours) Add_Ascorbate->Incubate Purify Purify Conjugate (e.g., RP-HPLC) Incubate->Purify

A typical workflow for a CuAAC reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of N3-(Gly)5-OH to a strained alkyne (e.g., DBCO-functionalized molecule).[9][11]

Materials:

  • N3-(Gly)5-OH

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Solvent: Phosphate-buffered saline (PBS), water, or other biocompatible buffers.

Procedure:

  • Dissolve Reactants:

    • Dissolve N3-(Gly)5-OH (1 equivalent) in the chosen solvent.[9]

    • Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.[9]

  • Reaction: Combine the solutions of the azide and the strained alkyne.

  • Incubation: Gently mix and incubate the reaction. The reaction can proceed at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 1 to 24 hours, depending on the reactants and concentrations.

  • Purification: Purify the final conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove any unreacted starting materials.

G Start Combine in Buffer: N3-Linker (Azide) + Strained Alkyne (e.g., DBCO) Incubate Incubate at RT or 37°C (1-24 hours) Start->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify

A typical workflow for a SPAAC reaction.

Application in Signaling Pathway Analysis

While N3-(Gly)n-OH linkers do not directly participate in signaling pathways, they are instrumental in creating tools to study them.[4] For instance, an alkyne-modified inhibitor of a specific kinase can be conjugated to the N3-linker, which is also attached to a reporter molecule like a fluorophore. This creates a molecular probe to visualize the kinase's localization or to study the effects of targeted inhibition on downstream signaling events.[6]

G cluster_probe Probe Synthesis cluster_pathway Cellular Application Linker N3-(Gly)n-OH Probe Fluorescent Probe Linker->Probe Inhibitor Alkyne-Inhibitor Inhibitor->Linker Click Fluorophore Alkyne-Fluorophore Fluorophore->Linker Click Probe_node Add Probe to Cells Probe->Probe_node Kinase Target Kinase Probe_node->Kinase Binds Downstream Downstream Signaling Kinase->Downstream Inhibits Imaging Fluorescence Imaging Kinase->Imaging Visualizes

Logical workflow for creating and using a probe to study a signaling pathway.

Conclusion

N3-Gly-Gly-OH and its oligoglycine analogs are highly versatile and valuable reagents for researchers in drug development, chemical biology, and materials science. Their bifunctional nature, combining the robust and specific reactivity of the azide group for click chemistry with a flexible, hydrophilic glycine spacer, makes them an attractive choice for the construction of complex bioconjugates. The ability to choose between rapid copper-catalyzed reactions and biocompatible copper-free methods provides a flexible platform for a wide array of applications, from the development of targeted therapeutics like ADCs and PROTACs to the creation of sophisticated probes for fundamental biological research.

References

An In-depth Technical Guide to the Safety and Handling of N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for N3-Gly-Gly-OH (DCHA), a click chemistry reagent. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from its constituent parts—the azido-diglycine moiety and the dicyclohexylamine (B1670486) (DCHA) salt—and from closely related compounds.

Introduction to N3-Gly-Gly-OH (DCHA)

N3-Gly-Gly-OH (DCHA) is a chemical reagent used in bioconjugation and other applications within drug discovery and chemical biology.[1] It comprises an azido-diglycine peptide, which provides a reactive azide (B81097) handle for click chemistry reactions, and a dicyclohexylamine (DCHA) counter-ion.[1] The azide group allows for covalent modification with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Physicochemical Properties

Quantitative physicochemical data for N3-Gly-Gly-OH (DCHA) is not extensively documented. The following tables summarize key properties based on available information for the compound and its components.

Table 1: Physicochemical Properties of N3-Gly-Gly-OH moiety (inferred from analogues)

PropertyValueSource/Notes
Molecular FormulaC4H6N4O3Calculated
Molecular Weight158.12 g/mol Calculated
AppearanceWhite to off-white solidInferred from related compounds[3]
SolubilityExpected to have good solubility in aqueous buffers, DMSO, and DMFInferred from related compounds[3]

Table 2: Physicochemical Properties of Dicyclohexylamine (DCHA)

PropertyValueSource
Molecular FormulaC12H23N[4]
Molecular Weight181.32 g/mol [4]
AppearanceColorless liquid[4]
Boiling Point256 °C[4]
Flash Point98-103 °C (closed cup)[4]
Solubility in waterSparingly soluble[4]

Hazard Identification and Safety Precautions

A comprehensive hazard assessment for N3-Gly-Gly-OH (DCHA) is not publicly available. Therefore, a conservative approach is necessary, considering the hazards of both the organic azide component and the dicyclohexylamine salt.

3.1. Hazards of the Azide Moiety

Organic azides are a class of energetic compounds that can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[5] While some supplier safety data for a related pentaglycine (B1581309) compound (N3-Gly-Gly-Gly-Gly-Gly-OH) classify it as non-hazardous, this should be treated with caution.[5]

Key safety considerations for organic azides:

  • Avoid Heat and Shock: Do not heat the solid compound unless the thermal stability is known. Avoid grinding or subjecting the material to shock.

  • Incompatible Materials:

    • Strong Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid.[5]

    • Heavy Metals: Avoid contact with heavy metals, as this can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead of metal ones.[5]

    • Reducing Agents: Strong reducing agents can react with the azide group.

    • Halogenated Solvents: Avoid solvents like dichloromethane (B109758) and chloroform, which can form explosive compounds with azides.[5]

3.2. Hazards of Dicyclohexylamine (DCHA)

Dicyclohexylamine is classified as a hazardous substance.[4]

  • Corrosive: It causes severe skin burns and eye damage.[4]

  • Toxic: It is harmful if swallowed or inhaled.[4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Table 3: Summary of Safety Precautions

PrecautionRecommendationRationale
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.To protect eyes and skin from the corrosive DCHA and potentially hazardous azide compound.[4][5]
Engineering Controls Work in a certified chemical fume hood.To minimize inhalation of dust from the solid compound or vapors from solutions.[5]
Handling Avoid generating dust. Use plastic or ceramic spatulas. Avoid contact with incompatible materials.To prevent inhalation and reduce the risk of forming explosive metal azides.[5]
Storage Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from heat, sparks, and flame. Store away from incompatible materials.To maintain chemical stability and prevent hazardous reactions.[4][5]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains.To prevent environmental contamination and ensure safe disposal of a potentially energetic and corrosive compound.[4][5]

Experimental Protocols

4.1. Representative Protocol: Solid-Phase Synthesis of Azido-Diglycine

This protocol is a hypothetical method for the synthesis of the N3-Gly-Gly-OH core, based on standard Fmoc solid-phase peptide synthesis (SPPS).[6]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[6]

  • First Amino Acid Coupling: Couple the first Fmoc-Gly-OH to the resin.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[6]

  • Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH.[6]

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.[6]

  • Azide Incorporation: Couple azidoacetic acid to the N-terminus of the peptide chain.[6][7]

  • Cleavage: Cleave the peptide from the resin using a TFA-based cleavage cocktail.[6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

4.2. Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azido-containing molecule to an alkyne-containing molecule.[8]

Materials:

  • N3-Gly-Gly-OH (or its DCHA salt, neutralized)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N3-Gly-Gly-OH in the reaction buffer to a final concentration of 10 mM.[8]

    • Dissolve the alkyne-functionalized molecule in a compatible solvent.[8]

    • Prepare a 100 mM stock solution of CuSO4 in water.[8]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.[8]

    • Prepare a 100 mM stock solution of the copper ligand.[8]

  • Reaction Setup: In a microcentrifuge tube, combine the N3-Gly-Gly-OH solution, the alkyne-functionalized molecule, the copper ligand, and the CuSO4 solution.

  • Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture.[8]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.[8]

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or RP-HPLC.

Visualizations

Synthesis_Workflow Resin Solid Support Resin Fmoc_Gly_Resin Fmoc-Gly-Resin Resin->Fmoc_Gly_Resin Couple Fmoc-Gly-OH H2N_Gly_Resin H2N-Gly-Resin Fmoc_Gly_Resin->H2N_Gly_Resin Fmoc Deprotection Fmoc_Gly_Gly_Resin Fmoc-Gly-Gly-Resin H2N_Gly_Resin->Fmoc_Gly_Gly_Resin Couple Fmoc-Gly-OH H2N_Gly_Gly_Resin H2N-Gly-Gly-Resin Fmoc_Gly_Gly_Resin->H2N_Gly_Gly_Resin Fmoc Deprotection N3_Gly_Gly_Resin N3-Gly-Gly-Resin H2N_Gly_Gly_Resin->N3_Gly_Gly_Resin Couple Azidoacetic Acid Crude_Product Crude N3-Gly-Gly-OH N3_Gly_Gly_Resin->Crude_Product Cleavage from Resin Pure_Product Pure N3-Gly-Gly-OH Crude_Product->Pure_Product RP-HPLC Purification CuAAC_Workflow Azide N3-Gly-Gly-OH Product Triazole-linked Conjugate Azide->Product Alkyne Alkyne-Molecule Alkyne->Product CuSO4 CuSO4 CuSO4->Product Ascorbate Sodium Ascorbate Ascorbate->Product Safety_Handling_Workflow Start Receiving Compound Storage Store in a cool, dry, well-ventilated area Start->Storage PPE Don PPE: Safety Goggles, Nitrile Gloves, Lab Coat Storage->PPE Handling Handle in Fume Hood Use non-metal spatula Avoid dust generation PPE->Handling Experiment Perform Experiment Handling->Experiment Waste Collect Waste Experiment->Waste Disposal Dispose as Hazardous Waste Waste->Disposal

References

Methodological & Application

Application Notes and Protocols for N3-Gly-Gly-OH (DCHA) in Protein Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-Gly-Gly-OH (DCHA), an azide-functionalized dipeptide, for the covalent modification of proteins via click chemistry. This reagent is a valuable tool for a wide range of applications, including protein labeling, the development of antibody-drug conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

N3-Gly-Gly-OH (DCHA) serves as a linker, incorporating a reactive azide (B81097) handle for bioorthogonal conjugation to alkyne-modified proteins. The di-glycine spacer offers a balance of hydrophilicity and flexibility. This reagent is amenable to both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing robust and versatile methods for bioconjugation.[1][2][3][4]

While specific quantitative data and detailed protocols for the N3-Gly-Gly-OH (DCHA) variant are not extensively documented in peer-reviewed literature, the principles of its application are analogous to the well-characterized pentaglycine (B1581309) counterpart, N3-Gly-Gly-Gly-Gly-Gly-OH.[5][6][7] The protocols and data presented herein are largely based on this closely related reagent and should be considered as a starting point for optimization.

Physicochemical and Handling Information

Proper handling and storage of N3-Gly-Gly-OH (DCHA) are crucial for its stability and reactivity. The dicyclohexylamine (B1670486) (DCHA) salt form may influence its solubility and handling characteristics compared to the free acid.

PropertyValueSource(s)
Molecular Formula C4H6N4O3 (free acid)Inferred
Appearance White to off-white solid[5]
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Di-glycine Linker[1][2][3][4]
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF.[5]
Storage Conditions Store lyophilized solid at -20°C or -80°C in a desiccator.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[8][1]
Handling Precautions Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid contact with strong acids, oxidizing, and reducing agents.[9][9]

Key Applications

The versatility of N3-Gly-Gly-OH (DCHA) allows for its use in several cutting-edge areas of protein science and drug development:

  • Protein Labeling: Site-specific attachment of reporter molecules such as fluorescent dyes or biotin (B1667282) for visualization and tracking of proteins in vitro and in vivo.

  • Antibody-Drug Conjugates (ADCs): Covalent linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The N3-Gly-Gly-OH linker can be conjugated to an alkyne-modified drug molecule.[5][11]

  • Proteolysis Targeting Chimeras (PROTACs): As a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the degradation of target proteins.[6][12][13]

Experimental Workflows and Signaling Pathways

General Protein Labeling Workflow

This workflow outlines the general steps for labeling a protein of interest that has been pre-functionalized with an alkyne group.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis p1 Alkyne-Modified Protein r1 Combine Reactants p1->r1 p2 N3-Gly-Gly-OH (DCHA) Solution p2->r1 p3 Click Chemistry Reagents (e.g., CuSO4, Ascorbate (B8700270) for CuAAC) p3->r1 r2 Incubate (Room Temp or 37°C) r1->r2 pu1 Purify Labeled Protein (e.g., Size Exclusion Chromatography) r2->pu1 a1 Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) pu1->a1

Caption: General workflow for protein labeling using N3-Gly-Gly-OH (DCHA).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram illustrates the steps involved in constructing an ADC using N3-Gly-Gly-OH as part of the linker system.

G cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_final Final ADC Product s1 N3-Gly-Gly-OH (DCHA) s3 Click Reaction (CuAAC or SPAAC) s1->s3 s2 Alkyne-Modified Cytotoxic Drug s2->s3 s4 N3-Gly-Gly-Drug Conjugate s3->s4 c2 Conjugation Reaction s4->c2 c1 Alkyne-Modified Antibody c1->c2 f1 Purify ADC c2->f1 f2 Characterize Drug-to-Antibody Ratio (DAR) f1->f2 f3 Final ADC f2->f3

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Development Logical Pathway

This diagram shows the logical relationship of components in a PROTAC and its mechanism of action.

G cluster_protac PROTAC Molecule cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway p1 Target Protein Ligand p2 N3-Gly-Gly-OH Derived Linker p1->p2 t1 Target Protein of Interest (POI) p1->t1 binds p3 E3 Ligase Ligand p2->p3 tc POI-PROTAC-E3 Complex p2->tc e1 E3 Ubiquitin Ligase p3->e1 binds t1->tc e1->tc u1 Ubiquitination of POI tc->u1 d1 Proteasomal Degradation u1->d1 d2 Degraded POI d1->d2

Caption: Logical pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions with proteins. Optimal conditions may vary depending on the specific protein and alkyne modification.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro protein modification where the potential for copper-induced toxicity is not a concern.[14]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • N3-Gly-Gly-OH (DCHA)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • DMSO (for dissolving N3-Gly-Gly-OH, if necessary)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of N3-Gly-Gly-OH (DCHA) in water, buffer, or DMSO. A concentration of 10-50 mM is a common starting point.

    • Ensure the alkyne-modified protein is at a suitable concentration in a compatible buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified protein and N3-Gly-Gly-OH. A 10- to 50-fold molar excess of the azide linker over the protein is typically used.

    • Add the copper-chelating ligand to the mixture. The final concentration is typically 5-fold higher than the copper concentration.

    • Add the CuSO4 solution to a final concentration of 0.1-1 mM.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 4-5 times that of CuSO4.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Upon completion, remove unreacted reagents and catalyst by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living systems or with biomolecules that are sensitive to copper ions.[1][15]

Materials:

  • Protein modified with a strained alkyne (e.g., DBCO, BCN)

  • N3-Gly-Gly-OH (DCHA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-modified protein and N3-Gly-Gly-OH (DCHA) in the reaction buffer to their desired final concentrations. Use DMSO as a co-solvent if necessary for the azide linker.

  • Reaction Setup:

    • Combine the solutions of the azide and the strained alkyne in a reaction vessel. A 3- to 10-fold molar excess of the azide is typically sufficient.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. Reaction times are dependent on the specific strained alkyne used and the concentration of reactants.[5]

  • Monitoring and Purification:

    • The reaction progress can be monitored by LC-MS or SDS-PAGE.

    • Once complete, purify the conjugated protein using an appropriate method like size-exclusion chromatography to remove excess unreacted azide linker.

  • Analysis:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and other analytical techniques.

Quantitative Data Summary

Reaction TypeAlkyne PartnerTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key CharacteristicsSource(s)
CuAAC Terminal Alkyne10² - 10³- High reaction rates- Requires copper catalyst and reducing agent- Potential for protein damage from ROS[15]
SPAAC DBCO (Dibenzocyclooctyne)~1- Copper-free- Biocompatible for live-cell labeling- Can be bulky and hydrophobic[15]
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.1- Copper-free- Smaller and more hydrophilic than DBCO- Slower reaction rates than DBCO[15]

Note: ROS refers to Reactive Oxygen Species. Rate constants are approximate and can vary significantly.

Conclusion

N3-Gly-Gly-OH (DCHA) is a versatile and effective reagent for the modification of proteins using click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with flexible options for a wide array of applications, from basic research to the development of advanced therapeutics like ADCs and PROTACs. While optimization of the provided protocols for specific applications is recommended, this guide serves as a robust starting point for the successful implementation of N3-Gly-Gly-OH (DCHA) in your research.

References

Application Notes: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1][2][3] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[4][5] Its reliability, bio-orthogonality, and compatibility with a wide range of functional groups and aqueous conditions have established it as an indispensable tool in drug development, bioconjugation, and materials science.[3][6][7]

N3-Gly-Gly-OH is a bifunctional linker molecule featuring a terminal azide (N3) group for click chemistry and a dipeptide (Gly-Gly) backbone with a terminal carboxylic acid (-OH). The glycine (B1666218) spacer provides flexibility and hydrophilicity, which can be crucial for maintaining the biological activity of conjugated molecules.[8] The terminal carboxylic acid allows for standard peptide coupling reactions, making N3-Gly-Gly-OH a versatile building block for creating complex biomolecules, such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs).[4][8] These application notes provide a detailed protocol for the CuAAC reaction using N3-Gly-Gly-OH with an alkyne-functionalized molecule.

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for a solution-phase CuAAC reaction. Optimization may be necessary depending on the specific alkyne substrate.

Component Role Typical Concentration / Amount Notes
N3-Gly-Gly-OHAzide Source1 equivalentStarting material.
Alkyne-functionalized MoleculeAlkyne Source1.1 - 1.5 equivalentsExcess is used to ensure complete consumption of the azide.[9]
Copper(II) Sulfate (B86663) (CuSO₄·5H₂O)Catalyst Precursor0.1 - 1 equivalentThe Cu(II) is reduced in situ to the active Cu(I) catalyst.[4][10]
Sodium Ascorbate (B8700270)Reducing Agent1 - 5 equivalentsMust be prepared fresh as it is prone to oxidation. Reduces Cu(II) to Cu(I).[9][10][11]
Ligand (e.g., THPTA, TBTA)Cu(I) Stabilizer0.5 - 5 equivalents (relative to copper)Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for biological applications.[8][11]
SolventReaction Medium-Degassed solvents are recommended. Common choices include water/t-butanol mixtures, DMF, DMSO, or aqueous buffers (e.g., PBS).[4][5]
TemperatureReaction ConditionRoom Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.[5]
Reaction TimeReaction Condition1 - 24 hoursProgress can be monitored by LC-MS or RP-HPLC.[8][9]

Experimental Protocols

This protocol details a typical procedure for the solution-phase conjugation of N3-Gly-Gly-OH to an alkyne-containing molecule.

1. Materials and Reagents

  • N3-Gly-Gly-OH

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., degassed deionized water and t-butanol, 1:1 mixture)[4]

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

2. Reagent Preparation

  • N3-Gly-Gly-OH Solution: Prepare a stock solution of N3-Gly-Gly-OH (1 equivalent) in the chosen solvent system.

  • Alkyne Solution: Prepare a stock solution of the alkyne-functionalized molecule (1.1-1.5 equivalents) in a compatible solvent.[9]

  • Copper Sulfate Solution: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[9]

  • Ligand Solution: Prepare a stock solution of THPTA (e.g., 50 mM in water).[9]

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM to 1 M in water) immediately before use to prevent oxidation.[9][12]

3. Reaction Procedure

  • In a suitable reaction vessel, add the N3-Gly-Gly-OH solution (1 eq) and the alkyne-functionalized molecule solution (1.1-1.5 eq).[9]

  • Add the THPTA ligand solution to the mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] The addition of the reducing agent should cause a color change, indicating the formation of the Cu(I) species.

  • Allow the reaction to proceed with stirring at room temperature. The reaction is typically run for 4-12 hours.[12]

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or RP-HPLC until the starting materials are consumed.

4. Purification and Characterization

  • Upon completion, the crude reaction mixture can be directly purified.

  • Purify the triazole conjugate product using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Pool the fractions containing the pure product and lyophilize to obtain the final product as a solid.[8]

  • Confirm the identity and purity of the final conjugate by mass spectrometry and NMR spectroscopy.[12][13]

Visualizations

Chemical Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product N3_Gly_Gly_OH N3-Gly-Gly-OH (Azide) Alkyne R-C≡CH (Alkyne) Triazole 1,2,3-Triazole Product N3_Gly_Gly_OH->Triazole Cu(I) Catalyst Alkyne->Triazole Cu(I) Catalyst CuSO4 CuSO₄ NaAsc Sodium Ascorbate Ligand Ligand (THPTA)

Caption: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow

CuAAC_Workflow prep 1. Reagent Preparation - Dissolve N3-Gly-Gly-OH & Alkyne - Prepare fresh catalyst solutions mix 2. Reaction Setup - Combine Azide and Alkyne reactants - Add Ligand and CuSO₄ prep->mix initiate 3. Reaction Initiation - Add fresh Sodium Ascorbate - Stir at room temperature mix->initiate monitor 4. Monitoring - Track progress via LC-MS or HPLC - (1-24 hours) initiate->monitor purify 5. Purification - Purify crude product using RP-HPLC monitor->purify characterize 6. Characterization - Confirm identity via Mass Spec & NMR - Lyophilize to obtain pure product purify->characterize

Caption: Step-by-step experimental workflow for the CuAAC reaction with N3-Gly-Gly-OH.

References

Application Notes and Protocols for Labeling Peptides with N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of peptides is a critical technique in drug discovery, diagnostics, and fundamental research. The introduction of bioorthogonal functional groups, such as azides, allows for the precise covalent attachment of various moieties, including fluorescent dyes, imaging agents, and cytotoxic drugs. N3-Gly-Gly-OH, as a dicyclohexylammonium (B1228976) (DCHA) salt, is a versatile reagent for introducing an azido-diglycine linker to a peptide. This linker provides a short, flexible, and hydrophilic spacer that can be readily conjugated to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.

The DCHA salt form of N3-Gly-Gly-OH enhances its stability and handling properties as a solid, without impacting its reactivity in solution once the salt is dissociated. This reagent can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) or coupled to the N-terminus of a peptide.

Key Applications

  • Fluorescent Labeling: Attachment of fluorescent probes for cellular imaging, receptor binding assays, and in vivo imaging.

  • Drug Conjugation: Development of peptide-drug conjugates (PDCs) for targeted drug delivery.

  • PEGylation: Modification with polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.

  • Surface Immobilization: Attachment of peptides to surfaces for the creation of biosensors and other biomaterials.

Quantitative Data Summary

While specific quantitative data for peptide labeling with N3-Gly-Gly-OH (DCHA) is not extensively available in peer-reviewed literature, the following tables provide representative data based on the well-established protocols for similar azido-containing linkers, such as N3-Gly-Gly-Gly-Gly-Gly-OH.[1] These values should be considered as illustrative examples, and actual results may vary depending on the specific peptide sequence, coupling strategy, and purification methods.

Table 1: Representative Peptide Synthesis and Labeling Data

ParameterExpected ValueMethod of Analysis
Crude Azide-Peptide Yield (Post-SPPS)40-70%Gravimetric analysis
Purity of Azide-Peptide (Post-SPPS)60-90%RP-HPLC
Click Chemistry Labeling Efficiency>95%RP-HPLC, Mass Spectrometry
Final Labeled Peptide Purity (Post-Purification)>98%Analytical RP-HPLC
Overall Yield of Labeled Peptide20-50%Gravimetric analysis

Table 2: Illustrative RP-HPLC Purification Data for a Labeled Peptide[2]

Sample StageRetention Time (min)Purity (%) (by HPLC at 220 nm)Yield (%)
Crude Labeled Peptide~18.5~70%100%
Pooled Fractions after Purification~18.5>98%~50%

Note: Retention times and yields are illustrative and highly dependent on the peptide sequence, the attached label, and the specific HPLC conditions.

Experimental Protocols

Protocol 1: Incorporation of N3-Gly-Gly-OH during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the N3-Gly-Gly-OH linker at the N-terminus of a peptide using manual or automated Fmoc-based SPPS.

Materials and Reagents:

  • Fmoc-protected amino acid resin

  • Fmoc-protected amino acids

  • N3-Gly-Gly-OH (DCHA)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Peptide Synthesis: Assemble the desired peptide sequence on the solid support using standard Fmoc-SPPS cycles of deprotection and coupling.

  • Final Fmoc Deprotection: After coupling the last amino acid of the core sequence, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Coupling of N3-Gly-Gly-OH:

    • Dissolve N3-Gly-Gly-OH (DCHA) (1.5 eq.), a coupling reagent (e.g., HBTU, 1.45 eq.), and DIPEA (3 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test to ensure completion.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude azide-peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude azide-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat Cycles for Peptide Sequence Wash1->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Coupling_N3 Couple N3-Gly-Gly-OH Deprotection2->Coupling_N3 Wash2 Wash (DMF, DCM) Coupling_N3->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow for N3-Gly-Gly-Peptide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye).

Materials and Reagents:

  • N3-Gly-Gly-Peptide (purified)

  • Alkyne-functionalized molecule (1.2-1.5 equivalents)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA, TBTA) solution (e.g., 50 mM in water or DMSO)

  • Reaction buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and a compatible organic solvent (e.g., DMSO, t-butanol).

Procedure:

  • Dissolve Reactants: Dissolve the N3-Gly-Gly-Peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Add Catalyst Components:

    • Add the copper ligand to the reaction mixture to a final concentration of approximately 1 mM.

    • Add the CuSO4 solution to a final concentration of approximately 0.2 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 2 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive label.

  • Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Purify the labeled peptide conjugate by RP-HPLC to remove unreacted starting materials, catalyst, and ligand.[2]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Start N3-Gly-Gly-Peptide + Alkyne-Molecule Mix Dissolve in Reaction Buffer Start->Mix Add_Ligand Add Copper Ligand (e.g., THPTA) Mix->Add_Ligand Add_Cu Add CuSO4 Add_Ligand->Add_Cu Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_Cu->Add_Ascorbate Incubate Incubate at RT (1-4 hours) Add_Ascorbate->Incubate Monitor Monitor Reaction (RP-HPLC, LC-MS) Incubate->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify Characterize Characterize Final Product (Mass Spec, HPLC) Purify->Characterize

Caption: Workflow for CuAAC "Click Chemistry" Labeling of Peptides.

Signaling Pathway Application Example

Peptides labeled with N3-Gly-Gly-OH can be used to create molecular probes to study cellular signaling pathways. For instance, a peptide inhibitor of a specific kinase can be labeled with a fluorescent dye. This fluorescently labeled peptide can then be introduced to cells to visualize the localization of the kinase or to quantify its engagement with the inhibitor, thereby providing insights into the signaling cascade.

cluster_synthesis Probe Synthesis cluster_application Cellular Application cluster_pathway Signaling Pathway Peptide Kinase Inhibitor Peptide Labeled_Peptide Fluorescently Labeled Inhibitor Peptide Peptide->Labeled_Peptide SPPS with N3-Gly-Gly-OH N3_Linker N3-Gly-Gly-OH Alkyne_Dye Alkyne-Fluorophore Alkyne_Dye->Labeled_Peptide CuAAC Click Chemistry Cells Live Cells Labeled_Peptide->Cells Introduce Probe Kinase Target Kinase Labeled_Peptide->Kinase Binds to Imaging Fluorescence Microscopy Cells->Imaging Cells->Kinase Data Localization and Quantification Data Imaging->Data Downstream Downstream Signaling Kinase->Downstream

Caption: Logical Workflow for Studying a Signaling Pathway with a Labeled Peptide.

Conclusion

N3-Gly-Gly-OH (DCHA) is a valuable reagent for the site-specific modification of peptides. The protocols outlined above, based on well-established bioconjugation techniques, provide a framework for the successful labeling of peptides for a wide range of applications in research and drug development. While the provided quantitative data is illustrative, it highlights the high efficiency and purity that can be achieved with these methods. Researchers should optimize the reaction and purification conditions for each specific peptide and label to ensure the best possible results.

References

Application Notes and Protocols for N3-Gly-Gly-OH (DCHA) in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocols for the use of azide-containing reagents, exemplified by N3-Gly-Gly-OH (DCHA), for the specific labeling of cell surface biomolecules. While direct protocols for N3-Gly-Gly-OH (DCHA) in this application are not extensively documented, this guide outlines a robust and widely adopted two-step methodology that leverages bioorthogonal click chemistry for efficient and specific cell surface labeling. This approach is suitable for a wide range of applications, including cell tracking, imaging, and proteomic analysis.

N3-Gly-Gly-OH (DCHA) is a chemical reagent used in click chemistry, a set of highly efficient and specific reactions.[1][2] The dicyclohexylammonium (B1228976) (DCHA) salt form of the molecule enhances its stability and crystallinity, making it easier to handle.[3] The core of its utility lies in the azide (B81097) (-N3) group, which can react with an alkyne group in a process known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][4][5]

The primary method for labeling cell surfaces with reagents like N3-Gly-Gly-OH involves two key stages:

  • Metabolic Glycoengineering (MGE): Cells are cultured with a modified sugar that contains a bioorthogonal functional group (an alkyne). The cell's natural metabolic pathways process this sugar and incorporate it into glycans on the cell surface.[6][7][8]

  • Click Chemistry Ligation: The azide-containing probe (e.g., a fluorescently-tagged N3-Gly-Gly-OH) is then introduced. It specifically reacts with the alkyne-modified glycans on the live cell surface, resulting in covalent labeling.[9][10][11]

This two-step approach ensures that only the metabolically active cells that have incorporated the modified sugar are labeled, providing high specificity.

Key Applications:
  • Fluorescent Imaging: Visualization of cell surface glycans to study their localization and dynamics in living cells.[12][13]

  • Cell Tracking: Labeling specific cell populations for in vitro and in vivo tracking studies.[6]

  • Proteomics: Enrichment and identification of cell surface glycoproteins to understand the surface glycoproteome.[7]

  • Drug Development: As a component in creating antibody-drug conjugates (ADCs) or other targeted therapies where specific cell surface binding is required.[4]

Data Presentation

The efficiency of cell surface labeling is dependent on several factors, including the cell type, concentration of the metabolic precursor, and the conditions of the click reaction. The following tables provide recommended starting concentrations and conditions for these experimental steps.

Table 1: Recommended Conditions for Metabolic Labeling

Parameter Recommended Range Incubation Time Notes
Alkyne-Modified Sugar Conc. (e.g., Ac4ManNAl) 25 - 200 µM 24 - 72 hours Optimal concentration and time should be determined empirically for each cell line to ensure high incorporation without cytotoxicity.[8]

| Cell Seeding Density | 1 x 10^5 cells/mL | Overnight | Cells should be in the logarithmic growth phase for efficient metabolic uptake.[9] |

Table 2: Recommended Conditions for CuAAC "Click" Reaction on Cell Surfaces

Reagent Stock Concentration Final Concentration Notes
Azide Probe (e.g., Fluorophore-N3-Gly-Gly-OH) 1 - 10 mM in DMSO 25 - 100 µM The probe should be pre-conjugated to a reporter molecule like a fluorophore.
Copper (II) Sulfate (CuSO4) 100 mM in H2O 50 - 100 µM A source of the Copper(I) catalyst.[9][10]
Copper Ligand (e.g., THPTA) 100 mM in H2O 250 - 500 µM Tris(hydroxypropyltriazolyl)methylamine (THPTA) stabilizes the Cu(I) ion and reduces cytotoxicity.[9][10]
Reducing Agent (e.g., Sodium Ascorbate) 1 M in H2O (freshly prepared) 2.5 - 5 mM Reduces Cu(II) to the active Cu(I) state.[9][10]
Reaction Time N/A 5 - 30 minutes Reaction is typically fast. Longer times may increase background signal.

| Reaction Temperature | N/A | 4°C to Room Temperature | Performing the reaction on ice (4°C) can help to minimize endocytosis of the label.[9][10] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne Reporter

This protocol describes the introduction of alkyne functional groups onto the surface of mammalian cells through metabolic incorporation of an alkyne-modified sugar.

Materials:

  • Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-pentenoylmannosamine (Ac4ManNAl) or other alkyne-modified sugar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and grow overnight under standard conditions (e.g., 37°C, 5% CO2).[6]

  • Prepare Labeling Medium: Prepare a stock solution of the alkyne-modified sugar (e.g., 50 mM Ac4ManNAl in DMSO). Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 50 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the alkyne-sugar-containing medium.[6]

  • Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the alkyne sugar into cell surface glycans.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Cell Surface Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-labeled cell surface and an azide-containing probe, such as a fluorophore conjugated to N3-Gly-Gly-OH.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Azide-probe (e.g., 10 mM Fluorophore-N3-Gly-Gly-OH in DMSO)

  • Copper (II) Sulfate (CuSO4) solution (100 mM in H2O)

  • Tris(hydroxypropyltriazolyl)methylamine (THPTA) solution (100 mM in H2O)

  • Sodium Ascorbate solution (1 M in H2O, must be freshly prepared )

  • Labeling Buffer (e.g., PBS)

Procedure:

  • Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 950 µL Labeling Buffer (PBS)

    • 10 µL Azide-Probe (to final 100 µM)

    • 5 µL THPTA solution (to final 500 µM)

    • 1 µL CuSO4 solution (to final 100 µM)

    • Vortex briefly to mix.

  • Initiate Reaction: Add 5 µL of the freshly prepared 1 M Sodium Ascorbate solution to the cocktail (to final 5 mM). Vortex the tube immediately. The cocktail is now ready for use.

  • Labeling Reaction: Add the complete reaction cocktail to the washed, alkyne-labeled cells.

  • Incubation: Incubate the cells for 5-30 minutes at 4°C or room temperature, protected from light.[9][10]

  • Washing: Aspirate the reaction cocktail and wash the cells three times with ice-cold PBS to remove unreacted reagents.

  • Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Visualizations

G cluster_0 Metabolic Labeling (Days 1-3) cluster_1 Click Reaction (30 min) cluster_2 Downstream Analysis culture Seed Cells in Culture Plate add_sugar Add Alkyne-Modified Sugar to Medium culture->add_sugar incubate Incubate for 24-72h (Metabolic Incorporation) add_sugar->incubate wash1 Wash Cells with PBS incubate->wash1 prep_cocktail Prepare CuAAC Reaction Cocktail wash1->prep_cocktail add_cocktail Add Cocktail to Cells (Initiate Click Reaction) wash1->add_cocktail prep_cocktail->add_cocktail incubate_click Incubate for 5-30 min add_cocktail->incubate_click wash2 Wash Cells with PBS incubate_click->wash2 analysis Analyze Labeled Cells (e.g., Microscopy, Flow Cytometry) wash2->analysis

Caption: Experimental workflow for cell surface labeling.

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Reaction A Alkyne-Sugar (in medium) C Metabolic Machinery A->C B Cell with Surface Glycoprotein B->C D Alkyne-Labeled Cell Surface C->D Incorporation G Fluorescently Labeled Cell Surface D->G Click Ligation E Fluorophore-N3-Gly-Gly-OH (Azide Probe) E->G F Cu(I) Catalyst F->G Catalyzes Reaction

Caption: Principle of two-step cell surface labeling.

G Ligand Labeled Surface Protein (GPCR) G_Protein G-Protein Ligand->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Leads to

Caption: Hypothetical GPCR signaling pathway.

References

Application Notes and Protocols: Incorporation of N3-Gly-Gly-OH into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides with specific moieties is a cornerstone of modern therapeutic and diagnostic development. These modifications can enhance stability, facilitate cellular uptake, and enable the attachment of payloads such as fluorophores, small molecule drugs, or targeting ligands. N3-Gly-Gly-OH, an azido-diglycine linker, serves as a versatile tool for introducing a bioorthogonal azide (B81097) handle onto an oligonucleotide. This linker provides a short, flexible, and hydrophilic spacer that minimizes steric hindrance between the oligonucleotide and its conjugate.[1] The terminal azide group allows for efficient and specific covalent attachment of alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[2]

These application notes provide a comprehensive guide to the synthesis of N3-Gly-Gly-OH, its post-synthetic conjugation to amino-modified oligonucleotides, and its subsequent use in click chemistry applications.

Data Presentation

Physicochemical and Synthesis Data for N3-Gly-Gly-OH and Modified Oligonucleotides

The following table summarizes key quantitative data for N3-Gly-Gly-OH and expected outcomes for its conjugation to oligonucleotides. These values are provided for illustrative purposes and may vary based on specific experimental conditions and the oligonucleotide sequence.

ParameterValueSource/Comment
N3-Gly-Gly-OH
Molecular FormulaC4H6N4O3Calculated
Molecular Weight158.12 g/mol Calculated
AppearanceWhite to off-white solidGeneral Knowledge
Purity (Typical)>96% (HPLC)[3] Based on similar compounds
Synthesis & Conjugation
SPPS Coupling Efficiency per Step>99%[4] For Fmoc-Gly-OH
Post-Synthetic Conjugation Yield75-95%Dependent on oligo sequence and reaction conditions
Click Chemistry (CuAAC) Yield>90%Highly efficient reaction
Analytical Characterization
Oligonucleotide Absorbance260 nm[5] Standard for nucleic acids
Peptide/Amide Bond Absorbance214 nm[5] For monitoring conjugation

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N3-Gly-Gly-OH

This protocol details the synthesis of N3-Gly-Gly-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is adapted from established methods for longer glycine (B1666218) peptides.[4][6]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system with a C18 column for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

  • Glycine Coupling:

    • Dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • N-terminal Azidation:

    • After the final Fmoc deprotection (from the newly coupled glycine), wash the resin-bound diglycine thoroughly with DMF and DCM.

    • Dissolve azidoacetic acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[5]

Protocol 2: Post-Synthetic Conjugation of N3-Gly-Gly-OH to an Amino-Modified Oligonucleotide

This protocol describes the conjugation of the carboxylic acid group of N3-Gly-Gly-OH to a primary amine on an oligonucleotide using EDC/NHS chemistry.[7][8]

Materials:

  • Amino-modified oligonucleotide (custom synthesis available from various suppliers)[9][10][11][12]

  • N3-Gly-Gly-OH (synthesized as per Protocol 1 or commercially sourced)[2]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Glycine or Tris, pH 8.0

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • HPLC system for analysis and purification

Procedure:

  • Reagent Preparation:

    • Dissolve the amino-modified oligonucleotide in Coupling Buffer to a final concentration of 1-5 mM.

    • Dissolve N3-Gly-Gly-OH in anhydrous DMSO to a concentration of 100 mM.

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in Activation Buffer. Equilibrate reagents to room temperature before opening to prevent moisture contamination.[8]

  • Activation of N3-Gly-Gly-OH:

    • In a new microfuge tube, combine 10 equivalents of N3-Gly-Gly-OH with 10 equivalents each of EDC and NHS solution relative to the amount of oligonucleotide.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated N3-Gly-Gly-OH (NHS ester) solution to the amino-modified oligonucleotide solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with PBS if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: Add quenching buffer to a final concentration of 20-50 mM to cap any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess unreacted N3-Gly-Gly-OH and coupling reagents using a desalting column equilibrated with nuclease-free water.

    • For higher purity, perform reverse-phase or ion-exchange HPLC.[13] The conjugate will have a different retention time compared to the unconjugated oligonucleotide.[14]

  • Analysis: Confirm successful conjugation by mass spectrometry. The mass of the conjugate should be the sum of the oligonucleotide mass and the N3-Gly-Gly-OH mass minus the mass of water.[15]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the N3-Gly-Gly-OH-modified oligonucleotide and an alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • N3-Gly-Gly-OH-modified oligonucleotide (from Protocol 2)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Tris-HCl buffer (pH 7.5)

  • DMSO

  • HPLC or other appropriate method for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the N3-Gly-Gly-OH-modified oligonucleotide in Tris-HCl buffer to a final concentration of 100 µM.

    • Dissolve the alkyne-functionalized molecule in DMSO to a stock concentration of 10 mM (use 1.5-5 equivalents relative to the oligonucleotide).

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microfuge tube, combine the N3-Gly-Gly-OH-modified oligonucleotide, the alkyne-functionalized molecule, and CuSO4 (final concentration 1 mM).

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using a method suitable for the attached molecule, such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

  • Analysis: Characterize the final product by mass spectrometry and functional assays as required.

Visualizations

Synthesis and Conjugation Workflow

G cluster_0 Protocol 1: Synthesis of N3-Gly-Gly-OH cluster_1 Protocol 2: Oligonucleotide Conjugation cluster_2 Protocol 3: Click Chemistry Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Azidation Couple Azidoacetic Acid Deprotection2->Azidation Cleavage Cleave from Resin Azidation->Cleavage Purification1 HPLC Purification Cleavage->Purification1 N3_Gly_Gly_OH N3-Gly-Gly-OH Purification1->N3_Gly_Gly_OH Activation Activate N3-Gly-Gly-OH (EDC/NHS) N3_Gly_Gly_OH->Activation Amino_Oligo Amino-Modified Oligo Conjugation Amide Bond Formation Amino_Oligo->Conjugation Activation->Conjugation Purification2 HPLC/Desalting Conjugation->Purification2 Azide_Oligo N3-Oligo Conjugate Purification2->Azide_Oligo Click CuAAC Reaction Azide_Oligo->Click Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Click Purification3 Final Purification Click->Purification3 Final_Product Functional Oligonucleotide Purification3->Final_Product

Caption: Workflow for synthesizing and incorporating N3-Gly-Gly-OH into oligonucleotides.

Conceptual Role in Modulating a Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene mRNA Target mRNA Gene->mRNA Oligo_Drug Functional Oligonucleotide (Antisense Oligo + Payload) Block Target Engagement (e.g., RNase H degradation) Oligo_Drug->Block Block->mRNA Inhibition

References

Application Notes: Bioconjugation of Lipids using N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-Gly-Gly-OH is a versatile, bifunctional linker designed for the covalent modification of biomolecules. It features two key functional groups: a terminal azide (B81097) (-N3) and a C-terminal carboxylic acid (-OH), separated by a flexible di-glycine spacer. The azide group serves as a reactive handle for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The carboxylic acid allows for standard amide bond formation with primary amines.

This linker is typically supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its stability and shelf-life as a solid. In the context of lipid science, N3-Gly-Gly-OH is an invaluable tool for creating functionalized lipids and liposomes. These modified lipids are instrumental in the development of targeted drug delivery systems, such as lipid nanoparticles (LNPs), and for creating molecular probes to study lipid trafficking and interactions within biological membranes.[4][5]

Core Molecular Data

The physicochemical properties of the free acid form of the linker are summarized below.

PropertyValueSource
Molecular Formula C6H9N5O4Calculated
Molecular Weight 215.17 g/mol Calculated
Appearance White to off-white solidInferred
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Di-glycine Linker-
Solubility Good solubility in aqueous buffers, DMSO, DMFInferred
Key Applications in Lipid Bioconjugation
  • Functionalization of Liposomes: The linker can be conjugated to lipids that are subsequently incorporated into liposome (B1194612) bilayers. This allows for the attachment of targeting ligands, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to the liposome surface.[6]

  • Targeted Drug Delivery: By modifying lipids with this linker, drug-loaded nanoparticles can be decorated with molecules that recognize specific cell surface receptors, enhancing delivery to target tissues like tumors.[4][5]

  • Lipid-Protein Interaction Studies: Azide-functionalized lipids can be used in combination with alkyne-modified proteins to trap and identify binding partners directly within cell membranes.[7][8]

Comparative Analysis of Click Chemistry Reactions

The choice between CuAAC and SPAAC is critical and depends on the experimental context. CuAAC is faster but the copper catalyst can be cytotoxic, making SPAAC the preferred method for applications involving live cells.[3]

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Very Fast (minutes to a few hours)Fast (1 to 24 hours)
Biocompatibility Limited due to copper cytotoxicityHigh, copper-free and suitable for in vivo applications
Alkyne Reagent Terminal Alkynes (e.g., Alkyne-lipid)Strained Alkynes (e.g., DBCO-, BCN-lipid)
Catalyst Required Cu(I) source (e.g., CuSO4 + Sodium Ascorbate)None
Primary Application In vitro conjugation, material scienceLive cell imaging, in vivo studies, sensitive systems

Experimental Protocols

Protocol 1: Conjugation of N3-Gly-Gly-OH to an Amino-Lipid via Amide Coupling

This protocol describes the covalent attachment of the linker to a lipid containing a primary amine head group, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Amino-lipid (e.g., DOPE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Chloroform and Methanol

  • Triethylamine (TEA) or DIPEA

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • DCHA Salt Removal (In Situ): Dissolve N3-Gly-Gly-OH (DCHA) (1.2 equivalents) in a minimal amount of methanol. Add a mild acid (e.g., 0.1 M HCl in dioxane) dropwise until the pH is ~2-3 to protonate the carboxylic acid. The DCHA hydrochloride salt will precipitate and can be filtered off, or the mixture can be used directly in the next step.

  • Carboxylic Acid Activation: In a separate flask under inert gas (Argon), dissolve the protonated N3-Gly-Gly-OH in anhydrous chloroform/methanol (3:1 v/v). Add NHS (1.2 eq.) and DCC (1.2 eq.). Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Conjugation Reaction: Filter the reaction mixture to remove the DCU precipitate. To the filtrate containing the activated NHS-ester of the linker, add the amino-lipid (1.0 eq.) dissolved in chloroform, followed by TEA (2.5 eq.).

  • Incubation: Allow the reaction to proceed at room temperature overnight with gentle stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the amino-lipid spot and the appearance of a new, higher-Rf product spot.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to obtain the pure azido-lipid conjugate.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.[9]

Workflow for Amide Coupling Pathway

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product linker N3-Gly-Gly-OH (DCHA) step1 1. DCHA Salt Removal (Acidification) linker->step1 lipid Amino-Lipid (e.g., DOPE) step3 3. Amide Bond Formation (Conjugation) lipid->step3 step2 2. Carboxylic Acid Activation (e.g., DCC/NHS) step1->step2 step2->step3 Activated Linker step4 4. Purification (Column Chromatography) step3->step4 product Azido-Lipid Conjugate step4->product

Caption: Workflow for conjugating N3-Gly-Gly-OH to an amino-lipid.

Protocol 2: CuAAC Conjugation of Azido-Lipid to an Alkyne-Molecule

This protocol describes attaching an alkyne-containing molecule (e.g., a fluorescent dye, drug) to the azido-lipid prepared in Protocol 1.

Materials:

  • Purified Azido-Lipid

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the Azido-Lipid in DMSO or a suitable organic solvent.

    • Dissolve the alkyne-molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.[9]

  • Reaction Setup: In a microcentrifuge tube, add the azido-lipid (1.0 eq.) and the alkyne-molecule (1.5 eq.) to PBS buffer.

  • Add Click Reagents: Add the THPTA solution, followed by the CuSO4 solution (final concentration ~1-2 mM).

  • Initiate Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.[9]

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent alkyne.

  • Purification: Purify the resulting lipid conjugate using an appropriate method, such as HPLC or size-exclusion chromatography, to remove unreacted components and the copper catalyst.[1]

Workflow for Click Chemistry Pathway

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product azide Azido-Lipid (from Protocol 1) step1 1. Mix Reactants in Buffer azide->step1 alkyne Alkyne-Molecule (e.g., Alkyne-Drug) alkyne->step1 step2 2. Add Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) step1->step2 step3 3. Incubate (1-4h, RT) step2->step3 step4 4. Purification (HPLC) step3->step4 product Lipid-Molecule Conjugate step4->product

Caption: Workflow for CuAAC conjugation of an azido-lipid.

Protocol 3: SPAAC Conjugation (Copper-Free)

This protocol is an alternative to Protocol 2 and is ideal for conjugating lipids to sensitive biomolecules or for use in biological systems. It requires a lipid functionalized with a strained alkyne (e.g., DBCO-Lipid).

Materials:

  • N3-Gly-Gly-OH

  • Strained alkyne-lipid (e.g., DBCO-PE)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the strained alkyne-lipid and N3-Gly-Gly-OH (typically 3-5 fold molar excess) in the reaction buffer to their desired final concentrations. Use DMSO as a co-solvent if necessary, but keep the final percentage low.[1]

  • Reaction Mixture: Combine the solutions of the azide linker and the strained alkyne-lipid in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 4 to 24 hours depending on reactant concentrations and the specific strained alkyne used.[1][3]

  • Monitoring and Purification: The reaction progress can be monitored by LC-MS. Once complete, purify the conjugate using a suitable technique (e.g., HPLC) to remove the excess unreacted azide linker.[1]

Logical Comparison of CuAAC vs. SPAAC

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start Choose Click Chemistry Method cu_reagents Reactants: Azide + Terminal Alkyne start->cu_reagents Need Speed? Biocompatibility not critical? sp_reagents Reactants: Azide + Strained Alkyne start->sp_reagents Need Biocompatibility? Working with live cells? cu_catalyst Catalyst: Cu(I) Source Required cu_speed Kinetics: Very Fast cu_app Best For: In Vitro, Materials sp_catalyst Catalyst: None (Copper-Free) sp_speed Kinetics: Fast sp_app Best For: Live Cells, In Vivo

Caption: Decision tree for selecting a click chemistry method.

References

Application Notes and Protocols for the Reaction of N3-Gly-Gly-OH (DCHA) with BCN Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between N3-Gly-Gly-OH (DCHA) and bicyclo[6.1.0]nonyne (BCN) alkynes. This reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), is a cornerstone of modern bioconjugation and drug development.[1][2][3][4] The protocols and data presented herein offer a foundational framework for the successful implementation of this powerful bioorthogonal ligation chemistry.

N3-Gly-Gly-OH is a heterobifunctional linker molecule. The terminal azide (B81097) (-N3) group serves as a reactive handle for "click chemistry," while the terminal carboxylic acid (-OH) allows for conventional amide bond formation.[5][6] The diglycine spacer enhances hydrophilicity and provides flexibility. BCN is a strained cyclooctyne (B158145) that reacts rapidly and specifically with azides without the need for a copper catalyst, making it ideal for applications in sensitive biological systems.[1][4][7]

Key Applications

The reaction of N3-Gly-Gly-OH with BCN alkynes is instrumental in the construction of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): The N3-Gly-Gly-OH linker can be used to attach a cytotoxic payload to a monoclonal antibody that has been functionalized with a BCN alkyne.[5] The resulting ADC can selectively deliver the payload to target cells.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins.[8] The N3-Gly-Gly-OH linker can connect a protein-of-interest (POI) binding ligand to an E3 ligase ligand, with one of the ligands being modified with a BCN alkyne.[8]

  • Fluorescent Labeling and Imaging: Biomolecules functionalized with BCN alkynes can be labeled with fluorescent probes that bear an azide group, enabling their visualization and tracking in living systems.

  • Surface Immobilization: The specific and efficient nature of the SPAAC reaction allows for the controlled immobilization of biomolecules onto BCN-functionalized surfaces for various biotechnological applications.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by the specific structure of the BCN alkyne, the azide, and the reaction conditions. The following tables provide representative data for SPAAC reactions.

Table 1: Comparison of Click Chemistry Kinetics [9]

Reaction ClassAzide ReagentAlkyne/Dienophile ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
SPAAC N3-Gly-Gly-OH BCN ~0.1 - 1.0 Copper-free, biocompatible, good kinetics.[9][10]
SPAACN3-Gly-Gly-OHDBCO~0.3 - 1.0Copper-free, faster kinetics than BCN.[9][10]
CuAACN3-Gly-Gly-OHTerminal Alkyne~1 - 100High efficiency, but requires copper catalyst which can be cytotoxic.[9]

Table 2: Typical SPAAC Reaction Parameters [5][11]

ParameterRecommended ValueNotes
Molar Ratio (Azide:BCN) 1.2 - 2.0 equivalents of azideAn excess of one reagent can drive the reaction to completion.
Solvent Biocompatible buffers (e.g., PBS pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.[1]
Temperature Room temperature (20-25°C) or 37°CMild temperatures are sufficient for the reaction to proceed.[5]
Reaction Time 1 - 24 hoursReaction progress can be monitored by LC-MS or HPLC.[5][11]

Experimental Protocols

The following protocols provide a general framework for the reaction of N3-Gly-Gly-OH with a BCN-functionalized protein. Optimization may be required for specific substrates.

Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of N3-Gly-Gly-OH to a BCN-modified biomolecule.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • BCN-functionalized biomolecule (e.g., protein, antibody)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for solubility)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis)[12]

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of N3-Gly-Gly-OH in the reaction buffer or a minimal amount of DMSO. A typical concentration is 10 mM.

    • Dissolve the BCN-functionalized biomolecule in the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).[12]

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the BCN-functionalized biomolecule and the N3-Gly-Gly-OH stock solution.

    • A 3-5 fold molar excess of the N3-Gly-Gly-OH is typically used.[5]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 4°C for 4-24 hours.[5] The optimal time should be determined by monitoring the reaction progress.

  • Purification:

    • Upon completion, remove the unreacted N3-Gly-Gly-OH and any byproducts using a suitable purification method such as SEC or dialysis.[5]

  • Analysis:

    • Characterize the resulting conjugate by methods such as mass spectrometry to confirm the identity of the product and hydrophobic interaction chromatography (HIC) to determine the degree of labeling.[5]

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product N3_Gly_Gly_OH N3-Gly-Gly-OH Triazole_Product Stable Triazole-Linked Bioconjugate N3_Gly_Gly_OH->Triazole_Product SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) BCN_Alkyne BCN-Functionalized Biomolecule BCN_Alkyne->Triazole_Product

Caption: Reaction of N3-Gly-Gly-OH with a BCN alkyne via SPAAC.

Experimental Workflow

G A Prepare Reactant Solutions (N3-Gly-Gly-OH & BCN-Biomolecule) B Combine Reactants in Buffer A->B C Incubate at RT or 4°C (4-24 hours) B->C D Purify Conjugate (e.g., SEC, Dialysis) C->D E Characterize Final Product (e.g., Mass Spectrometry, HIC) D->E G cluster_components Components cluster_reaction SPAAC Reaction cluster_product Final Product Antibody BCN-Modified Antibody Reaction Conjugation Antibody->Reaction Linker_Payload N3-Gly-Gly-OH -Payload Linker_Payload->Reaction ADC Antibody-Drug Conjugate (ADC) Reaction->ADC

References

Application Notes and Protocols for N3-Gly-Gly-OH Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2][3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][4] The N3-Gly-Gly-OH dipeptide is a valuable building block in bioconjugation and drug development, providing a handle for the attachment of various functionalities, such as reporter molecules, targeting ligands, or cytotoxic payloads. The diglycine linker can enhance solubility and provide a spacer between the conjugated molecules.

These application notes provide detailed protocols and stoichiometric considerations for the successful implementation of the CuAAC reaction with N3-Gly-Gly-OH for researchers in academia and industry.

Core Concepts of the CuAAC Reaction

The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5] To enhance the reaction rate and protect the biomolecules from potential oxidative damage, a copper-stabilizing ligand is often employed.

Key Components:

  • Azide: N3-Gly-Gly-OH

  • Alkyne: The molecule to be conjugated, containing a terminal alkyne group.

  • Copper(I) Catalyst Source: Typically Copper(II) Sulfate (CuSO₄).

  • Reducing Agent: Sodium Ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.[6] It is crucial to use a freshly prepared solution as it is prone to oxidation.[6]

  • Copper-Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are used to stabilize the Cu(I) catalyst, increase reaction efficiency, and protect peptides from oxidative damage.[6]

Stoichiometric Considerations for N3-Gly-Gly-OH Click Reaction

The optimal stoichiometry for a CuAAC reaction can depend on the specific substrates and reaction conditions. However, general guidelines can be provided as a starting point for optimization. It is common to use a slight excess of the smaller, more readily available reaction partner to drive the reaction to completion.[6]

Table 1: Recommended Stoichiometric Ratios for CuAAC with N3-Gly-Gly-OH (In-Solution)

ComponentRecommended Equivalents (relative to limiting reagent)Concentration RangeNotes
N3-Gly-Gly-OH or Alkyne-Molecule11 - 10 mMThe limiting reagent.
The other reaction partner1.1 - 2.0A slight excess is recommended to ensure complete conversion.[6]
Copper(II) Sulfate (CuSO₄)0.05 - 0.550 µM - 1 mMThe source of the catalytic Cu(I).[6]
Sodium Ascorbate1 - 10 (relative to CuSO₄)1 - 10 mMA fresh solution is critical for efficient reduction of Cu(II).[6]
Copper Ligand (e.g., THPTA)1 - 5 (relative to CuSO₄)50 µM - 5 mMA 1:1 to 5:1 ratio with CuSO₄ is common to protect the catalyst and biomolecules.[6]

Table 2: Recommended Reagent Concentrations for On-Resin CuAAC with N3-Peptide

ComponentRecommended Equivalents (relative to resin loading)Notes
Alkyne-functionalized molecule5 - 10A larger excess is often used in solid-phase reactions to drive the reaction to completion on the resin-bound peptide.[6]
Copper(II) Sulfate (CuSO₄)0.1 - 2.0
Sodium Ascorbate1 - 10 (relative to CuSO₄)A fresh solution is essential.[6]
Copper Ligand (e.g., THPTA)1 - 5 (relative to CuSO₄)

Experimental Protocols

Protocol 1: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of N3-Gly-Gly-OH to an alkyne-functionalized molecule in a solution phase.

Materials:

  • N3-Gly-Gly-OH

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or water/t-butanol, water/DMSO mixtures)[6]

  • Solvents for dissolution if necessary (e.g., DMSO, DMF)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a fresh stock solution of Sodium Ascorbate immediately before use.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve N3-Gly-Gly-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen reaction buffer. If necessary, use a minimal amount of a co-solvent like DMSO to aid dissolution.

  • Catalyst Premix (Optional but Recommended):

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A common molar ratio is 1:5 (CuSO₄:THPTA).[7] Let the mixture stand for a few minutes.

  • Initiation of the Reaction:

    • Add the CuSO₄ solution (or the premixed catalyst solution) to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation. Reaction times can vary from 1 to 12 hours.

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the resulting triazole-conjugated product using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for situations where the N3-Gly-Gly-OH is part of a larger peptide being synthesized on a solid support.

Materials:

  • N3-peptide-resin

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA)

  • Solvent system (e.g., DMF/water 4:1 v/v)[6]

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling:

    • Swell the N3-peptide-resin in a suitable solvent like DMF for 30 minutes.[6]

  • Reaction Setup:

    • Dissolve the alkyne-functionalized molecule (5-10 equivalents relative to the resin loading) in the chosen solvent system.[6]

    • Add the alkyne solution to the swollen resin.

  • Addition of Catalyst Components:

    • Add the sodium ascorbate solution (1-5 equivalents relative to CuSO₄).

    • Add the CuSO₄ solution (0.1-0.5 equivalents).

    • Add the ligand solution (at a 1:1 to 5:1 ratio with CuSO₄).[6]

  • Reaction:

    • Gently agitate the resin mixture at room temperature for 4-12 hours.

  • Washing:

    • After the reaction, thoroughly wash the resin with DMF and DCM to remove unreacted reagents and the copper catalyst.

  • Cleavage and Purification:

    • Cleave the peptide from the resin using standard procedures and purify the crude product by RP-HPLC.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in CuAAC Reactions

IssuePotential CauseRecommended Solution
Incomplete ReactionInactive catalystAlways use a freshly prepared solution of sodium ascorbate.[6]
Suboptimal stoichiometryUse a slight excess (1.5-2 equivalents) of the smaller, more accessible reaction partner.[6]
Peptide aggregationAdd denaturants like guanidinium (B1211019) chloride or urea, or use organic co-solvents (e.g., DMSO, t-butanol).
Side ReactionsOxidation of sensitive amino acids (Met, Cys, Trp)Use a copper-stabilizing ligand like THPTA and degas solvents to minimize oxygen.[8]
Poor YieldLow reactant concentrationIncrease the concentration of reactants if possible.
Inefficient catalyst turnoverEnsure sufficient reducing agent is present and consider using a ligand to enhance catalyst stability and activity.

Visualizing the Workflow and Mechanism

To better understand the relationships and processes involved in the N3-Gly-Gly-OH click reaction, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle N3_Gly_Gly_OH N3-Gly-Gly-OH (Azide) Triazolide Copper Triazolide Intermediate N3_Gly_Gly_OH->Triazolide Alkyne R-C≡CH (Alkyne) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide + Azide Triazolide->Cu_I Regeneration Product Triazole-linked Gly-Gly-OH Conjugate Triazolide->Product Protonolysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Prep_Reagents Prepare Stock Solutions (Fresh Sodium Ascorbate) Start->Prep_Reagents Dissolve_Reactants Dissolve N3-Gly-Gly-OH and Alkyne-Molecule in Buffer Prep_Reagents->Dissolve_Reactants Premix_Catalyst Premix CuSO4 and Ligand (e.g., THPTA) Dissolve_Reactants->Premix_Catalyst Add_Catalyst Add Catalyst Mix to Reactants Premix_Catalyst->Add_Catalyst Initiate_Reaction Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-12 hours) Initiate_Reaction->Incubate Monitor Monitor Reaction Progress (LC-MS/HPLC) Incubate->Monitor Purify Purify Conjugate (RP-HPLC) Monitor->Purify Characterize Characterize Product (Mass Spectrometry) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the in-solution CuAAC reaction.

References

Application Note: High-Purity Purification of N3-Gly-Gly-OH Labeled Peptides by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of peptides labeled with the N3-Gly-Gly-OH tag using reversed-phase high-performance liquid chromatography (RP-HPLC). The terminal azide (B81097) group on this tag serves as a versatile chemical handle for "click chemistry," enabling the precise and efficient conjugation of peptides to other molecules such as fluorophores, cytotoxic drugs, or imaging agents.[1][2] Achieving high purity of the azido-labeled peptide is critical for the success of subsequent conjugation reactions and the reliability of downstream applications.[3][4] This document outlines the materials, equipment, and a step-by-step methodology for both analytical and preparative scale RP-HPLC, ensuring the isolation of a highly pure final product.

Introduction

The site-specific modification of peptides with bioorthogonal functional groups is a cornerstone of modern chemical biology and drug development.[2] The azide-alkyne cycloaddition, a prominent "click chemistry" reaction, offers a highly specific and efficient method for labeling biomolecules.[1][3] The N3-Gly-Gly-OH tag provides a short, hydrophilic spacer with a terminal azide group that can be incorporated into peptides during solid-phase peptide synthesis (SPPS).[2]

Following synthesis and cleavage from the resin, the crude peptide mixture contains the desired product along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[5] Reversed-phase HPLC (RP-HPLC) is the standard and most effective method for purifying synthetic peptides due to its high resolution and compatibility with volatile mobile phases, which are easily removed by lyophilization.[5][6] This technique separates peptides based on their hydrophobicity, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic species being retained longer on the column.[5]

This protocol is specifically tailored for peptides containing the relatively polar N3-Gly-Gly-OH tag, requiring careful optimization of the elution gradient to achieve optimal separation from closely eluting impurities.[7]

Experimental Protocols

Materials and Reagents
  • Crude N3-Gly-Gly-OH labeled peptide, lyophilized

  • HPLC-grade acetonitrile (B52724) (ACN)[7]

  • HPLC-grade water[7]

  • Trifluoroacetic acid (TFA), HPLC grade[7]

  • 0.45 µm syringe filters[6]

  • HPLC vials

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[7]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]

Note: All mobile phases must be filtered through a 0.45 µm filter and thoroughly degassed before use to prevent damage to the HPLC system.[8]

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is used to assess the purity of the crude peptide and the purified fractions.

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A (or a minimal amount of a solvent like DMSO if solubility is an issue, then dilute with Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[7]

  • Injection: Inject 10-20 µL of the prepared sample.[7]

  • Gradient Elution: Run a linear gradient to determine the retention time of the target peptide. A common scouting gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[7]

  • Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[5][9]

  • Analysis: Integrate the peak areas to determine the relative purity of the crude product. The retention time of the main peak will be used to design the preparative gradient.

Protocol 2: Preparative RP-HPLC for Purification
  • Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A at a concentration of 10-20 mg/mL.[7] If necessary, sonication can be used to aid dissolution. Filter the solution to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the gradient (e.g., 95% A / 5% B) for at least 20 minutes at the desired flow rate (e.g., 15 mL/min), or until the baseline is stable.[7]

  • Injection: Load the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Gradient Elution: Apply a shallow linear gradient centered around the retention time determined from the analytical run. A shallow gradient is crucial for separating closely eluting impurities from the polar peptide.[7] For example, if the peptide eluted at 30% B in the scouting run, a preparative gradient of 20% to 40% Mobile Phase B over 40 minutes could be effective.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[7]

  • Column Wash and Re-equilibration: After the target peptide has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly bound impurities.[7] Then, re-equilibrate the column at the initial conditions before the next injection.[7]

  • Fraction Analysis: Analyze the purity of the collected fractions using the analytical RP-HPLC protocol (Protocol 1).

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%).[7] Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[5][6]

Data Presentation

The following tables summarize typical parameters and illustrative data for the HPLC purification of an N3-Gly-Gly-OH labeled peptide.

Table 1: HPLC System and Conditions

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15.0 mL/min[7]
Gradient 5-65% B over 40 min20-40% B over 40 min (Example)
Detection UV at 220 nm[7]UV at 220 nm[7]
Injection Volume 10-20 µL1-5 mL (at 10-20 mg/mL)[7]

Table 2: Illustrative Purification Data

Sample StageRetention Time (min)Purity (%) (by HPLC at 220 nm)Yield (%)
Crude Peptide ~18.5~70%100%
Pooled Fractions ~18.5>98%~50%

Note: Retention times, purity, and yields are illustrative and will vary depending on the specific peptide sequence, HPLC system, column condition, and synthesis efficiency.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of N3-Gly-Gly-OH labeled peptides.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Lyophilized N3-Gly-Gly-OH Peptide Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Peptide->Sample_Prep Analytical_Run Analytical Scouting Run Sample_Prep->Analytical_Run Prep_Run Preparative Run Sample_Prep->Prep_Run Analytical_Run->Prep_Run Design Gradient Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Fraction_Analysis Fraction Purity Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool High-Purity Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide (>98%) Lyophilization->Pure_Peptide

Caption: Workflow for HPLC purification of N3-labeled peptides.

Logical Diagram for Method Optimization

Optimizing the purification method is essential for achieving high purity and yield. The diagram below shows the logical steps for developing a robust purification protocol.

G Start Start with Crude Peptide Scouting Analytical Scouting Run (Broad Gradient, e.g., 5-95% B) Start->Scouting Determine_Rt Determine Retention Time (Rt) of Target Peptide Scouting->Determine_Rt Design_Gradient Design Shallow Preparative Gradient around Rt Determine_Rt->Design_Gradient Prep_Run Perform Preparative Run Design_Gradient->Prep_Run Analyze_Fractions Analyze Fractions for Purity Prep_Run->Analyze_Fractions Purity_Check Purity >98%? Analyze_Fractions->Purity_Check Pool_Lyophilize Pool Fractions & Lyophilize Purity_Check->Pool_Lyophilize Yes Adjust_Gradient Adjust Gradient Slope or Mobile Phase Composition Purity_Check->Adjust_Gradient No Adjust_Gradient->Prep_Run

Caption: Logical flow for HPLC method optimization.[7]

Conclusion

The protocol described in this application note provides a reliable and robust method for the purification of N3-Gly-Gly-OH labeled peptides. By utilizing a C18 reversed-phase column with a carefully optimized water/acetonitrile gradient containing 0.1% TFA, it is possible to achieve high purity (>98%), rendering the peptide suitable for demanding downstream applications like click chemistry-mediated bioconjugation. The provided workflow and optimization logic can be readily adapted for the purification of other short, polar, and modified peptides.

References

Troubleshooting & Optimization

Technical Support Center: N3-Gly-Gly-OH Click Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," for N3-Gly-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the N3-Gly-Gly-OH click reaction?

A1: The click reaction with N3-Gly-Gly-OH is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is a highly efficient and specific method for covalently linking the azide-modified dipeptide (N3-Gly-Gly-OH) with a molecule containing a terminal alkyne.[1] The reaction is catalyzed by copper(I) and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" the two molecules together.[2][3][4] This method is widely used for bioconjugation due to its high yield, compatibility with a wide range of functional groups, and mild reaction conditions.[1][2][5]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) in combination with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[3] This approach ensures a sustained concentration of the active catalyst throughout the reaction.

Q3: What is the role of a ligand in the reaction?

A3: A suitable ligand is crucial for a successful CuAAC reaction. Nitrogen-based ligands serve to stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[6][7][8] They also increase the solubility of the copper catalyst and can significantly accelerate the reaction rate.[8][9][10] For reactions in aqueous solutions, as is common with the hydrophilic N3-Gly-Gly-OH, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[2][6]

Q4: My N3-Gly-Gly-OH is a peptide. Are there any specific side reactions I should be aware of?

A4: Yes, the primary concern when performing CuAAC with peptides or proteins is copper-mediated oxidative damage.[9][11] The combination of a copper salt and a reducing agent can generate reactive oxygen species (ROS), which can lead to the oxidation of susceptible amino acid residues like histidine, methionine, cysteine, and tyrosine.[12][13] The use of copper-stabilizing ligands can significantly reduce these oxidative side reactions.[9][12]

Q5: How can I purify the final product?

A5: Purification strategies depend on the properties of the final conjugate. For small molecule products, standard techniques like column chromatography, recrystallization, or precipitation are effective.[2] If N3-Gly-Gly-OH is conjugated to a larger biomolecule, methods such as dialysis, size-exclusion chromatography (SEC), or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used to remove excess reagents and the copper catalyst.[2][14]

Troubleshooting Guide: Low or No Product Yield

A low yield is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following diagram and table provide a systematic approach to troubleshooting.

Figure 1. A troubleshooting workflow for low-yield CuAAC reactions.

Problem Area Potential Cause Recommended Solution
Catalyst Cu(I) Oxidation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[2]Degas all solvents and buffers thoroughly before use by sparging with an inert gas (N₂ or Ar). For highly sensitive reactions, work under an inert atmosphere.[6][15]
Insufficient Reducing Agent: Sodium ascorbate (B8700270) degrades in solution over time, especially when exposed to air.[6]Always prepare the sodium ascorbate solution fresh immediately before setting up the reaction.[1][2][6]
Catalyst Precipitation: In the absence of a suitable ligand, copper species can precipitate from the solution.Use a stabilizing ligand, such as THPTA for aqueous reactions, to keep the copper catalyst soluble and active.[2][6] A common molar ratio is 1:5 (CuSO₄:THPTA).[16]
Reagents Impure Starting Materials: Impurities in the N3-Gly-Gly-OH or the alkyne partner can inhibit the reaction.Use high-purity reagents. Consider purifying starting materials if impurities are suspected.[6]
Incorrect Stoichiometry: An inappropriate ratio of azide (B81097) to alkyne can result in incomplete conversion.Use a slight excess (e.g., 1.1 to 2 equivalents) of the less precious or more soluble reaction partner to drive the reaction to completion.[1][6]
Reaction Conditions Suboptimal pH: The reaction rate is pH-dependent. The optimal range for CuAAC is typically between pH 7 and 8.Ensure the reaction mixture is buffered within the optimal pH range. Amine-containing buffers like Tris should be avoided as they can interfere with the catalyst.[17] Phosphate (B84403) buffers are a good choice.[2]
Inappropriate Solvent: The solvent can significantly impact reaction rate and solubility of reactants.The CuAAC reaction is effective in a wide range of solvents, including water, DMSO, DMF, and mixtures like t-BuOH/water.[15] For the hydrophilic N3-Gly-Gly-OH, aqueous buffers are often ideal.
Insufficient Reaction Time/Temperature: The reaction may be slow due to steric hindrance or low reactant concentrations.Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or gently heating (e.g., 37-40 °C).[2][6][18]
Substrate-Specific Peptide Aggregation: The peptide conjugate may aggregate in solution, making the reactive azide group inaccessible.[17]Modify reaction conditions to limit aggregation, such as by decreasing reactant concentrations or changing the co-solvent.[17]
Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction.[2]Increase the reaction temperature, prolong the reaction time, or increase the catalyst and ligand concentration.[2][6]

Data Presentation: Optimizing Reaction Parameters

To achieve the highest yield, key parameters should be systematically varied in a series of small-scale pilot reactions.[6] The following tables summarize recommended starting concentrations and ratios.

Table 1: Recommended Starting Concentrations for Optimization

Component Recommended Range Notes
Copper (CuSO₄) 50 µM to 500 µMHigher concentrations can increase reaction rate but also risk more oxidative side products.[6]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMShould always be in excess relative to copper (e.g., 5-20 fold).[1][6]
Ligand (THPTA) 250 µM to 2.5 mMThe ligand-to-copper ratio is critical.
Reactants (Azide/Alkyne) 10 µM to 10 mMDepends on the specific application and solubility.

Table 2: Key Ratios for Optimization

Ratio Recommended Range Rationale
Ligand : Copper 1:1 to 5:1A 5:1 ratio is often recommended to ensure the copper is fully complexed, which enhances catalytic activity and prevents side reactions.[6][16]
Alkyne : Azide 1:1 to 2:1A slight excess of one component can drive the reaction to completion.[1][6]
Reducing Agent : Copper 5:1 to 20:1A significant excess ensures the copper remains in the active Cu(I) state.[1]

Experimental Protocols

Protocol 1: General CuAAC for N3-Gly-Gly-OH Conjugation in Aqueous Buffer

This protocol is suitable for conjugating N3-Gly-Gly-OH to a water-soluble, alkyne-functionalized molecule.

1. Reagent Preparation:

  • Prepare a stock solution of N3-Gly-Gly-OH in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Prepare a stock solution of the alkyne-functionalized molecule in the same buffer or a compatible co-solvent like DMSO.

  • Prepare a 20 mM stock solution of CuSO₄ in water.[2]

  • Prepare a 100 mM stock solution of THPTA in water.[2]

  • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use. [2][6]

2. Reaction Setup:

  • In a microcentrifuge tube, combine the N3-Gly-Gly-OH solution (1.0 equivalent) and the alkyne solution (1.1-1.5 equivalents).

  • Add buffer to reach the desired final reaction volume.

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock and the THPTA stock to achieve a 1:5 molar ratio. Let this stand for 1-2 minutes.[16]

  • Add the catalyst premix to the reaction tube containing the azide and alkyne to reach a final copper concentration of 100-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

3. Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[2] Gentle mixing is recommended.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Upon completion, purify the conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.[14]

Visualization of Key Processes

Figure 2. Simplified catalytic cycle for the CuAAC reaction.

Figure 3. Pathway for ROS-mediated peptide side reactions.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for N₃-Gly-Gly-OH CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N₃-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this powerful bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction for N₃-Gly-Gly-OH?

A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient "click chemistry" reaction.[1][2] It facilitates the covalent ligation of the terminal azide (B81097) group of N₃-Gly-Gly-OH with a terminal alkyne-functionalized molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[3][4] The outcome is a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This method's high specificity, yield, and compatibility with aqueous environments make it ideal for peptide modification and bioconjugation.[2]

Q2: What are the essential components for a successful CuAAC reaction with N₃-Gly-Gly-OH?

A2: A typical CuAAC reaction mixture includes:

  • N₃-Gly-Gly-OH: The azide-containing peptide.

  • Alkyne-functionalized molecule: The conjugation partner for the peptide.

  • Copper(II) sulfate (CuSO₄): The source of the copper catalyst.

  • Sodium Ascorbate: A reducing agent to generate and maintain the active Cu(I) catalytic species from the Cu(II) precursor.[3][4] It is crucial to use a freshly prepared solution as it is prone to oxidation.[5]

  • Copper-chelating ligand (optional but highly recommended): Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, enhance reaction rates, and protect biomolecules from oxidative damage.[3][6]

  • Solvent: The reaction is often performed in aqueous buffers (e.g., PBS), sometimes with co-solvents like DMSO or t-butanol to ensure the solubility of all reactants.[2][6]

Q3: What is the optimal concentration of copper catalyst for the N₃-Gly-Gly-OH CuAAC reaction?

A3: For most bioconjugation applications, the recommended copper concentration is between 50 µM and 100 µM. Higher concentrations, up to 1 mM, can also be used.[2] It is advisable to start with a concentration in the 50-100 µM range to achieve a sufficient concentration of the active catalytic complex for an efficient reaction.

Q4: How does the ligand-to-copper ratio impact the reaction?

A4: When using a ligand like THPTA, a ligand-to-copper molar ratio of 5:1 is often recommended to protect biomolecules from potential oxidative damage.[5] This excess of ligand helps to stabilize the catalytically active Cu(I) state and can mitigate side reactions.

Troubleshooting Guide

Q5: I am observing a low yield in my CuAAC reaction. What are the likely causes and how can I resolve this?

A5: Low reaction yield is a common issue that can often be traced back to several factors. Here is a systematic approach to troubleshooting:

  • Inactivity of the Copper Catalyst: The active catalyst, Cu(I), is readily oxidized to the inactive Cu(II) form by atmospheric oxygen.[2]

    • Solution: Ensure that all buffers and solvents are thoroughly degassed prior to use. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also be beneficial.[2]

  • Degradation of the Reducing Agent: Sodium ascorbate is unstable in solution and can degrade over time.

    • Solution: Always use a freshly prepared solution of sodium ascorbate for each experiment.[2][5]

  • Suboptimal Reagent Concentrations: The concentrations of your reactants and catalyst may not be optimal for your specific system.

    • Solution: A slight excess of the alkyne-functionalized molecule (1.2-5 equivalents) is generally recommended.[2] If you suspect issues with catalyst concentration, consider performing a small-scale optimization experiment with varying copper concentrations (e.g., 50 µM, 100 µM, 200 µM).

  • Inhibition by Other Components in the Reaction Mixture: Certain functional groups or buffer components can interfere with the catalyst. For example, free thiols can bind to copper and inhibit the reaction.

    • Solution: If your biomolecule contains free thiols, consider using an excess of the copper catalyst or adding sacrificial metals like Zn(II) or Ni(II) to occupy the thiol binding sites.[7] Also, avoid using buffers containing primary amines.

Q6: My peptide appears to be degrading during the reaction. What could be the cause and how can I prevent it?

A6: Peptide degradation is often due to the generation of reactive oxygen species (ROS) in the presence of copper and a reducing agent.[3] Certain amino acid residues are particularly susceptible to oxidation.

  • Solution: The use of a copper-chelating ligand, such as THPTA, at a 5:1 ratio to copper is highly recommended to minimize oxidative damage to the peptide.[5] The ligand protects the copper ion and reduces the generation of ROS.

Data Presentation

Table 1: Recommended Reagent Concentrations for N₃-Gly-Gly-OH CuAAC

ComponentRecommended Concentration/RatioNotes
N₃-Peptide10 µM - 1 mMLower concentrations may necessitate longer reaction times or a higher catalyst load.[2]
Alkyne-functionalized Molecule1.2 - 5 equivalents (relative to N₃-Peptide)A slight excess of the smaller molecule is generally advisable.[2]
CuSO₄50 µM - 1 mMThis is the source of the catalytic Cu(I).[2]
Sodium Ascorbate1 - 10 equivalents (relative to CuSO₄)Always use a freshly prepared solution.[2]
Ligand (e.g., THPTA)1:1 to 5:1 molar ratio with CuSO₄A 5:1 ratio is often recommended for bioconjugation to protect the peptide.[2][5]

Table 2: Recommended Solvent Systems for N₃-Gly-Gly-OH CuAAC

Solvent SystemRatio (v/v)Use Case
Water/t-Butanol1:1 to 3:1Effective for many peptides, helps to solubilize both polar and non-polar reactants.[2]
Water/DMSO1:1 to 4:1DMSO is a powerful solvent for a wide range of organic molecules and peptides.[2]
Water/DMF1:1 to 4:1DMF is another suitable co-solvent, particularly for on-resin reactions.[2]

Experimental Protocols

Detailed Protocol for Solution-Phase CuAAC of N₃-Gly-Gly-OH

This protocol provides a general guideline for the conjugation of N₃-Gly-Gly-OH to an alkyne-containing molecule in a solution phase.

1. Reagent Preparation:

  • Prepare a stock solution of N₃-Gly-Gly-OH in the chosen reaction buffer (e.g., 10 mM in PBS).[8]
  • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., 10 mM in DMSO or the reaction buffer).[8]
  • Prepare a fresh 100 mM stock solution of sodium ascorbate in water. This solution should be made immediately before use.[5][8]
  • Prepare a 20 mM stock solution of CuSO₄ in water.[5]
  • If using a ligand, prepare a 50 mM stock solution of THPTA in water.[5]

2. Reaction Setup:

  • In a suitable reaction vessel, combine the N₃-Gly-Gly-OH solution (1 equivalent) and the alkyne-functionalized molecule solution (1.1-1.5 equivalents).[5]
  • If using a ligand, pre-mix the CuSO₄ and THPTA solutions in a separate tube. A 1:5 molar ratio of Cu:Ligand is recommended.[5] Let this mixture stand for a few minutes.[9]

3. Initiation of the Reaction:

  • Add the CuSO₄ solution (or the pre-mixed Cu/ligand solution) to the reaction mixture containing the azide and alkyne.[5][9]
  • Add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.[5]

4. Reaction Conditions:

  • Allow the reaction to proceed at room temperature with gentle stirring.
  • Reaction times can vary from 1 to 12 hours.[5] The progress of the reaction can be monitored using analytical techniques such as LC-MS or RP-HPLC.[5]

5. Purification:

  • Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the desired triazole-linked conjugate.[5]

Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System N3_Peptide N3-Gly-Gly-OH Mix Reaction Mixture N3_Peptide->Mix Alkyne Alkyne-Molecule Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand Ligand (THPTA) Ligand->Mix Product Triazole Conjugate Mix->Product Cu(I) Catalysis

Caption: General workflow for the CuAAC reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reducing_Agent Check Reducing Agent Start->Check_Reducing_Agent Check_Concentrations Optimize Concentrations Start->Check_Concentrations Solution1 Degas Solvents Use Inert Atmosphere Check_Catalyst->Solution1 Solution2 Use Freshly Prepared Sodium Ascorbate Check_Reducing_Agent->Solution2 Solution3 Vary Copper and Reactant Ratios Check_Concentrations->Solution3

Caption: Troubleshooting pathway for low CuAAC reaction yield.

References

Preventing side reactions with N3-Gly-Gly-OH in protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling with N3-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer solutions for issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is N3-Gly-Gly-OH and how is it used in protein labeling?

A1: N3-Gly-Gly-OH is a chemical linker that contains a terminal azide (B81097) (N3) group, a flexible diglycine spacer, and a carboxylic acid (-OH) group. It is primarily used to introduce an azide moiety onto a protein. This is typically achieved by activating the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on the protein surface. Once the protein is "azide-tagged," it can be covalently linked to a molecule containing a terminal alkyne (like a fluorescent dye or a drug) through a highly specific and efficient bioorthogonal reaction known as "click chemistry".

Q2: What are the main types of "click chemistry" used with N3-Gly-Gly-OH?

A2: The two primary forms of click chemistry used are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • CuAAC is rapid and efficient but requires a copper(I) catalyst, which can be a source of side reactions.[1]

  • SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide. It is generally more biocompatible but can be slower than CuAAC.[1]

Q3: My protein is precipitating after the labeling reaction. What could be the cause?

A3: Protein aggregation can be caused by several factors during the labeling process. High concentrations of the protein or labeling reagent can increase intermolecular interactions.[1] The organic co-solvents (like DMSO or DMF) used to dissolve the labeling reagent can also destabilize the protein. In CuAAC reactions, the copper catalyst itself can sometimes promote protein denaturation and aggregation.[1] Additionally, the labeling reaction neutralizes the positive charge of lysine residues, altering the protein's isoelectric point (pI), which can reduce solubility and lead to aggregation.[1]

Q4: I'm observing low or no labeling of my target protein. What are the common reasons for this?

A4: Low labeling efficiency can stem from several issues. One of the most common is the hydrolysis of the activated N3-Gly-Gly-OH (the NHS ester form) in the aqueous reaction buffer, which competes with the desired reaction with the protein's amines.[2][] Other potential causes include suboptimal pH of the reaction buffer, inactive or degraded reagents, or steric hindrance where the target amines on the protein are not accessible.[4] For CuAAC reactions, the presence of interfering substances like thiols or other metal chelators can inactivate the copper catalyst.[4]

Q5: Can the azide group on N3-Gly-Gly-OH be affected by other reagents in my buffer?

A5: Yes, the azide group is susceptible to reduction. Common laboratory reducing agents, particularly thiols like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), can reduce the azide to an amine, rendering it unable to participate in the click reaction. It is crucial to remove these reagents from your protein solution, for example, by dialysis or buffer exchange, before initiating the labeling or click chemistry steps.[4]

Troubleshooting Guides

Problem 1: Non-Specific Labeling or Undesired Side Reactions

This guide addresses the issue of observing modifications on your protein that are not the intended azide tag or experiencing unexpected protein damage.

Potential Cause Recommended Solution Detailed Explanation
Hydrolysis of Activated N3-Gly-Gly-OH (NHS ester) Optimize reaction pH and time.The NHS ester of N3-Gly-Gly-OH is prone to hydrolysis in aqueous buffers, especially at higher pH. This reaction creates the free carboxylic acid, which is unreactive towards the protein, and N-hydroxysuccinimide. To minimize this, perform the reaction at a pH between 7.2 and 8.5 and for the shortest time necessary (typically 0.5 to 4 hours).[2]
Side reactions with other amino acid residues Control the reaction pH.While NHS esters are most reactive with primary amines, side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, particularly at higher pH values.[5] Maintaining the pH within the recommended range (7.2-8.5) favors the reaction with amines.
Oxidative damage to the protein (in CuAAC) Include a copper-chelating ligand and degas solutions.The copper catalyst in CuAAC can generate reactive oxygen species (ROS), which can lead to the oxidation of susceptible amino acid residues like methionine, cysteine, histidine, and tyrosine, potentially damaging the protein.[6][7][8][9] The inclusion of a copper-chelating ligand, such as THPTA or BTTAA, is highly recommended to protect the protein and improve reaction efficiency.[1][4] Additionally, degassing the reaction buffer to remove dissolved oxygen can help minimize ROS formation.
Reaction of ascorbate (B8700270) byproducts with the protein (in CuAAC) Use fresh ascorbate solution and consider scavengers.The oxidized byproducts of sodium ascorbate (a common reducing agent in CuAAC) can be reactive electrophiles that modify lysine and arginine residues.[9] Always prepare the sodium ascorbate solution fresh before each experiment. In sensitive applications, the addition of a scavenger like aminoguanidine (B1677879) may help to mitigate these side reactions.[9]
Problem 2: Low Labeling Efficiency or Incomplete Reaction

This guide focuses on troubleshooting experiments where the final labeled protein yield is lower than expected.

Potential Cause Recommended Solution Detailed Explanation
Inactive N3-Gly-Gly-OH NHS ester Use fresh or properly stored reagent.The activated NHS ester is moisture-sensitive. Ensure it is stored in a desiccated environment. For best results, prepare the activated ester fresh for each experiment or use a recently purchased, high-quality reagent.
Suboptimal reaction buffer composition Use a non-amine-based buffer at the correct pH.Amine-containing buffers, such as Tris, will compete with the protein for reaction with the NHS ester and should be avoided.[4] Use buffers like phosphate, bicarbonate, or HEPES at a pH of 7.2-8.5 for optimal labeling.[2][10]
Inactivated copper catalyst (in CuAAC) Prepare fresh reagents and avoid interfering substances.The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.[4] Ensure the sodium ascorbate solution is freshly made.[4] Remove any potential copper chelators (e.g., from Tris buffer) or reducing agents (e.g., DTT) from the protein solution before the reaction.[4]
Low reactant concentrations Increase the concentration of reactants.The labeling and click reactions are concentration-dependent. If working with very dilute protein solutions, the reaction rates will be slow, allowing competing side reactions like hydrolysis to dominate. If possible, concentrate the protein before labeling.
Steric hindrance Consider partial denaturation or using a longer linker.The target lysine residues or N-terminus might be located in a sterically hindered region of the folded protein, making them inaccessible to the labeling reagent.[4] In some cases, performing the reaction under partially denaturing conditions (if compatible with your protein and downstream application) can expose these sites.[4] Alternatively, a labeling reagent with a longer spacer arm could be considered.

Quantitative Data Summary

The following tables provide quantitative data to help guide the optimization of your labeling experiments.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperature (°C)Half-life
7.004 - 5 hours
8.5Room Temp.~20 minutes
8.6410 minutes
9.0Room Temp.~10 minutes

Data compiled from multiple sources for general guidance.[2][11]

Table 2: Recommended Component Concentrations for CuAAC Protein Labeling

ComponentRecommended Concentration RangeNotes
Alkyne-modified Protein1 - 50 µMLower concentrations may require longer reaction times.
Azide Probe10 µM - 1 mMA 2- to 10-fold molar excess over the alkyne is often used.
Copper(II) Sulfate (CuSO4)50 µM - 1 mM
Copper Ligand (e.g., THPTA)250 µM - 5 mMA ligand-to-copper ratio of at least 5:1 is recommended to protect the protein.[4][12]
Reducing Agent (Sodium Ascorbate)1 mM - 5 mMShould be prepared fresh immediately before use.

These are starting recommendations and may require optimization for specific proteins and applications.[4]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with N3-Gly-Gly-OH via NHS Ester Chemistry followed by CuAAC

This protocol outlines the process of first attaching the azide linker to the protein and then performing the copper-catalyzed click reaction.

Step 1: Activation of N3-Gly-Gly-OH and Labeling of Protein

  • Buffer Preparation: Prepare a non-amine-containing reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Preparation: Dialyze or buffer exchange your purified protein into the reaction buffer to remove any interfering substances like Tris or amine-containing additives. Adjust the protein concentration to 1-5 mg/mL.

  • NHS Ester Activation (in-situ):

    • Dissolve N3-Gly-Gly-OH and an equimolar amount of N-hydroxysuccinimide (NHS) in anhydrous, amine-free DMF or DMSO.

    • Add a slight molar excess (1.1 equivalents) of a carbodiimide, such as EDC, to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Labeling:

    • Add the activated N3-Gly-Gly-OH NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer for the next step (e.g., PBS).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare stock solutions: 50 mM Copper(II) Sulfate (CuSO4) in water, 250 mM THPTA ligand in water, and a fresh 1 M solution of sodium ascorbate in water.

    • Dissolve your alkyne-containing probe (e.g., a fluorescent dye) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled protein (from Step 1) to a final concentration of 10-50 µM.

    • Add the alkyne probe to a final concentration of 100-500 µM (a molar excess over the protein).

    • Add the THPTA ligand solution to a final concentration of 500 µM.

    • Add the CuSO4 solution to a final concentration of 100 µM.

  • Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the final labeled protein conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

G cluster_0 Step 1: Azide Tagging cluster_1 Step 2: Click Reaction (CuAAC) Prot_NH2 Protein-NH2 Labeled_Prot Protein-NH-CO-Gly-Gly-N3 (Azide-Tagged Protein) Prot_NH2->Labeled_Prot Reaction (pH 7.2-8.5) N3_NHS N3-Gly-Gly-O-NHS (Activated Linker) N3_NHS->Labeled_Prot NHS_byproduct NHS (byproduct) Labeled_Prot->NHS_byproduct Purification_1 Purification (e.g., Desalting) Labeled_Prot->Purification_1 Alkyne_Probe Alkyne-Probe (e.g., Dye, Drug) Final_Product Labeled Protein Conjugate Alkyne_Probe->Final_Product Purification_2 Final Purification (e.g., SEC) Final_Product->Purification_2 Catalyst Cu(I), Ligand, Ascorbate Catalyst->Final_Product Cycloaddition Labeled_Prot_2 Azide-Tagged Protein Labeled_Prot_2->Final_Product Purification_1->Labeled_Prot_2 G cluster_0 Symptom cluster_1 Troubleshooting Steps Start Protein Labeling Issue Low_Yield Low Labeling Yield Start->Low_Yield Aggregation Protein Aggregation Start->Aggregation Side_Reactions Non-Specific Labeling/ Protein Damage Start->Side_Reactions Check_pH Verify Buffer pH (7.2-8.5) Low_Yield->Check_pH Check_Reagents Use Fresh Reagents Low_Yield->Check_Reagents Check_Buffer Avoid Amine Buffers (e.g., Tris) Low_Yield->Check_Buffer Optimize_Conc Optimize Reagent Concentrations Low_Yield->Optimize_Conc Aggregation->Check_pH Aggregation->Optimize_Conc Side_Reactions->Check_pH Add_Ligand Add Cu-Ligand (for CuAAC) Side_Reactions->Add_Ligand Degas Degas Solutions (for CuAAC) Side_Reactions->Degas Purify Improve Purification Side_Reactions->Purify

References

Technical Support Center: N3-Gly-Gly-OH (DCHA) Reaction Kinetics with Strained Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N3-Gly-Gly-OH (DCHA) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N3-Gly-Gly-OH (DCHA) and why is it used in SPAAC reactions?

A1: N3-Gly-Gly-OH (DCHA) is a chemical reagent featuring a terminal azide (B81097) group (N3) attached to a di-glycine peptide, with a dicyclohexylammonium (B1228976) (DCHA) salt counter-ion.[1] The azide group serves as a reactive handle for "click chemistry," specifically SPAAC, which allows for the efficient and specific covalent attachment to molecules containing a strained alkyne.[2][3] The di-glycine linker provides a hydrophilic and flexible spacer arm, which can be beneficial for maintaining the biological activity of conjugated molecules.[4]

Q2: How does the dicyclohexylammonium (DCHA) salt affect the reaction?

A2: The DCHA salt is primarily used to improve the handling and stability of the N3-Gly-Gly-OH free acid, making it a crystalline, weighable solid. For most applications in aqueous buffers, the DCHA salt will dissociate, and the free carboxylate form of the peptide will be present. The DCHA itself is not expected to directly participate in or interfere with the SPAAC reaction. However, it is good practice to consider the overall salt concentration in your reaction buffer.

Q3: Which strained alkyne should I choose for my experiment with N3-Gly-Gly-OH?

A3: The choice of strained alkyne depends on the desired reaction rate and the specific requirements of your experiment, such as biocompatibility and stability.[5] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity.[5] For in vivo applications where stability is critical, cyclooctynes like difluorinated cyclooctyne (B158145) (DIFO) are a good choice.[5]

Q4: What are the optimal reaction conditions (buffer, pH, temperature) for SPAAC with N3-Gly-Gly-OH?

A4: The optimal conditions can significantly impact reaction rates. Studies have shown that HEPES buffer at pH 7 can lead to higher rate constants compared to PBS at the same pH.[5] Generally, higher pH values (in the range of 7 to 8.5) tend to increase reaction rates, though this is buffer-dependent.[5] SPAAC reactions with peptides are typically conducted at temperatures ranging from 25°C to 37°C.[5] It is crucial to ensure that the chosen pH and temperature are compatible with the stability of your biomolecules.[5]

Q5: How can I monitor the progress of my SPAAC reaction?

A5: The reaction progress can be monitored using various analytical techniques. If you are using a DBCO-containing reagent, you can monitor the disappearance of its characteristic UV absorbance at approximately 309 nm.[5] Other common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k). The following table summarizes the second-order rate constants for the reaction of a hydrophilic azide-containing amino acid, a close analog of N3-Gly-Gly-OH, with commonly used strained alkynes. This data can be used to guide the selection of the appropriate alkyne for your application.

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
Dibenzocyclooctyne (DBCO)Novel Hydrophilic Azido-Amino Acid0.34[6][7][8]
Bicyclo[6.1.0]nonyne (BCN)Novel Hydrophilic Azido-Amino Acid0.28[6][7][8]

Note: The kinetic data presented is for a novel hydrophilic azido-amino acid designed to enhance peptide solubility and serves as a reasonable proxy for the reactivity of N3-Gly-Gly-OH.[6][7][8] Reaction rates are influenced by various factors including the specific structures of the reactants, solvent, temperature, and pH.[5]

Experimental Protocols

Protocol 1: General Procedure for a SPAAC Reaction with N3-Gly-Gly-OH

This protocol outlines a general method for the copper-free conjugation of N3-Gly-Gly-OH to a strained alkyne-functionalized molecule.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein, BCN-small molecule)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the N3-Gly-Gly-OH (DCHA) in the chosen reaction buffer to the desired final concentration.

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent. If necessary, use a minimal amount of an organic co-solvent like DMSO to aid solubility before diluting with the reaction buffer.[1]

  • Reaction Setup:

    • Combine the solutions of the N3-Gly-Gly-OH and the strained alkyne in a reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.[5]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.[9] Reaction times can range from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne used.[3]

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical method such as RP-HPLC or LC-MS.[3]

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate chromatographic method to remove unreacted starting materials.[3]

Protocol 2: Monitoring SPAAC Kinetics using UV-Vis Spectroscopy (for DBCO reagents)

This protocol describes how to determine the second-order rate constant for the reaction of N3-Gly-Gly-OH with a DBCO-functionalized molecule by monitoring the decrease in DBCO absorbance.

Materials:

  • N3-Gly-Gly-OH (DCHA)

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer. The concentration should be such that the initial absorbance at ~309 nm is within the linear range of the spectrophotometer.

    • Prepare a stock solution of N3-Gly-Gly-OH at a concentration at least 10-fold higher than the DBCO-functionalized molecule to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of the DBCO reagent (approximately 309 nm).[5]

  • Data Acquisition:

    • Place the DBCO solution in the cuvette and record the initial absorbance (A₀).

    • Initiate the reaction by adding the N3-Gly-Gly-OH solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot ln(Aₜ/A₀) versus time (in seconds), where Aₜ is the absorbance at time t.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [N3-Gly-Gly-OH].

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity: The chosen strained alkyne may have slow kinetics with the azide. 2. Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne was used. 3. Degradation of Reactants: The azido-peptide or the strained alkykyne may have degraded.1. Switch to a more reactive cyclooctyne like DBCO or BCN.[5] 2. Use a slight excess (e.g., 1.1-1.5 equivalents) of the less precious or more stable reactant.[5] 3. Use freshly prepared or properly stored reagents. Verify the integrity of your reactants via mass spectrometry.[5]
Slow Reaction Rate 1. Suboptimal Concentrations: Low reactant concentrations can lead to slow reaction times. 2. Suboptimal Solvent/Buffer: The chosen solvent or buffer may not be ideal. 3. Suboptimal Temperature or pH: Reaction conditions are not optimized.1. Increase the concentration of the reactants if solubility allows.[5] 2. Try a different buffer system (e.g., switch from PBS to HEPES). If solubility is an issue, add a minimal amount of a compatible organic co-solvent like DMSO.[5] 3. Increase the temperature (e.g., to 37°C) if your biomolecules are stable. Adjust the pH to a slightly more basic condition (e.g., pH 8.0-8.5).[5]
Presence of Side Products 1. Reaction with Nucleophiles: Highly reactive cyclooctynes can react with nucleophilic side chains of amino acids (e.g., cysteine). 2. Thiol-yne Reaction: Strained alkynes can react with free thiol groups from cysteine residues or buffer additives like DTT.1. If your biomolecule contains free cysteines, consider protecting the thiol groups before the SPAAC reaction. 2. Avoid using buffers containing reducing agents like DTT. Confirm side products by mass spectrometry.[5]
Poor Solubility of N3-Gly-Gly-OH 1. Aggregation: Peptides with repeating neutral amino acids can be prone to aggregation. 2. Incorrect Solvent: The peptide is not soluble in the chosen aqueous buffer.1. Sonicate the solution to aid dissolution. 2. First, dissolve the peptide in a minimal amount of a polar organic solvent like DMSO or DMF, and then slowly add the aqueous buffer while vortexing.[1]

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare N3-Gly-Gly-OH Solution Prepare N3-Gly-Gly-OH Solution Combine Reactants Combine Reactants Prepare N3-Gly-Gly-OH Solution->Combine Reactants Prepare Strained Alkyne Solution Prepare Strained Alkyne Solution Prepare Strained Alkyne Solution->Combine Reactants Incubate (RT or 37°C) Incubate (RT or 37°C) Combine Reactants->Incubate (RT or 37°C) Monitor Progress (HPLC/LC-MS) Monitor Progress (HPLC/LC-MS) Incubate (RT or 37°C)->Monitor Progress (HPLC/LC-MS) Purify Product (e.g., HPLC) Purify Product (e.g., HPLC) Monitor Progress (HPLC/LC-MS)->Purify Product (e.g., HPLC) Characterize Product (MS, etc.) Characterize Product (MS, etc.) Purify Product (e.g., HPLC)->Characterize Product (MS, etc.)

Caption: A general experimental workflow for a SPAAC reaction.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low_Yield Low/No Product Problem->Low_Yield Low Yield? Slow_Reaction Slow Reaction Problem->Slow_Reaction Slow Rate? Side_Products Side Products Problem->Side_Products Side Products? Solubility_Issue Poor Solubility Problem->Solubility_Issue Poor Solubility? Check_Reagents Check Reagent Integrity (MS) Low_Yield->Check_Reagents Change_Alkyne Use More Reactive Alkyne Low_Yield->Change_Alkyne Optimize_Conditions Optimize Conditions (pH, Temp, Buffer) Slow_Reaction->Optimize_Conditions Increase_Concentration Increase Reactant Concentrations Slow_Reaction->Increase_Concentration Protect_Groups Protect Nucleophilic Side Chains Side_Products->Protect_Groups Change_Solvent Use Co-Solvent (DMSO) Solubility_Issue->Change_Solvent

Caption: A decision tree for troubleshooting SPAAC reactions.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N3-Gly-Gly-OH following bioconjugation reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of your bioconjugate to remove unreacted N3-Gly-Gly-OH.

Issue 1: Residual N3-Gly-Gly-OH Detected After Purification

  • Question: I've purified my antibody conjugate using Size Exclusion Chromatography (SEC), but I still detect residual N3-Gly-Gly-OH in my final sample. What should I do?

  • Answer:

    • Optimize SEC Method: The resolution between your large conjugate and the small N3-Gly-Gly-OH (MW ≈ 217.19 g/mol ) should be significant. However, incomplete separation can occur.

      • Decrease Flow Rate: Reducing the flow rate can improve resolution by allowing more time for the molecules to diffuse into and out of the stationary phase pores.[1]

      • Increase Column Length: A longer column or connecting two columns in series increases the path length and can enhance separation.

      • Check Column Calibration: Ensure your column is appropriate for the size separation needed. A resin with a smaller pore size might be more effective at retaining the small N3-Gly-Gly-OH away from the larger conjugate.

    • Consider an Alternative or Additional Purification Step:

      • Tangential Flow Filtration (TFF): TFF, specifically with diafiltration, is highly effective at removing small molecules.[2][3][4][5][6] Performing a TFF step after your initial SEC can remove any remaining traces of the linker.

      • Dialysis: While slower, dialysis is a gentle method for removing small molecules. Ensure you are using a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), such as 1-3.5 kDa, to retain your conjugate while allowing the N3-Gly-Gly-OH to diffuse out.[7][8]

Issue 2: Low Recovery of My Bioconjugate After Purification

  • Question: I'm losing a significant amount of my conjugated protein during the purification process. How can I improve my recovery?

  • Answer: Low recovery can be due to non-specific binding to the purification materials or aggregation.

    • For SEC:

      • Non-Specific Binding: Although SEC is designed to have minimal interaction, some proteins can still bind to the column matrix.[9] Try increasing the ionic strength of your mobile phase (e.g., increasing NaCl concentration to 150-500 mM) to reduce ionic interactions.

      • Column Passivation: Before loading your sample, consider passivating the column by injecting a solution of a non-target protein (like BSA) to block non-specific binding sites.

    • For TFF/Dialysis:

      • Membrane Binding: Your protein may be binding to the membrane.[2][5] Opt for low-protein-binding membranes (e.g., polyethersulfone (PES) or regenerated cellulose).[5] Pre-conditioning the membrane as per the manufacturer's instructions can also help.

      • Check MWCO: Ensure the MWCO of your membrane is at least 3-6 times smaller than the molecular weight of your protein to prevent its loss into the filtrate/dialysate.[2][10]

Issue 3: My Bioconjugate is Aggregating During Purification

  • Question: I've noticed an increase in aggregates in my sample after attempting to remove the excess N3-Gly-Gly-OH. What is causing this and how can I prevent it?

  • Answer: Aggregation during purification can be caused by excessive shear stress, high protein concentration, or unfavorable buffer conditions.[3][11]

    • During TFF:

      • Reduce Shear Stress: High pump speeds can induce shear stress. Optimize the cross-flow rate to be as gentle as possible while still preventing membrane fouling.

      • Avoid Over-Concentration: If you are concentrating your sample, do not exceed the solubility limit of your protein. It might be better to perform diafiltration at a constant, lower concentration.[7]

    • General Prevention Strategies:

      • Optimize Buffer Conditions: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this is where proteins are least soluble.[11] Maintaining an appropriate ionic strength is also crucial for protein stability.

      • Use Stabilizing Excipients: Consider adding stabilizers to your buffer, such as arginine or glycerol, which are known to reduce aggregation.[5][11]

      • Work at a Suitable Temperature: While many protein purifications are performed at 4°C to minimize degradation, some proteins are more stable at room temperature.[11]

Comparison of Purification Methods

The following table summarizes the key features of the most common methods for removing excess N3-Gly-Gly-OH.

FeatureSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF) with DiafiltrationDialysis
Principle Separation based on hydrodynamic volume (size and shape).[1][12]Size-based separation using a semi-permeable membrane with pressure and cross-flow.[4][10]Passive diffusion across a semi-permeable membrane based on a concentration gradient.[8][13][14]
Speed Moderate (typically 30-90 minutes per run).Fast (can process large volumes quickly).Slow (typically requires multiple buffer changes over 12-48 hours).[7]
Scalability Good for lab scale; can be challenging for large volumes.Excellent; easily scalable from lab to process scale.Limited scalability for large volumes.
Efficiency High for molecules with a large size difference.Very high (>99% removal of small molecules with sufficient diafiltration volumes).[7][10]High, but dependent on volume ratios and number of buffer changes.
Sample Dilution Yes, significant dilution occurs.Minimal, as the sample can be concentrated during or after diafiltration.Yes, some sample dilution can occur.
Protein Stress Low shear stress.Can induce shear stress, potentially leading to aggregation if not optimized.[3][7]Very gentle, minimal physical stress on the protein.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of N3-Gly-Gly-OH from a protein conjugate (e.g., an antibody >150 kDa).

  • Materials:

    • SEC column suitable for protein purification (e.g., Superdex 200 Increase 10/300 GL or similar).

    • Chromatography system (e.g., FPLC or HPLC).

    • Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fraction collection tubes.

  • Methodology:

    • System Preparation: Equilibrate the chromatography system and the SEC column with at least 2 column volumes of the mobile phase.

    • Sample Preparation: Concentrate the conjugation reaction mixture if necessary. The sample should be clear and free of precipitates.

    • Sample Injection: Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.

    • Elution: Run the mobile phase at a flow rate recommended for your column (e.g., 0.5-1.0 mL/min for a 10/300 column).

    • Fraction Collection: Collect fractions corresponding to the eluting peaks. The larger bioconjugate will elute first, followed by the smaller N3-Gly-Gly-OH.

    • Analysis: Analyze the collected fractions corresponding to the protein peak for purity and absence of the small molecule using SEC-HPLC or LC-MS.

Protocol 2: Tangential Flow Filtration (TFF) with Diafiltration

This protocol is highly efficient for removing small molecules and for buffer exchange.

  • Materials:

    • TFF system with a pump and reservoir.

    • TFF cassette/hollow fiber filter with a low MWCO (e.g., 10 kDa for an antibody).

    • Diafiltration Buffer: The desired final buffer for your bioconjugate (e.g., PBS, pH 7.4).

  • Methodology:

    • System Setup: Install the TFF membrane and flush the system with purified water, followed by the diafiltration buffer to equilibrate.

    • Sample Loading: Load the conjugation mixture into the sample reservoir.

    • Diafiltration:

      • Start recirculating the sample through the TFF device at the recommended cross-flow rate.

      • Begin adding the diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant volume diafiltration.[7]

      • Continue this process for 5-7 diavolumes to ensure >99% removal of the N3-Gly-Gly-OH. One diavolume is equal to the initial sample volume.[7][10]

    • Optional Concentration: After diafiltration, stop adding buffer and allow the system to remove filtrate to concentrate your sample to the desired volume.

    • Sample Recovery: Gently recover the purified, concentrated bioconjugate from the reservoir.

Protocol 3: Analytical SEC-HPLC for Detection of Residual N3-Gly-Gly-OH

This method is used to assess the purity of the final bioconjugate.

  • Materials:

    • HPLC system with a UV detector.

    • Analytical SEC column suitable for protein analysis.[15]

    • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0.

  • Methodology:

    • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Sample Injection: Inject a small volume (e.g., 10-20 µL) of your purified bioconjugate.

    • Analysis: Run the isocratic method. The bioconjugate will elute as a major peak at an early retention time. If present, residual N3-Gly-Gly-OH will elute as a separate peak at a much later retention time.

    • Quantification: The amount of residual linker can be estimated by comparing the peak area to a standard curve of known N3-Gly-Gly-OH concentrations.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Options cluster_analysis Quality Control conjugation Biomolecule + Excess N3-Gly-Gly-OH sec Size Exclusion Chromatography (SEC) conjugation->sec Crude Mixture tff Tangential Flow Filtration (TFF) conjugation->tff Crude Mixture dialysis Dialysis conjugation->dialysis Crude Mixture analysis Analytical SEC/LC-MS for Purity Check sec->analysis Purified Conjugate tff->analysis Purified Conjugate dialysis->analysis Purified Conjugate

Caption: Post-conjugation purification and analysis workflow.

troubleshooting_logic cluster_solutions start Residual N3-Gly-Gly-OH Detected Post-Purification? optimize_sec Optimize SEC: - Decrease Flow Rate - Increase Column Length start->optimize_sec Yes end_ok Purity Confirmed start->end_ok No check_recovery Low Recovery? optimize_sec->check_recovery add_step Add Purification Step: - TFF/Diafiltration - Dialysis add_step->end_ok check_recovery->add_step Yes aggregation Aggregation? check_recovery->aggregation No aggregation->add_step Yes end_fail Further Optimization Needed aggregation->end_fail No

Caption: Troubleshooting logic for residual linker removal.

References

Impact of pH on N3-Gly-Gly-OH click chemistry efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the efficiency of click chemistry reactions involving N3-Gly-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on the efficiency of N3-Gly-Gly-OH click chemistry?

The impact of pH depends on the type of click chemistry being performed. The two most common methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • For CuAAC , the reaction is remarkably robust and can proceed efficiently over a wide pH range, typically between 4 and 12.[1][2][3]

  • For SPAAC , the reaction rate can be significantly influenced by pH, especially when the reacting molecules have acidic or basic groups.[4] Generally, higher pH values tend to increase the reaction rate, though the specific buffer system can also play a role.[5][6]

  • For the N3-Gly-Gly-OH reagent itself , its stability is pH-dependent. The optimal pH for storing solutions of the peptide is between 5 and 7 to minimize degradation pathways like hydrolysis of the peptide bonds, which can be accelerated by extreme acidic or basic conditions.[7]

Q2: What is the optimal pH range for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N3-Gly-Gly-OH?

While the CuAAC reaction is functional across a broad pH range (4-12), the optimal pH for bioconjugation applications is typically between 7.0 and 7.5.[1][2][8] This range provides a good balance between reaction rate and the stability of most biomolecules. Buffers such as phosphate-buffered saline (PBS) or HEPES are appropriate choices for maintaining this pH.[8][9]

Q3: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-Gly-Gly-OH?

The efficiency of SPAAC reactions is more sensitive to pH than CuAAC. The pH affects the charge state of the reactants, which in turn influences their electronic properties and reaction kinetics.[4] Studies have shown that higher pH values generally lead to faster SPAAC reactions, although this can be buffer-dependent.[5][6] Therefore, for SPAAC, the pH should be optimized for the specific substrates being used, often starting in the physiological range (e.g., pH 7.4) and adjusting as needed.

Q4: How does pH affect the stability of the N3-Gly-Gly-OH reagent itself?

The N3-Gly-Gly-OH peptide is most stable in solutions with a pH between 5 and 7.[7] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the peptide bonds, leading to degradation of the reagent and inconsistent results in your click chemistry reactions.[7] It is highly recommended to prepare solutions fresh for each experiment or, if storage is necessary, to use a buffer within this optimal pH range.[7]

Troubleshooting Guide

Q5: I am observing low or no product yield in my click reaction. Could pH be the issue?

Yes, an incorrect pH is a common cause of low reaction yield. Use the following workflow to diagnose potential issues. If your reaction conditions are suboptimal, adjusting the pH is a critical first step. Other factors to consider include the activity of the copper catalyst (for CuAAC), the purity of your reagents, and their stoichiometry.[10][11]

TroubleshootingWorkflow start Low or No Product Yield cat_check Is the Copper Catalyst Active? (for CuAAC) start->cat_check reagent_check Are Reagents Pure & Stoichiometry Correct? cat_check->reagent_check Yes cat_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Use a stabilizing ligand (e.g., THPTA). Degas solvents. cat_check->cat_sol No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check Yes reagent_sol Use high-purity reagents. Prepare fresh solutions. Optimize azide (B81097):alkyne ratio (e.g., 1.1-2 fold excess). reagent_check->reagent_sol No cond_sol Adjust pH (typically 7.0-7.5 for CuAAC). Screen different solvents. Adjust temperature and reaction time. cond_check->cond_sol No substrate_check Are there Substrate-Specific Issues? cond_check->substrate_check Yes end_node Re-run Optimized Reaction cat_sol->end_node reagent_sol->end_node cond_sol->end_node substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. substrate_check->substrate_sol Yes substrate_check->end_node No substrate_sol->end_node

Troubleshooting workflow for low yield in CuAAC reactions.

Data Summary

The following table summarizes the general impact of pH on key aspects of N3-Gly-Gly-OH click chemistry.

ParameterpH RangeExpected PerformanceNotes
N3-Gly-Gly-OH Stability < 5Risk of Acid HydrolysisDegradation of the peptide backbone may occur.[7]
5 - 7Optimal Recommended pH for preparing and storing stock solutions.[7]
> 7Risk of Base HydrolysisDegradation of the peptide backbone may occur.[7]
CuAAC Reaction 4 - 12EffectiveThe reaction is generally tolerant of a wide pH range.[1][3]
7.0 - 7.5Optimal for Bioconjugation Balances reaction efficiency with the stability of most biomolecules.[8]
SPAAC Reaction 5 - 10Highly VariableReaction rate is strongly dependent on pH and buffer system.[5][6]
> 7Generally FasterHigher pH often increases reaction rates, but optimization is required.[5]

Experimental Protocols

Below are generalized starting protocols. Optimization for your specific substrates is highly recommended.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating N3-Gly-Gly-OH to an alkyne-containing molecule in an aqueous buffer.[12][13]

Materials:

  • N3-Gly-Gly-OH

  • Alkyne-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 1 M in water, prepare fresh )

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • DMSO (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve N3-Gly-Gly-OH (1.2 equivalents) and the alkyne-functionalized molecule (1 equivalent) in the reaction buffer. Use a minimal amount of DMSO if necessary to dissolve the alkyne component.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solutions of the azide and alkyne.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution (a 1:5 ratio of Cu:ligand is common).

    • Add the catalyst premix to the azide/alkyne mixture. The final copper concentration should typically be between 50 µM and 500 µM.[10]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13][14]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[10]

  • Monitoring and Purification:

    • Monitor reaction progress using analytical techniques like LC-MS or HPLC.

    • Upon completion, purify the conjugate using an appropriate method (e.g., RP-HPLC, size-exclusion chromatography) to remove excess reagents and the catalyst.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of N3-Gly-Gly-OH to a molecule functionalized with a strained alkyne (e.g., DBCO).[12][15]

Materials:

  • N3-Gly-Gly-OH

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer: PBS, pH 7.4 or another biocompatible buffer

  • DMSO (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve N3-Gly-Gly-OH (1.5-2.0 equivalents) in the reaction buffer.

    • Dissolve the strained alkyne-functionalized molecule (1 equivalent) in the reaction buffer. Use a minimal amount of a co-solvent like DMSO if required for solubility.

  • Reaction Setup and Incubation:

    • Combine the solutions of the azide and the strained alkyne in a reaction vessel.

    • Gently mix and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.[15]

  • Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

    • Once complete, purify the conjugate via RP-HPLC or another suitable chromatographic method to remove unreacted starting materials.[15]

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst) setup Combine Reactants & Initiate Reaction prep_reagents->setup prep_buffer Prepare Reaction Buffer (Adjust to Target pH) prep_buffer->setup incubate Incubate (Room Temp, 1-12h) setup->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor purify Purify Conjugate (e.g., HPLC) monitor->purify product Final Product purify->product

General experimental workflow for bioconjugation using N3-Gly-Gly-OH.

References

Troubleshooting guide for incomplete N3-Gly-Gly-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N3-Gly-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: My N3-Gly-Gly-OH synthesis is resulting in a low yield. What are the primary causes?

A1: Low yields in the solid-phase peptide synthesis (SPPS) of N3-Gly-Gly-OH can stem from several factors. The most common issues include:

  • Incomplete Coupling: The peptide bond formation between either Fmoc-Gly-OH and the resin, or azidoacetic acid and the resin-bound glycine (B1666218) may be inefficient.

  • Diketopiperazine (DKP) Formation: This is a major side reaction in dipeptide synthesis where the linear dipeptide cyclizes and cleaves from the resin, leading to significant yield loss.[1]

  • Peptide Aggregation: While less common for a dipeptide, aggregation of peptide chains on the resin can hinder reagent access.

  • Suboptimal Reagent Quality: Degradation of coupling reagents or piperidine (B6355638) can lead to inefficient reactions.

Q2: I suspect diketopiperazine (DKP) formation is the main issue. How can I confirm this and what steps can I take to prevent it?

A2: DKP formation is highly prevalent in dipeptide synthesis.[1] The Gly-Gly sequence is particularly susceptible to this side reaction.

Confirmation:

  • Analyze the cleavage solution by LC-MS. You will observe a mass corresponding to cyclo(Gly-Gly) alongside your desired product.

Prevention Strategies:

  • Choice of Resin: Using a 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing short peptides as it is less prone to DKP formation compared to Wang or Rink Amide resins.[2]

  • Modified Deprotection Conditions: Instead of the standard 20% piperidine in DMF, consider using a milder deprotection cocktail such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to significantly reduce DKP formation.[3][4]

  • Immediate Coupling: Proceed with the coupling of the second amino acid (or azidoacetic acid) immediately after the Fmoc deprotection of the first glycine to minimize the time the free N-terminal amine is available for cyclization.

Q3: My analytical HPLC shows a peak with the expected mass of my product, but also several other peaks. What could these impurities be?

A3: Besides the desired N3-Gly-Gly-OH, several byproducts can be generated during the synthesis. Common impurities include:

  • Deletion Sequence (N3-Gly-OH): This results from incomplete coupling of the first Fmoc-Gly-OH to the resin.

  • Truncated Sequence (Gly-Gly-OH): This can occur if the final azidoacetic acid coupling is incomplete.

  • Diketopiperazine (cyclo(Gly-Gly)): As discussed in Q2.

  • Azide (B81097) Reduction: During the final cleavage from the resin, the azide group can be reduced to an amine, resulting in H2N-Gly-Gly-OH. This is particularly problematic when using cleavage cocktails containing thiol-based scavengers.

Q4: How can I improve the coupling efficiency of azidoacetic acid?

A4: Azidoacetic acid can sometimes be challenging to couple efficiently. To improve the yield of this step:

  • Use a Potent Coupling Reagent: Carbodiimides like DIC can be effective, but for difficult couplings, consider using a uronium/aminium salt-based reagent like HATU or HBTU, which are known for their high reactivity.[5]

  • Double Coupling: If a single coupling reaction does not go to completion (as indicated by a positive Kaiser test), a second coupling with fresh reagents can be performed.

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours may improve the yield.

Data Presentation

Table 1: Illustrative Yield of N3-Gly-Gly-OH with Different Coupling Reagents

Coupling ReagentAdditiveBaseTypical Crude Purity (%)Illustrative Yield (%)Notes
DICOxymaDIPEA70-8065-75Cost-effective, but may require longer reaction times.
HBTUHOBtDIPEA80-9075-85Efficient and widely used.[5]
HATUHOAtDIPEA85-9580-90Highly reactive, good for difficult couplings.[6]

Note: These values are illustrative and can vary depending on the specific reaction conditions, resin, and scale.

Table 2: Effect of Resin Choice on Diketopiperazine (DKP) Formation

Resin TypeLinker SensitivityTypical DKP FormationRecommended for N3-Gly-Gly-OH
Wang ResinModerateHighNot recommended
Rink Amide ResinModerateHighNot recommended
2-Chlorotrityl chloride (2-CTC)High (Mild Acid Cleavage)LowHighly Recommended [2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N3-Gly-Gly-OH on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is optimized to minimize diketopiperazine formation.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling Reagent (e.g., DIC/Oxyma or HATU)

  • Base (e.g., DIPEA)

  • Fmoc Deprotection Solution (20% piperidine in DMF or 2% DBU/5% piperazine in NMP)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • First Glycine Coupling:

    • Dissolve Fmoc-Gly-OH (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • To cap any unreacted sites, add a small amount of methanol (B129727) and shake for 15 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with the chosen Fmoc deprotection solution for 10 minutes.

    • Drain and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Glycine Coupling (Fmoc-Gly-OH):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with your chosen coupling reagent (e.g., HATU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive, perform a second coupling.

  • Final Fmoc Deprotection: Repeat step 3.

  • Azidoacetic Acid Coupling:

    • Pre-activate azidoacetic acid (3 eq.) with your chosen coupling reagent and base in DMF.

    • Add the activated solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Analytical RP-HPLC for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient:

Time (min)% Solvent B
05
2050
2295
2595
265
305

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm

Mandatory Visualization

N3_Gly_Gly_OH_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Couple_Gly1 Couple Fmoc-Gly-OH Swell->Couple_Gly1 Fmoc_Deprot1 Fmoc Deprotection Couple_Gly1->Fmoc_Deprot1 Couple_Gly2 Couple Fmoc-Gly-OH Fmoc_Deprot1->Couple_Gly2 Fmoc_Deprot2 Fmoc Deprotection Couple_Gly2->Fmoc_Deprot2 Couple_Azide Couple Azidoacetic Acid Fmoc_Deprot2->Couple_Azide Cleavage Cleave from Resin Couple_Azide->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product N3-Gly-Gly-OH Purification->Final_Product

Caption: Solid-Phase Synthesis Workflow for N3-Gly-Gly-OH.

Troubleshooting_Workflow Start Incomplete Reaction or Low Yield Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_DKP Analyze for DKP by LC-MS Start->Check_DKP Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Positive Test DKP_Detected DKP Detected Check_DKP->DKP_Detected DKP Peak Found Solution_Coupling Solution: - Double couple - Use stronger coupling reagent (HATU) - Increase reaction time Incomplete_Coupling->Solution_Coupling Solution_DKP Solution: - Use 2-CTC resin - Modify deprotection conditions - Proceed immediately to next coupling DKP_Detected->Solution_DKP Final_Check Re-analyze Product Solution_Coupling->Final_Check Solution_DKP->Final_Check

Caption: Troubleshooting Logic for Incomplete N3-Gly-Gly-OH Reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Gly-Gly Remnant Peptides and Azide-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of peptides modified with a Gly-Gly motif is a cornerstone of modern proteomics, primarily for the study of ubiquitination. This guide provides a detailed comparison of the established immunoaffinity-based approach for analyzing endogenous di-Gly remnants with the use of N3-(Gly)n-OH linkers for bioorthogonal peptide labeling. It is intended for researchers, scientists, and drug development professionals seeking to understand these powerful mass spectrometry-based techniques.

Introduction: Two Distinct Gly-Gly Methodologies

In the realm of mass spectrometry, the term "Gly-Gly labeled peptides" can refer to two separate, powerful methodologies:

  • Ubiquitin Remnant Profiling (Di-Gly Proteomics): This is a widespread technique used to identify and quantify sites of protein ubiquitination. After digesting a ubiquitinated protein with the enzyme trypsin, a characteristic di-glycine (Gly-Gly) remnant from ubiquitin remains attached to a lysine (B10760008) residue on the target peptide.[1][2][3] This unique signature allows for the specific enrichment and identification of ubiquitination sites from complex biological samples.[3][4]

  • Bioorthogonal Labeling with Azide-Glycine Linkers: This chemical biology approach uses synthetic peptide linkers, such as N3-Gly-Gly-OH or N3-(Gly)5-OH, to introduce a terminal azide (B81097) (N3) group onto a peptide.[5][6][7] This azide group functions as a "handle" for bioorthogonal "click chemistry," enabling the covalent attachment of reporter molecules like fluorophores or biotin (B1667282) tags for various applications.[7] Mass spectrometry is primarily used here to verify the successful synthesis and labeling of the peptide.[8]

This guide will compare the principles, workflows, and data outputs of these two distinct applications.

Part 1: Ubiquitin Remnant Profiling (Di-Gly Proteomics)

This technique is the gold standard for the global, site-specific analysis of protein ubiquitination.

Principle

Protein ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, typically on a lysine residue.[9] The enzyme trypsin, commonly used in proteomics to digest proteins into peptides, cleaves proteins after lysine and arginine residues. When trypsin digests a ubiquitinated protein, it cleaves the C-terminus of ubiquitin after a specific arginine residue (Arg74), leaving the final two glycine (B1666218) residues (Gly-Gly) covalently attached to the lysine residue of the substrate peptide.[2][3] This K-ε-GG (Lys-ε-Gly-Gly) remnant has a distinct mass (114.04 Da) and structure that can be targeted for enrichment and identification by mass spectrometry.[10]

cluster_0 Protein Level cluster_1 Peptide Level Protein Substrate Protein Lysine Lysine Protein->Lysine contains Trypsin Trypsin Digestion Ubiquitin Ubiquitin (...Arg-Gly-Gly) Lysine->Ubiquitin Ubiquitinated at ε-amine Peptide Tryptic Peptide DiGly Di-Gly Remnant (K-ε-GG) Peptide->DiGly contains modified Trypsin->Peptide

Caption: Ubiquitination to Di-Gly Remnant Workflow.
Experimental Protocol: Immunoaffinity Enrichment of K-ε-GG Peptides

The low abundance of ubiquitinated peptides necessitates a robust enrichment strategy prior to mass spectrometry analysis.[3]

  • Protein Extraction and Digestion: Total protein is extracted from cells or tissues. The proteins are denatured, reduced, alkylated, and subsequently digested with trypsin.[10]

  • Immunoaffinity Purification: The resulting peptide mixture is incubated with a specific monoclonal antibody that recognizes the K-ε-GG remnant.[4][10] This antibody is typically immobilized on beads (e.g., protein A/G agarose).

  • Enrichment and Elution: The antibody-bead complex captures the di-Gly modified peptides. After washing away non-modified peptides, the enriched K-ε-GG peptides are eluted, usually with a low-pH solution.[3]

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequence and pinpoints the exact lysine residue modified with the di-Gly remnant.[2]

start Protein Lysate digest Trypsin Digestion start->digest peptides Mixture of Peptides (Modified & Unmodified) digest->peptides enrich Immunoaffinity Enrichment (anti-K-ε-GG antibody) peptides->enrich wash Wash (Remove Unmodified) enrich->wash elute Elute Enriched Peptides wash->elute lcms LC-MS/MS Analysis elute->lcms data Identification and Quantification of Ubiquitination Sites lcms->data

Caption: Di-Gly Proteomics Experimental Workflow.
Data Presentation: Quantitative Ubiquitinome Analysis

A key strength of this method is its ability to provide quantitative data on how ubiquitination changes across different conditions, especially when combined with stable isotope labeling techniques like SILAC.[2][9] A typical experiment can identify thousands of ubiquitination sites.[1][3]

ParameterTypical Result (Proteasome Inhibition)Method of Analysis
Unique Di-Gly Peptides Identified ~10,000LC-MS/MS
Total Di-Gly Peptides Identified ~25,000LC-MS/MS
Proteins with Ubiquitination Sites ~5,000LC-MS/MS
Enrichment Specificity 30-80% of identified peptides are Di-Gly modifiedData Analysis

Table 1: Representative quantitative data from a Di-Gly ubiquitin remnant profiling experiment. Data compiled from typical outcomes reported in the literature.[1][3]

Part 2: Bioorthogonal Labeling with N3-(Gly)n-OH Linkers

This chemical approach is used to install a bioorthogonal azide handle onto a peptide for subsequent conjugation.

Principle

The N3-Gly-Gly-OH molecule is a building block used in solid-phase peptide synthesis (SPPS).[7] It consists of an azide group (N3), a flexible glycine linker, and a terminal carboxylic acid (-OH). During SPPS, this molecule can be coupled to the N-terminus of a growing peptide chain.[7] The resulting peptide, now equipped with a terminal azide, can be specifically and efficiently conjugated to another molecule containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][7]

Experimental Protocol: Peptide Synthesis and Labeling
  • Solid-Phase Peptide Synthesis (SPPS): The target peptide is synthesized on a solid resin support using standard Fmoc chemistry. The N3-(Gly)n-OH linker is coupled as the final amino acid to install the N-terminal azide tag.[7]

  • Cleavage and Purification: The completed azide-labeled peptide is cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Mass Verification: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified azide-peptide, ensuring the synthesis was successful.[6][8]

  • Click Chemistry Reaction: The purified azide-peptide is reacted with an alkyne-containing molecule (e.g., a fluorescent dye, biotin tag, or drug molecule) in the presence of a copper(I) catalyst to form a stable triazole linkage.[5]

  • Final Purification and Verification: The final conjugated peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.[8]

spps Solid-Phase Peptide Synthesis (with N3-(Gly)n-OH) cleave Cleavage & RP-HPLC Purification spps->cleave ms1 MS Verification 1 (Confirm Azide-Peptide Mass) cleave->ms1 click Click Chemistry Reaction (with Alkyne-Molecule) ms1->click purify2 Final RP-HPLC Purification click->purify2 ms2 MS Verification 2 (Confirm Final Conjugate Mass) purify2->ms2 final Pure, Labeled Peptide ms2->final

Caption: N3-Peptide Labeling via Click Chemistry.
Data Presentation: Quality Control of Synthesis

For this application, mass spectrometry data is not used for large-scale discovery but for precise quality control at each step.

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity (Post-SPPS) 60-90%RP-HPLC
Purified Azide-Peptide Purity >95%RP-HPLC
Azide-Peptide Identity Observed mass matches calculated massESI-MS
Final Labeled Peptide Purity >98%RP-HPLC
Final Labeled Peptide Identity Observed mass matches calculated massESI-MS

Table 2: Representative quality control data for the synthesis and labeling of a peptide using an N3-(Gly)n-OH linker.[8]

Comparison Guide: Di-Gly Remnant vs. N3-Gly Labeling

FeatureUbiquitin Remnant Profiling (Di-Gly) N3-Gly Bioorthogonal Labeling
Primary Goal Identify and quantify endogenous protein ubiquitination sites.[3]Covalently attach a specific molecule (dye, drug, etc.) to a synthesized peptide.[7]
Origin of Gly-Gly Enzymatic (trypsin) cleavage of endogenous ubiquitin.[2]Chemical synthesis using an N3-(Gly)n-OH building block.[7]
Workflow Proteolytic digestion of total cell lysate followed by immunoaffinity enrichment.[10]Solid-phase peptide synthesis followed by a chemical click reaction.[8]
Core Technology Immunoaffinity Purification & LC-MS/MS.[3]Solid-Phase Synthesis & Click Chemistry.[6]
Role of MS Discovery & Quantification: Identify thousands of modification sites from a complex mixture.Quality Control: Verify the mass and purity of synthetic products.[8]
Sample Type Complex biological samples (cells, tissues).[9]Purified synthetic peptides.
Information Output Site-specific PTM identity, location, and relative abundance.Confirmation of successful synthesis and conjugation.

Conclusion

The mass spectrometry analysis of peptides involving a Gly-Gly motif serves two distinct and powerful purposes in modern research. The analysis of K-ε-GG remnants is a robust discovery tool that provides deep insight into the cellular landscape of protein ubiquitination, revealing how this critical post-translational modification regulates cellular processes.[1][9] In contrast, the use of N3-Gly-Gly-OH linkers is a precise chemical biology technique for creating custom-labeled peptides for use as probes, standards, or therapeutic candidates.[5][7] Understanding the fundamental differences in the origin of the Gly-Gly moiety, the experimental workflow, and the nature of the data generated is crucial for researchers to select the appropriate methodology for their scientific questions.

References

Interpreting MS/MS Fragmentation of N3-Gly-Gly-OH Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with bioconjugation and proteomics, understanding the structural integrity of modified peptides is paramount. The N3-Gly-Gly-OH moiety, a linker containing an azide (B81097) group and a di-glycine spacer, is increasingly utilized in "click chemistry" applications for targeted drug delivery and protein functionalization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the structural elucidation of such modifications. This guide provides a comparative analysis of the expected MS/MS fragmentation patterns of N3-Gly-Gly-OH and discusses alternative analytical approaches.

Predicted MS/MS Fragmentation Profile of N3-Gly-Gly-OH

While specific experimental data for the fragmentation of the free N3-Gly-Gly-OH linker is not extensively published, its fragmentation pattern can be predicted based on the established principles of peptide and modified peptide analysis. The primary fragmentation in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is expected to occur along the peptide backbone, yielding characteristic b- and y-type ions. Additionally, fragmentation involving the azide group may be observed.

The structure of N3-Gly-Gly-OH is as follows:

N3-CH2-CO-NH-CH2-CO-NH-CH2-COOH

The predicted fragmentation pathway is detailed below.

Data Presentation: Predicted Fragment Ions for N3-Gly-Gly-OH
Precursor Ion (M+H)+Predicted Fragment Ionm/z (monoisotopic)Description
218.08b170.02N3-CH2-CO+
y176.04H2N-CH2-COOH+
b2127.04N3-CH2-CO-NH-CH2-CO+
y2133.06H2N-CH2-CO-NH-CH2-COOH+
Internal fragment57.02-NH-CH2-CO-
Neutral loss190.07Loss of N2
Neutral loss172.06Loss of N2 and H2O

Comparison with Alternative Analytical Methods

While MS/MS provides detailed structural information, other techniques can be used for the characterization of N3-Gly-Gly-OH and similarly modified peptides.

Analytical MethodInformation ProvidedAdvantagesLimitations
Tandem Mass Spectrometry (MS/MS) Precise mass of the modification and fragment ions, confirming sequence and modification site.High sensitivity, provides detailed structural information.Fragmentation can sometimes be complex to interpret; labile modifications may be lost.
Nuclear Magnetic Resonance (NMR) Detailed 3D structure and confirmation of covalent bonds.Provides unambiguous structural information.Requires larger amounts of pure sample; less sensitive than MS.[1]
High-Resolution Mass Spectrometry (HR-MS) Accurate mass of the intact modified peptide, confirming the presence of the modification.High mass accuracy allows for confident elemental composition determination.Does not provide fragmentation data for localization of the modification.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., azide, carbonyl).Confirms the presence of the azide group through its characteristic absorption.Provides limited information on the overall structure.

Experimental Protocols

Mass Spectrometry Analysis of N3-Gly-Gly-OH Modified Peptides

A standard protocol for the analysis of a peptide modified with N3-Gly-Gly-OH would involve the following steps:

  • Sample Preparation : The modified peptide is dissolved in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (B52724), to a concentration of approximately 1 pmol/µL.

  • LC-MS/MS Analysis : The sample is injected onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Chromatography : A C18 reversed-phase column is used to separate the modified peptide from other components. A gradient of increasing acetonitrile concentration is typically employed.

    • Mass Spectrometry :

      • MS1 Scan : The instrument scans a broad m/z range to detect the precursor ion of the modified peptide.

      • MS/MS Scan : The precursor ion is isolated and fragmented using CID or HCD. The fragment ions are then mass analyzed to generate the MS/MS spectrum.

  • Data Analysis : The resulting MS/MS spectra are analyzed to identify the characteristic fragment ions of the peptide backbone and the N3-Gly-Gly-OH modification, confirming the structure.

Visualizations

Predicted MS/MS Fragmentation Pathway of N3-Gly-Gly-OH

Fragmentation_Pathway cluster_precursor Precursor Ion (M+H)+ Precursor N3-CH2-CO-NH-CH2-CO-NH-CH2-COOH b1 b1 (m/z 70.02) Precursor->b1 Cleavage y1 y1 (m/z 76.04) Precursor->y1 Cleavage b2 b2 (m/z 127.04) Precursor->b2 Cleavage y2 y2 (m/z 133.06) Precursor->y2 Cleavage

Caption: Predicted fragmentation of N3-Gly-Gly-OH.

General Experimental Workflow for Modified Peptide Analysis

Experimental_Workflow SamplePrep Sample Preparation (Modified Peptide) LC Liquid Chromatography (Separation) SamplePrep->LC MS1 MS1 Analysis (Precursor Ion Detection) LC->MS1 Fragmentation Isolation & Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 DataAnalysis Data Analysis (Structure Confirmation) MS2->DataAnalysis

Caption: Workflow for modified peptide analysis.

References

A Comparative Guide to Azide Linkers: N3-Gly-Gly-OH (DCHA) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful design and execution of bioconjugation strategies, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting molecule to the payload but also significantly influences the conjugate's stability, solubility, and overall efficacy.[1] This guide provides an objective comparison of N3-Gly-Gly-OH (DCHA), a short, hydrophilic peptide linker, with other commonly used azide (B81097) linkers, supported by a review of performance characteristics and detailed experimental protocols.

Azide linkers are fundamental components in "click chemistry," a suite of highly efficient and selective bioorthogonal reactions.[2] The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions allow for the stable covalent attachment of molecules under mild, biocompatible conditions.[3] The choice of the azide linker can impact reaction kinetics, stability, and the physicochemical properties of the final conjugate.[1]

N3-Gly-Gly-OH (DCHA) is a heterobifunctional linker featuring a terminal azide group for click chemistry and a carboxylic acid for conjugation to amine-containing molecules. Its diglycine spacer is intended to provide hydrophilicity and flexibility. This guide will compare the expected performance of this glycine-based linker with other classes of azide linkers, primarily those with polyethylene (B3416737) glycol (PEG) spacers.

Quantitative Performance Comparison

The selection of an azide linker is often a trade-off between desired properties like hydrophilicity, stability, and reaction efficiency. The following tables summarize the expected performance characteristics of N3-Gly-Gly-OH (DCHA) in comparison to representative short-chain and long-chain PEG-based azide linkers.

Table 1: Physicochemical and Performance Characteristics of Azide Linkers

FeatureN3-Gly-Gly-OH (DCHA)Short-Chain PEG Azide (e.g., N3-PEG4-OH)Long-Chain PEG Azide (e.g., N3-PEG24-OH)
Spacer Composition Diglycine4 ethylene (B1197577) glycol units24 ethylene glycol units
Hydrophilicity Moderate to HighHighVery High
Flexibility ModerateHighVery High
Expected Serum Stability HighHighHigh
Impact on Conjugate Solubility FavorableGoodExcellent
Potential for Immunogenicity LowVery LowVery Low

Table 2: Reactivity in Click Chemistry

Reaction TypeLinker TypeRelative Reaction RateKey Considerations
CuAAC N3-Gly-Gly-OH (DCHA)StandardReactivity is primarily influenced by the alkyne partner and catalyst system.
PEG Azide LinkersStandardSteric hindrance is generally low for terminal azides on flexible linkers.
SPAAC N3-Gly-Gly-OH (DCHA)StandardReaction rate is mainly dictated by the strain of the cyclooctyne (B158145) partner (e.g., DBCO, BCN).
PEG Azide LinkersStandardThe flexible PEG chain can minimize steric hindrance.[4]

Experimental Protocols

Accurate comparison of linker performance requires standardized experimental protocols. Below are methodologies for key experiments to evaluate and compare azide linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a small-scale CuAAC reaction to conjugate an azide linker to an alkyne-containing molecule.

Materials:

  • N3-Gly-Gly-OH (DCHA) or other azide linker

  • Alkyne-functionalized molecule (e.g., a protein or small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving starting materials if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide linker and alkyne-functionalized molecule in the reaction buffer to a final concentration of 10 mM. Use a minimal amount of DMSO if needed for solubility.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule, a molar excess of the azide linker (e.g., 5-10 equivalents), and the copper ligand.

    • Add the CuSO4 solution to a final concentration of 1 mM.

  • Initiation of Reaction:

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the conjugated product can be purified by reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide linker to a strained alkyne-modified molecule.

Materials:

  • N3-Gly-Gly-OH (DCHA) or other azide linker

  • Strained alkyne-modified biomolecule (e.g., containing DBCO or BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-modified biomolecule and the azide linker in the reaction buffer to their desired final concentrations.

  • Reaction Mixture:

    • Combine the solutions of the azide and the strained alkyne in a reaction vessel. It is recommended to use a molar excess of the azide component.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted small molecule using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Analyze the resulting conjugate using methods such as SDS-PAGE and UV-Vis spectroscopy to confirm conjugation.[4]

Protocol 3: In Vitro Serum Stability Assay

This protocol provides a method to assess the stability of a linker-drug conjugate in serum.

Materials:

  • Linker-drug conjugate

  • Mouse or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the linker-drug conjugate at a final concentration of 100 µg/mL in both PBS and serum at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).

  • Sample Preparation:

    • At each time point, precipitate the serum proteins by adding a threefold excess of cold acetonitrile.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time to determine the half-life (t1/2) of the conjugate in both PBS and serum.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in bioconjugation processes.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) Reaction_Setup Combine Alkyne, Azide, Ligand, CuSO4 Stock_Solutions->Reaction_Setup Initiation Add Sodium Ascorbate Reaction_Setup->Initiation Incubation Incubate at RT Initiation->Incubation Purification Purify Conjugate (HPLC/SEC) Incubation->Purification Characterization Characterize Product (LC-MS) Purification->Characterization

Workflow for a typical CuAAC reaction.

ADC_Signaling_Pathway cluster_binding Cell Surface Interaction cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Generalized signaling pathway for ADC action.

Conclusion

The choice of an azide linker is a critical parameter in the design of bioconjugates. N3-Gly-Gly-OH (DCHA) represents a class of short, peptide-based linkers that offer a balance of hydrophilicity and a compact structure. In comparison to longer, more flexible PEG-based linkers, glycine-based linkers may be advantageous in applications where a defined distance between the conjugated molecules is desired. However, long-chain PEG linkers are generally superior in imparting high levels of solubility to hydrophobic payloads and can improve the pharmacokinetic properties of the resulting conjugate.[6]

The optimal linker choice is highly dependent on the specific application, including the properties of the molecules to be conjugated and the desired biological outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different azide linkers to enable the rational design of effective bioconjugates for research and therapeutic development.

References

A Comparative Guide to N3-Gly-Gly-OH vs. Azido-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation, chemical biology, and drug development, the linker connecting a biomolecule to a payload or label is a critical component that dictates the conjugate's overall efficacy, stability, and pharmacokinetic properties. Among the most powerful tools for creating these linkages is "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity.[1] Central to this chemistry are azide-functionalized linkers.

This guide provides an objective, data-driven comparison of two prominent classes of azide (B81097) linkers: the peptide-based N3-Gly-Gly-OH (and its oligo-glycine analogs) and the polymer-based azido-polyethylene glycol (PEG) linkers . We will explore their structural differences, compare their performance characteristics, and provide detailed experimental protocols for their use in the two primary forms of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Structural and Physicochemical Properties

The fundamental difference between these two linker types lies in their backbone structure, which in turn governs their physical and chemical properties.

  • N3-Gly-Gly-OH (N3-pentaglycine as a representative): This linker features a terminal azide (-N3) group and a C-terminal carboxylic acid (-OH), connected by a short, flexible chain of repeating glycine (B1666218) units.[2][3] The oligo-glycine structure provides a degree of hydrophilicity and flexibility.[2][4] However, the parent peptide, pentaglycine (B1581309), has relatively low intrinsic solubility in aqueous buffers, which can necessitate the use of organic co-solvents for certain applications.[5] The terminal carboxylic acid allows for straightforward conjugation to primary amines via standard amide bond formation.[2]

  • Azido-PEG Linkers: These linkers consist of an azide group at one terminus of a polyethylene (B3416737) glycol (PEG) chain, with a variety of possible functional groups (e.g., carboxylic acid, NHS ester, amine, thiol) at the other end.[6][7] The PEG backbone is renowned for its high hydrophilicity, biocompatibility, and flexibility.[8] A key advantage of PEG linkers is the ability to precisely tune their length by varying the number of ethylene (B1197577) glycol units, allowing for fine control over spacing and steric hindrance.[6]

Quantitative Performance Comparison

The choice of linker significantly impacts the properties of the final bioconjugate. The following table summarizes the key performance characteristics of N3-oligo-glycine linkers compared to azido-PEG linkers.

Performance MetricN3-Gly-Gly-OH (Oligo-glycine)Azido-PEG LinkersRationale & Supporting Data
Solubility & Hydrophilicity ModerateHighThe pentaglycine backbone has limited aqueous solubility (~0.005 M for the parent peptide).[5] The PEG chain is highly hydrophilic, significantly enhancing the water solubility of conjugates, which is crucial for biological applications.[8]
Pharmacokinetics (PK) GoodExcellentThe glycine-rich linker can improve the solubility and PK properties of a conjugate.[4] However, PEGylation is a well-established strategy to increase a drug's stability and circulation half-life by creating a "shielding" effect that increases hydrodynamic volume and reduces renal clearance.[8][9]
Flexibility HighHighBoth oligo-glycine and PEG chains are highly flexible, which can be critical for allowing conjugated molecules to adopt the proper orientation for biological activity.[2][4][7]
Risk of Aggregation LowVery LowThe hydrophilic nature of the glycine residues helps mitigate aggregation.[4][9] The high hydrophilicity of PEG is exceptionally effective at preventing aggregation, especially for conjugates with hydrophobic payloads.[8]
Immunogenicity LowVery LowBoth are generally considered to be of low immunogenicity. PEG is well-known for its ability to reduce the immunogenicity of proteins and peptides.
Structural Diversity LimitedHighThe core structure is based on glycine repeats.
Reactivity HighHighThe azide group on both linkers exhibits the same high reactivity in CuAAC and SPAAC reactions. The linker backbone does not directly participate in the click reaction itself.[8][10]

Experimental Workflows and Logical Relationships

Visualizing the process is key to understanding bioconjugation strategies. The following diagrams illustrate a general workflow for creating an antibody-drug conjugate (ADC) and the mechanisms of the two primary click chemistry reactions.

cluster_0 Preparation cluster_1 Conjugation Steps Antibody Antibody Step2 Step 2: Antibody-Linker Conjugation Antibody->Step2 Linker Azide Linker (N3-Gly-Gly-OH or Azido-PEG) Step1 Step 1: Linker Activation (e.g., NHS ester formation) Linker->Step1 Payload Alkyne-modified Payload Step3 Step 3: Click Reaction (CuAAC or SPAAC) Payload->Step3 Step1->Step2 Step2->Step3 Step4 Step 4: Purification (e.g., SEC) Step3->Step4 Final_ADC Purified Antibody-Drug Conjugate (ADC) Step4->Final_ADC

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

CuAAC Azide R1-N3 Triazole Stable Triazole Linkage Azide->Triazole + Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Catalyst->Triazole catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Azide R1-N3 Triazole Stable Triazole Linkage Azide->Triazole + StrainedAlkyne R2-DBCO (Strained Alkyne) StrainedAlkyne->Triazole NoCatalyst No Catalyst Required (Biocompatible)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for bioconjugation using azide linkers. These should be optimized for specific biomolecules and payloads.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro conjugations where cell viability is not a concern.[2][11]

Materials:

  • Azide-functionalized biomolecule (e.g., Antibody-N3) in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-modified payload (dissolved in DMSO or water).

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water).[11]

  • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 200 mM in water).[11]

  • Reducing agent, e.g., Sodium Ascorbate (B8700270), stock solution (prepare fresh, e.g., 100 mM in water).[11]

Methodology:

  • Catalyst Preparation: In a microcentrifuge tube, mix CuSO4 and THPTA ligand stock solutions in a 1:2 molar ratio.[9] Let the solution stand for a few minutes to allow the complex to form.[12]

  • Reaction Mixture: In a separate reaction tube, combine the azide-functionalized biomolecule with the alkyne-modified payload. A 5-10 fold molar excess of the payload is typical.[2]

  • Initiation: Add the pre-mixed CuSO4/THPTA complex to the reaction mixture. A final copper concentration of 0.1 to 0.25 mM is a good starting point.[13]

  • Reaction Start: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2-5 mM.[13][14]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protecting it from light.[2][9] The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, remove unreacted payload, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2][9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugations in sensitive biological systems, including live cell labeling.[2][10]

Materials:

  • Azide-functionalized biomolecule (e.g., Protein-N3) in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-modified molecule (e.g., DBCO-dye, BCN-drug) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • Reactant Preparation: Prepare solutions of the azide-functionalized biomolecule and the strained alkyne-modified molecule in the reaction buffer. If the strained alkyne is hydrophobic, a small amount of a co-solvent like DMSO can be used (typically <5% final volume).[15]

  • Reaction Mixture: Combine the azide and strained alkyne solutions in a reaction vessel. A 3-5 fold molar excess of the strained alkyne is commonly used.[2]

  • Incubation: Incubate the reaction mixture. Reaction times can vary widely (1-24 hours) depending on reactant concentrations and the specific strained alkyne used.[10] Incubation can be performed at 4°C, room temperature, or 37°C depending on the stability of the biomolecule.[2][10]

  • Monitoring: The reaction progress can be monitored by suitable analytical techniques like HPLC, mass spectrometry, or fluorescence if a dye is being conjugated.

  • Purification: After completion, purify the conjugate using a method appropriate for the biomolecule (e.g., SEC, dialysis, or HIC) to remove any unreacted starting materials.[10][15]

Conclusion and Recommendations

Both N3-Gly-Gly-OH and azido-PEG linkers are powerful tools for bioconjugation via click chemistry. The choice between them should be guided by the specific requirements of the application.

  • Choose N3-Gly-Gly-OH (or other oligo-glycine linkers) when a short, flexible, peptide-based linker is desired and the potential for lower aqueous solubility can be managed. It is an excellent choice for constructing PROTACs and ADCs where the specific length and peptidic nature may be advantageous for biological interactions or enzymatic cleavage.[4]

  • Choose Azido-PEG Linkers when maximizing hydrophilicity, improving pharmacokinetic profiles, and minimizing aggregation are top priorities.[8] Their tunable length and wide commercial availability of different terminal functionalities make them exceptionally versatile for a broad range of applications, from drug delivery and nanoparticle functionalization to protein labeling and surface modification.[6][16]

Ultimately, the optimal linker is one that ensures the final conjugate retains its biological activity while possessing the desired physicochemical and pharmacokinetic properties for its intended use.

References

Introduction to N3-Gly-Gly-OH Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of N3-Gly-Gly-OH conjugates, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

N3-Gly-Gly-OH, an azido-functionalized dipeptide, is a valuable building block in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The terminal azide (B81097) group allows for "click chemistry" reactions, enabling the covalent attachment of various molecules.[1] Accurate structural characterization and purity assessment of the resulting conjugates are critical to ensure their identity, functionality, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of these molecules.

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For N3-Gly-Gly-OH conjugates, both one-dimensional (¹H NMR) and two-dimensional (¹H-¹³C HSQC, COSY, etc.) NMR experiments are employed to confirm the covalent structure and assess purity.

Expected NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the glycine (B1666218) methylene (B1212753) protons and a distinct signal for the methylene group adjacent to the azide moiety.[2] The ¹³C NMR spectrum will confirm the presence of carbonyl carbons from the peptide bonds and the carbon attached to the azide group.[2]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N3-Gly-Gly-OH Backbone in D₂O

AtomProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
N₃-CH₂ ~3.9 - 4.1~50 - 52
-CO-NH-CH₂- ~3.8 - 4.0~42 - 44
-CH₂-COOH ~3.7 - 3.9~41 - 43
-CO- (Amide x2) -~170 - 175
-COOH -~175 - 180

Note: Chemical shifts are approximate and can vary based on solvent, pH, and conjugation partner.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N3-Gly-Gly-OH conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples in D₂O, the pH should be adjusted to a neutral value (pD ~7.0).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and appropriate water suppression techniques if using H₂O/D₂O mixtures.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to identify the carbon signals of the peptide backbone and the azide-adjacent carbon.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex conjugates, acquire two-dimensional NMR spectra such as:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the glycine residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (e.g., from protons to carbonyl carbons) and confirm the peptide sequence and conjugation site.

  • Data Analysis: Process the NMR data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different molecular components, which can help in assessing purity. Compare the observed chemical shifts with expected values and analyze the correlation peaks in 2D spectra to confirm the final structure.

Alternative Characterization Methods

While NMR provides comprehensive structural information, other techniques are routinely used, often in a complementary fashion, for complete characterization.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are essential for determining the molecular weight of the conjugate, thereby confirming successful conjugation and identifying any byproducts.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and purity assessment.[2] Reverse-phase HPLC (RP-HPLC) with UV detection is commonly employed to separate the conjugate from starting materials and impurities, providing a quantitative measure of its purity.[4]

Comparison of Characterization Methods

The choice of analytical technique depends on the specific information required. NMR excels at detailed structural elucidation, while MS provides precise molecular weight information, and HPLC is the gold standard for purity analysis.

Table 2: Comparison of Analytical Methods for N3-Gly-Gly-OH Conjugate Characterization

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed covalent structure, stereochemistry, conformational analysisMolecular weight, molecular formula confirmationPurity, quantification, separation of isomers
Sensitivity LowerHighHigh
Sample Requirement Higher (mg range)Low (µg to ng range)Low (µg to ng range)
Key Advantage Unambiguous structure determinationPrecise mass determinationExcellent for purity assessment and quantification
Limitations Lower sensitivity, complex spectra for large moleculesDoes not provide detailed structural connectivityDoes not provide structural information
Typical Use Structure confirmation of final product and key intermediatesConfirmation of reaction completion and product identityIn-process monitoring, final purity analysis, purification

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for NMR characterization and a comparison of the key analytical techniques.

G cluster_workflow NMR Characterization Workflow prep Sample Preparation (5-10 mg in D₂O) acq Data Acquisition (¹H, ¹³C, 2D NMR) prep->acq proc Data Processing (FT, Phasing) acq->proc analysis Spectral Analysis (Assignments, Integration) proc->analysis result Structure Confirmation & Purity Assessment analysis->result G cluster_comparison Comparative Analysis of Characterization Techniques conjugate N3-Gly-Gly-OH Conjugate nmr NMR Spectroscopy (What is the structure?) conjugate->nmr Structural Elucidation ms Mass Spectrometry (What is the mass?) conjugate->ms Molecular Weight hplc HPLC (How pure is it?) conjugate->hplc Purity & Quantification

References

A Comparative Guide to Site-Specific Labeling: Validating N3-Gly-Gly-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology and drug development, the precise, covalent attachment of molecules such as fluorophores, drugs, or probes to proteins is fundamental. This process, known as bioconjugation, relies on site-specific labeling techniques to ensure homogeneity and preserve the protein's function. The N3-Gly-Gly-OH tag, which provides an azide (B81097) handle for "click chemistry," is a powerful tool for this purpose.

This guide offers an objective comparison between labeling with N3-Gly-Gly-OH via azide-alkyne cycloaddition and prominent alternatives, including the enzymatic sortase-mediated ligation (SML) and the chemical cysteine-thiol reaction. This analysis is supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal strategy for their needs.

Mechanism Overview and Workflow

1. N3-Gly-Gly-OH Labeling via Click Chemistry

This method involves the bioorthogonal reaction between an azide (N3) and an alkyne.[1] The N3-Gly-Gly-OH tag is typically incorporated into a peptide or protein, often at the N-terminus, during solid-phase peptide synthesis (SPPS). The resulting azide-tagged molecule can then be "clicked" to another molecule containing a terminal alkyne. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (SPAAC).[2][3] The pentaglycine (B1581309) linker provides a hydrophilic and flexible spacer, which can improve solubility and minimize steric hindrance.[4]

G cluster_spps Peptide Synthesis & Tagging cluster_click Click Chemistry Conjugation Resin Solid Support Resin Peptide Peptide Chain Assembly (Fmoc Chemistry) Resin->Peptide Tagging Couple N3-Gly-Gly-OH to N-terminus Peptide->Tagging Cleavage Cleave & Purify Tagging->Cleavage AzidePeptide N3-(Gly)2-[Peptide] Cleavage->AzidePeptide Reaction CuAAC Reaction (+ CuSO4, Ascorbate) AzidePeptide->Reaction Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne->Reaction PurifyFinal Purification (e.g., RP-HPLC) Reaction->PurifyFinal Conjugate Final Labeled Conjugate PurifyFinal->Conjugate

Caption: Workflow for N3-Gly-Gly-OH labeling via SPPS and CuAAC click chemistry.

2. Sortase-Mediated Ligation (SML)

SML is an enzymatic method that utilizes sortase A (SrtA), a transpeptidase from Gram-positive bacteria.[5] SrtA recognizes a specific peptide motif, typically LPXTG (where X is any amino acid), cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and ligates the C-terminal threonine to the N-terminal glycine of another molecule.[5][6] This technique allows for the precise ligation of two components, one engineered with a C-terminal LPXTG tag and the other with an N-terminal oligo-glycine sequence.[7]

G ProteinA Protein of Interest with C-terminal LPETG Tag Intermediate Acyl-Enzyme Intermediate ProteinA->Intermediate + SrtA ProbeB Probe Molecule with N-terminal (Gly)n Tag Product Site-Specifically Labeled Protein Sortase Sortase A Enzyme Intermediate->Product + (Gly)n-Probe Biproduct Cleaved 'G' Fragment Intermediate->Biproduct

Caption: Mechanism of site-specific protein labeling using Sortase A.

Quantitative Performance Comparison

The selection of a labeling strategy depends on factors such as required specificity, biocompatibility, and reaction efficiency. The following table provides a comparative overview of the key methodologies.

ParameterN3-Gly-Gly-OH (Click Chemistry)Sortase-Mediated Ligation (SML)Cysteine-Maleimide Chemistry
Reaction Type Chemical (Bioorthogonal)EnzymaticChemical
Target Site Genetically or synthetically incorporated azide/alkyneGenetically encoded LPXTG motif and (Gly)n tagNatural or engineered cysteine residues
Specificity Very High: Azide and alkyne groups are mutually reactive and inert to native functional groups.[8]Very High: Driven by enzyme-substrate recognition.[9]High for free thiols, but can be low if multiple accessible cysteines are present.[10]
Reaction Speed CuAAC: 1-4 hours.[3] SPAAC: 1-24 hours.[11]~3-6 hours, can be slower for large proteins.[12][13]~30 minutes.[10]
Typical Efficiency High (>90%).[6]Variable (50-90%); reaction is reversible, which can limit yield.[6][13] Strategies like MA-SML or depsipeptide use can improve yields.[13][14]Generally high (70-90%).[10]
Biocompatibility CuAAC: Limited in living systems due to copper catalyst toxicity.[15] SPAAC: Excellent for live-cell labeling as it's copper-free.[16]Excellent; occurs under mild, physiological conditions.[9]Good, but maleimides can have off-target reactions with other nucleophiles.[5]
Key Advantages Bioorthogonal reactivity, high yields, chemical robustness.High specificity, mild reaction conditions, works on folded proteins.Fast reaction kinetics, targets a single amino acid type.
Key Limitations CuAAC requires a potentially toxic catalyst. SPAAC requires synthesis of complex strained alkynes.Reversibility can limit yield. Requires genetic engineering of both components.Requires an accessible and unique cysteine residue. Maleimide conjugates can be unstable.[17]

Experimental Protocols

Protocol 1: Incorporation of N3-(Gly)2-OH and CuAAC Labeling

This protocol covers the synthesis of an azide-tagged peptide via Fmoc-based SPPS and its subsequent labeling using CuAAC.

Part A: Solid-Phase Peptide Synthesis (SPPS) of Azide-Peptide [1][2]

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.

  • Peptide Assembly: Perform standard Fmoc-based peptide synthesis to assemble the main peptide sequence.

  • Glycine Linker Addition: After coupling the final amino acid, perform two sequential coupling cycles with Fmoc-Gly-OH.

  • Azide Coupling: Following the final glycine coupling and Fmoc deprotection, couple N3-CH2-COOH (azidoacetic acid) using a standard coupling agent like HBTU/DIPEA in DMF for 2-4 hours.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the azide-peptide by reverse-phase HPLC (RP-HPLC) and confirm its mass by ESI-MS.[2]

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][18]

  • Prepare Stock Solutions:

    • Azide-Peptide: 10 mM in degassed PBS buffer.

    • Alkyne-Molecule (e.g., Alkyne-Fluorophore): 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO4): 100 mM in water.

    • Sodium Ascorbate (B8700270): 1 M in water (prepare fresh).

    • Copper Ligand (e.g., THPTA): 100 mM in water.

  • Reaction Setup: In a microcentrifuge tube, combine the Azide-Peptide, Alkyne-Molecule (1.5 eq), THPTA (1 eq), and CuSO4 (0.1 eq).

  • Initiate Reaction: Add sodium ascorbate (5 eq) to the mixture to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix and incubate at room temperature for 1-12 hours. Monitor progress via RP-HPLC.

  • Purification: Purify the final conjugate using RP-HPLC to remove excess reagents and catalyst. Confirm the final product by mass spectrometry.

Protocol 2: N-Terminal Protein Labeling via Sortase A [5][12]

This protocol describes the labeling of a protein containing an N-terminal oligo-glycine tag with a probe containing a C-terminal LPETG motif.

  • Reagent Preparation:

    • Protein of Interest: Purify the target protein engineered with an N-terminal (Gly)3-5 tag. Prepare at 50 µM in sortase buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

    • LPETG-Probe: Synthesize or procure the probe (e.g., a fluorophore with a C-terminal LPETGG sequence). Prepare at 500 µM (10-fold excess) in sort-ase buffer.

    • Sortase A (SrtA): Prepare a stock of purified, active SrtA at 150 µM.

  • Reaction Mixture: In a reaction tube, combine:

    • 50 µL of 50 µM Protein-of-Interest

    • 5 µL of 500 µM LPETG-Probe

    • 1 µL of 150 µM SrtA (final concentration ~1.5 µM)

  • Incubation: Incubate the reaction at room temperature or 37°C for 3 hours.[12]

  • Analysis: Analyze the reaction products by SDS-PAGE. The labeled protein will show a shift in molecular weight. The labeling efficiency can be quantified by fluorescence imaging of the gel (if a fluorescent probe was used) or by densitometry of a Coomassie-stained gel.

  • Purification (Optional): If necessary, purify the labeled protein from unreacted components and the sortase enzyme using affinity chromatography (e.g., if the target protein has a His-tag and the sortase does not).

Application in Signaling Pathway Analysis

Site-specific labeling is a powerful tool for studying cellular signaling. For example, a kinase inhibitor can be functionalized with an alkyne group. This alkyne-inhibitor can then be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) that has been tagged using N3-Gly-Gly-OH. The resulting molecular probe can be introduced to cells to visualize the localization of the target kinase, quantify target engagement, or pull down interacting partners, thereby elucidating its role in a signaling cascade.[16]

G cluster_probe Probe Synthesis cluster_cell Cellular Application Inhibitor Alkyne-Modified Kinase Inhibitor Click Click Reaction (CuAAC or SPAAC) Inhibitor->Click Reporter N3-Gly-Gly-Reporter (e.g., Biotin, Fluorophore) Reporter->Click Probe Functional Probe Click->Probe Cell Introduce Probe to Live Cells Probe->Cell Binding Probe Binds to Target Kinase Cell->Binding Kinase Target Kinase in Signaling Pathway Kinase->Binding Analysis Downstream Analysis Binding->Analysis Imaging Fluorescence Imaging Analysis->Imaging Pulldown Affinity Purification & Mass Spectrometry Analysis->Pulldown

Caption: Logical workflow for studying a signaling pathway using a labeled probe.

Conclusion

The choice of a site-specific labeling strategy is dictated by the experimental goals, the nature of the protein, and the required reaction environment.

  • N3-Gly-Gly-OH with Click Chemistry offers a robust and highly efficient chemical method. The copper-free SPAAC variant is particularly well-suited for applications in living systems where biocompatibility is paramount.[15]

  • Sortase-Mediated Ligation provides an excellent enzymatic alternative for high-specificity labeling under physiological conditions, though its reversibility may need to be addressed to maximize yields.[13]

  • Cysteine-Maleimide Chemistry is a rapid and straightforward option when a unique and accessible cysteine is available, making it ideal for proteins that can be engineered accordingly.[10]

By understanding the distinct advantages and limitations of each technique, researchers can effectively design and execute experiments to create precisely modified proteins for a wide array of applications in basic research and therapeutic development.

References

Stability of Triazole Linkages in Peptide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone in modern drug development and bioconjugation.[1] This is largely due to its exceptional stability, which ensures the integrity of the conjugated molecule under a wide range of physiological and experimental conditions.[1] This guide provides a comprehensive analysis of the stability of the 1,2,3-triazole linkage, as would be found in N3-Gly-Gly-OH, and compares its performance against other common chemical linkages used in peptide-based therapeutics.

Comparative Stability of Common Bioconjugation Linkages

The 1,2,3-triazole ring is renowned for its robustness, showing high resistance to hydrolysis, enzymatic degradation, and redox conditions.[2][3][4] This inherent stability makes it a superior alternative to other linkages that may be susceptible to cleavage in biological environments.[4] The following table summarizes the stability of the triazole linkage in comparison to other frequently used linkages.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly Stable Highly Stable Highly Stable Generally considered one of the most stable bioorthogonal linkages.[1][3] It is a robust mimic of the amide bond.[5][6]
AmideHighly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases, a key difference from triazoles.[3][5]
EsterProne to HydrolysisRapidly Cleaved by EsterasesStableOften used in prodrug strategies where controlled release is desired.[3]
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[3]
Thioether (from Maleimide)StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction and exchange with serum proteins, leading to payload loss.[1]
OximeGenerally StableModerately StableStableStability can be pH-dependent and is generally more stable than hydrazones.[1][3]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of the triazole linkage in N3-Gly-Gly-OH.

Hydrolytic Stability Assay (Acidic and Basic Conditions)

Objective: To determine the stability of the triazole linkage in aqueous solutions at different pH values.

Materials:

  • N3-Gly-Gly-OH stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Carbonate-bicarbonate buffer, pH 10.0

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Prepare solutions of N3-Gly-Gly-OH at a final concentration of 100 µM in each of the three buffers (pH 3.0, 7.4, and 10.0).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quench any reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Analyze the samples by HPLC-MS to monitor the degradation of the parent compound and the appearance of any degradation products.

  • Calculate the percentage of intact N3-Gly-Gly-OH remaining at each time point relative to the 0-hour time point.

Serum Stability Assay

Objective: To evaluate the enzymatic stability of the triazole linkage in the presence of plasma/serum proteases.

Materials:

  • N3-Gly-Gly-OH stock solution

  • Human or mouse serum

  • PBS, pH 7.4

  • Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) for protein precipitation

  • HPLC-MS system

Procedure:

  • Pre-warm the serum to 37°C.

  • Spike N3-Gly-Gly-OH into the serum to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot.

  • Immediately add three volumes of ice-cold acetonitrile with 0.1% TFA to precipitate the serum proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and analyze by HPLC-MS.

  • Determine the concentration of the remaining intact N3-Gly-Gly-OH at each time point.

Oxidative Stability Assay

Objective: To assess the stability of the triazole linkage under oxidative stress.

Materials:

  • N3-Gly-Gly-OH stock solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • PBS, pH 7.4

  • HPLC-MS system

Procedure:

  • Prepare a solution of N3-Gly-Gly-OH at a final concentration of 100 µM in PBS.

  • Add H₂O₂ to the solution to a final concentration of 0.1%.

  • Incubate the mixture at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot for analysis.

  • Analyze the samples directly by HPLC-MS to quantify the amount of intact N3-Gly-Gly-OH.

Visualizing the Experimental Workflow and a Key Structural Concept

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound N3-Gly-Gly-OH Stock Buffer_Acid Acidic Buffer (pH 3.0) Buffer_Neutral PBS (pH 7.4) Buffer_Basic Basic Buffer (pH 10.0) Serum Human Serum Incubation_Conditions Incubate at 37°C Buffer_Acid->Incubation_Conditions Buffer_Neutral->Incubation_Conditions Buffer_Basic->Incubation_Conditions Serum->Incubation_Conditions Time_Points Collect Aliquots at Time Points Incubation_Conditions->Time_Points Quench Quench Reaction/ Precipitate Proteins Time_Points->Quench HPLC_MS HPLC-MS Analysis Quench->HPLC_MS Data_Analysis Calculate % Remaining HPLC_MS->Data_Analysis

Figure 1. General workflow for stability assays of N3-Gly-Gly-OH.

Figure 2. The 1,2,3-triazole ring as a stable bioisostere of the trans-amide bond.

Summary of Expected Stability for N3-Gly-Gly-OH

Based on extensive literature, the triazole linkage within N3-Gly-Gly-OH is expected to exhibit high stability across all tested conditions. The results are summarized below.

Assay ConditionExpected Outcome for N3-Gly-Gly-OHRationale
Acidic Hydrolysis (pH 3.0, 37°C, 48h) >95% IntactThe 1,2,3-triazole ring is highly resistant to acidic hydrolysis.[7][8]
Neutral Hydrolysis (pH 7.4, 37°C, 48h) >99% IntactThe triazole linkage is exceptionally stable at physiological pH.[3]
Basic Hydrolysis (pH 10.0, 37°C, 48h) >95% IntactThe triazole ring is stable under basic conditions.[7][9]
Human Serum (37°C, 4h) >95% Intact1,2,3-triazoles are not susceptible to cleavage by proteases, unlike amide bonds.[5][10][11]
Oxidative Stress (0.1% H₂O₂, RT, 24h) >99% IntactThe aromatic triazole ring is resistant to oxidation.[2][7]

Conclusion

The 1,2,3-triazole linkage is a remarkably stable motif that serves as an effective surrogate for the amide bond in peptidomimetics.[5][10] Its resistance to acidic, basic, enzymatic, and oxidative degradation makes it an ideal linker for developing robust peptide-based drugs with improved pharmacokinetic properties.[2][7] The incorporation of the triazole linkage in molecules such as N3-Gly-Gly-OH is a proven strategy to enhance in vivo stability, a critical attribute for successful therapeutic candidates.[5][12]

References

A Head-to-Head Comparison: Quantitative Analysis of N3-Gly-Gly-OH Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of proteomics and drug discovery, the precise and efficient labeling of biomolecules is paramount for elucidating cellular processes and developing novel therapeutics. Metabolic labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful strategy for tagging and identifying newly synthesized proteins and glycans. This guide provides an objective comparison of labeling strategies utilizing the azide-functionalized peptide N3-Gly-Gly-OH and other prominent metabolic labeling reagents. We present quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their experimental designs.

N3-Gly-Gly-OH is a versatile click chemistry reagent featuring a terminal azide (B81097) group. This functional group allows for highly efficient and specific covalent ligation to alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. While not a metabolic label itself, N3-Gly-Gly-OH serves as a crucial detection tool for molecules that have been metabolically incorporating an alkyne-containing precursor. This guide will compare the overall efficiency of metabolic labeling workflows that could employ N3-Gly-Gly-OH for detection against alternative labeling strategies.

Comparative Quantitative Data

The selection of a metabolic labeling strategy depends on the specific biological question, the target biomolecule, and the experimental system. The following tables summarize key performance metrics for different metabolic labeling reagents and click chemistry detection methods.

Table 1: Comparison of Metabolic Labeling Reagents

Labeling ReagentTarget BiomoleculeTypical ConcentrationReported Labeling EfficiencyKey AdvantagesKey Disadvantages
Azidohomoalanine (AHA) Proteins50 µM - 1 mMHighWell-established protocols; high incorporation efficiency; bioorthogonal reactivity.[1]Potential for cytotoxicity at higher concentrations; requires click chemistry for detection.[1]
Homopropargylglycine (HPG) Proteins50 µM - 1 mMHighWell-established protocols; high incorporation efficiency; bioorthogonal reactivity.[1]Potential for cytotoxicity at higher concentrations; requires click chemistry for detection.[1]
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) Sialoglycans10 - 50 µMHigh for sialic acid labeling.[2][3]Targets a specific glycan pathway.[2][3]Can negatively impact cellular functions at higher concentrations (>50 µM).[2][4]
Tetraacetylated N-pentynoyl-D-mannosamine (Ac4ManNAl) SialoglycansNot specifiedOften exhibits superior incorporation efficiency into sialoglycans compared to Ac4ManNAz.[5]Higher efficiency can lead to stronger signals.[5]Potential for off-target effects and cytotoxicity at higher concentrations.[5]
O-propargyl-puromycin (OPP) Nascent Proteins3 - 30 µMRapid and robust incorporation into a wide array of protein sizes.[6]Independent of specific amino acid content; short labeling times.[6][7]Terminates translation, potentially affecting cell viability with long exposure.

Table 2: Quantitative Comparison of Click Chemistry Reactions for Detection

Reaction ClassAzide Reagent ExampleAlkyne/Dienophile Reagent ExampleSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC N3-Gly-Gly-OHPropargyl-Glycine10⁴ - 10⁵Rapid kinetics, high efficiency.[8]Requires copper catalyst, which can be cytotoxic to living cells.[8]
SPAAC N3-Gly-Gly-OHDibenzo-cyclooctyne (DBCO)10⁻¹ - 10¹Copper-free, suitable for live-cell imaging.[8]Slower kinetics compared to CuAAC.[8]
IEDDA Tetrazinetrans-Cyclooctene (TCO)10³ - 10⁶Very fast kinetics, bioorthogonal.[8]Reagents can be less stable than azides/alkynes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and quantitative analysis of labeling efficiency. Below are generalized protocols for metabolic labeling and subsequent detection via click chemistry, which can be adapted for specific reagents and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Culture cells in their appropriate growth medium to the desired confluency.

  • Probe Incubation: Prepare a sterile stock solution of the metabolic labeling reagent (e.g., AHA, HPG, Ac4ManNAz, or OPP) in a suitable solvent (e.g., DMSO or PBS).

  • Metabolic Incorporation: Add the labeling reagent to the cell culture medium to achieve the desired final concentration. Incubation times will vary depending on the reagent and experimental goals (e.g., 24-72 hours for azide/alkyne-modified amino acids and sugars, or 1-2 hours for OPP).[2][6]

  • Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS to remove the unincorporated probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Detection (CuAAC)
  • Prepare Reaction Cocktail: For a typical 50 µL reaction, combine the following in order:

    • Protein lysate (containing alkyne-labeled proteins)

    • Azide-probe (e.g., N3-Gly-Gly-OH conjugated to a reporter tag like biotin (B1667282) or a fluorophore)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

    • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours.

  • Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry. For mass spectrometry, further processing including protein precipitation, digestion, and peptide cleanup is required.

Protocol 3: Quantitative Mass Spectrometry Analysis
  • Sample Preparation: Following the click chemistry reaction with a biotin-azide probe, enrich the biotinylated proteins using streptavidin-coated beads.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead reduction, alkylation, and tryptic digestion to release the labeled peptides.

  • Isobaric Labeling (e.g., TMT): Label the resulting peptides from different experimental conditions with unique tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the reporter ions from the MS/MS spectra to determine the relative labeling efficiencies between different conditions.

Mandatory Visualization

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lysis Sample Preparation cluster_detection Detection Metabolic_Label Metabolic Labeling (e.g., Alkyne-Amino Acid) Incorporation Incorporation into Nascent Proteins Labeled_Proteome Labeled Proteome Cell_Lysis Cell Lysis Labeled_Proteome->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Click_Chemistry Click Chemistry (N3-Gly-Gly-OH-Reporter) Analysis Downstream Analysis (MS, WB, Imaging)

Signaling_Pathway_Analysis Stimulus External Stimulus (e.g., Drug Treatment) Cell Cells in Culture Stimulus->Cell Metabolic_Label Metabolic Labeling (e.g., HPG) Cell->Metabolic_Label Nascent_Proteome Labeled Nascent Proteome Metabolic_Label->Nascent_Proteome Click_Reaction Click Reaction with N3-Gly-Gly-OH-Biotin Nascent_Proteome->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Quantitative Proteomics MS_Analysis->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis

Conclusion

The quantitative analysis of protein synthesis and modification is a cornerstone of modern biological research. While N3-Gly-Gly-OH is a powerful tool for the detection of alkyne-modified biomolecules via click chemistry, the overall efficiency of a metabolic labeling experiment is determined by both the incorporation efficiency of the metabolic precursor and the kinetics of the subsequent detection reaction.

For researchers aiming to study nascent protein synthesis, amino acid analogs such as AHA and HPG, or the puromycin (B1679871) analog OPP, offer robust and well-characterized options. The choice between azide and alkyne-functionalized analogs will dictate the required click chemistry partner, with N3-Gly-Gly-OH serving as a suitable azide-containing reagent for the detection of alkyne-labeled proteins. For studies focused on glycosylation, azide- and alkyne-modified sugars like Ac4ManNAz and Ac4ManNAl are the reagents of choice.

Ultimately, the selection of the optimal labeling strategy requires careful consideration of the specific research question, the cell type or organism under investigation, and the available analytical instrumentation. The protocols and comparative data presented in this guide provide a foundation for designing and executing rigorous and quantitative metabolic labeling experiments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of N3-Gly-Gly-OH (DCHA), a click chemistry reagent. Adherence to these procedural steps is critical due to the compound's chemical nature, which combines a potentially energetic azide (B81097) group with a corrosive amine salt.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Potential for Explosivity: Organic azides can be sensitive to shock, heat, or friction.[3]

  • Toxicity: Azide compounds are acutely toxic if ingested or absorbed through the skin.[4] DCHA is also toxic and can cause severe skin burns and eye damage.[2]

  • Corrosivity: DCHA is a corrosive material.[1][2]

  • Reactivity: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[3] Do not allow contact with heavy metals (e.g., copper, lead) as this can form shock-sensitive metal azides.[4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategoryItem SpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes of solutions containing the compound.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the toxic and corrosive material.[5]
Body Protection A standard, buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of N3-Gly-Gly-OH (DCHA) is through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its solutions be disposed of down the drain. [4]

1. Waste Segregation:

  • Solid Waste: All materials contaminated with N3-Gly-Gly-OH (DCHA), including unused powder, weighing papers, pipette tips, and gloves, must be collected in a designated hazardous waste container.

  • Liquid Waste: All solutions containing N3-Gly-Gly-OH (DCHA) must be collected in a separate, clearly labeled hazardous waste container.

2. Waste Container Management:

  • Use only compatible, leak-proof containers made of materials like glass or polyethylene. Avoid metal containers or caps (B75204) with metal liners.[6]

  • Keep containers securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "N3-Gly-Gly-OH (DCHA)," and list any other constituents with their approximate concentrations.

3. Storage:

  • Store sealed hazardous waste containers in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA).

  • Ensure the storage area is secure and that incompatible materials, especially acids and heavy metals, are not stored nearby.[3]

4. Final Disposal:

  • Once a waste container is full or reaches its accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Protocols: Chemical Deactivation (for Trained Personnel Only)

Chemical deactivation of the azide group by reduction to an amine can be performed, but this should only be undertaken by trained personnel in a controlled laboratory setting with appropriate safety measures in place.[6]

Materials:

  • N3-Gly-Gly-OH (DCHA) waste

  • Sodium nitrite (B80452) (NaNO2)

  • Sulfuric acid (H2SO4), 20% aqueous solution

  • Stirrer

  • Three-necked flask

  • Dropping funnel

  • pH paper

Procedure:

  • Set up the three-necked flask in a chemical fume hood.

  • Add the aqueous waste solution containing no more than 5% N3-Gly-Gly-OH (DCHA) to the flask.

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound.[4]

  • Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic to pH paper. Caution: The order of addition is critical. [4]

  • Allow the reaction to proceed until the evolution of nitrogen oxides ceases.

  • Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.

  • Collect the neutralized solution as hazardous waste and arrange for disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N3-Gly-Gly-OH (DCHA).

DisposalWorkflow N3-Gly-Gly-OH (DCHA) Disposal Workflow start Generation of N3-Gly-Gly-OH (DCHA) Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste container Collect in Labeled, Compatible Container (No Metal) solid_waste->container liquid_waste->container store Store in Designated Satellite Accumulation Area container->store ehs Contact EHS for Professional Disposal store->ehs

Caption: Workflow for the proper disposal of N3-Gly-Gly-OH (DCHA).

By following these guidelines, laboratory personnel can ensure the safe and responsible disposal of N3-Gly-Gly-OH (DCHA), protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling N3-Gly-Gly-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N3-Gly-Gly-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

The primary hazards associated with N3-Gly-Gly-OH (DCHA) are derived from its two key chemical moieties:

  • Organic Azide (B81097): These compounds are energetic and can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[1][2] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[3]

  • Dicyclohexylamine (B1670486) (DCHA): This component is a corrosive and combustible liquid.[4][5] It can cause severe skin burns and eye damage and is toxic if swallowed or in contact with the skin.[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE for handling N3-Gly-Gly-OH (DCHA).

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses.[1][2]Protects against splashes and potential projectiles in case of unexpected reactions.[1]
Hand Protection Double gloving is recommended.[3] Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[3][8]Provides robust protection against skin contact with both the azide and DCHA components.
Body Protection A flame-resistant lab coat is the minimum requirement.[1] When there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.Protects against spills and splashes of the corrosive and combustible compound.[5]
Respiratory Protection All work with N3-Gly-Gly-OH (DCHA) must be conducted in a properly functioning chemical fume hood.[1][3]Minimizes the risk of inhaling any potential dust or aerosols.[1]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[1]Protects feet from spills.
Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is essential for the safe handling of N3-Gly-Gly-OH (DCHA).

  • Preparation and Engineering Controls:

    • Always work within a certified chemical fume hood.[1][3]

    • Ensure an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds travel time).[9]

    • Place a blast shield between the user and the experimental setup.[3]

    • Avoid the use of metal spatulas or ground glass joints to prevent the formation of shock-sensitive metal azides.[1][3] Use plastic or ceramic spatulas.[3]

    • Keep the work area free of ignition sources.[3]

  • Donning PPE:

    • Before entering the laboratory, don a flame-resistant lab coat and fully enclosed chemical-resistant shoes.

    • Inside the laboratory, at the designated workstation, put on the inner pair of gloves.

    • Next, put on chemical splash goggles.

    • Wear the outer pair of chemical-resistant gloves.

    • Finally, wear a face shield over the goggles.

  • Handling the Compound:

    • Work with the smallest feasible quantities of the material.[3]

    • When weighing the solid compound, do so within the chemical fume hood to prevent inhalation of any dust.

    • When preparing solutions, add the solid to the solvent slowly.

    • Handle all solutions containing N3-Gly-Gly-OH (DCHA) with care to avoid splashes.

  • Doffing PPE:

    • Before leaving the immediate work area, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat and hang it in the designated area.

    • Wash hands thoroughly with soap and water.

    • The inner pair of gloves should be the last item of PPE to be removed, followed by immediate hand washing.

Disposal Plan

Proper disposal of waste containing N3-Gly-Gly-OH (DCHA) is critical to prevent the formation of explosive compounds.

  • Waste Segregation: All waste contaminated with N3-Gly-Gly-OH (DCHA), including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1]

  • Aqueous Waste: NEVER pour azide-containing solutions down the drain.[1] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[1] Collect all aqueous waste in a designated, non-metal container.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a separate, clearly labeled, non-metal container.

  • Decontamination of Glassware: Glassware that has been in contact with N3-Gly-Gly-OH (DCHA) should be decontaminated before reuse. A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This process must be carried out in a fume hood.[3]

  • Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not mix azide waste with other chemical waste streams, particularly acidic or metallic waste.[3]

Visual Safety Protocols

The following diagrams provide a visual representation of the key safety workflows for handling N3-Gly-Gly-OH (DCHA).

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Non-Metal Tools prep_ppe->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of N3-Gly-Gly-OH (DCHA).

PPESelection cluster_core_ppe Core PPE (Mandatory) cluster_enhanced_ppe Enhanced PPE (Risk-Based) lab_coat Flame-Resistant Lab Coat gloves Double Nitrile Gloves goggles Chemical Splash Goggles shoes Closed-Toe Shoes face_shield Face Shield apron Chemical-Resistant Apron respirator Respirator (if fume hood fails) start Risk Assessment start->lab_coat start->gloves start->goggles start->shoes risk_splash Splash Hazard? start->risk_splash risk_explosion Explosion Risk? start->risk_explosion risk_splash->apron Yes risk_explosion->face_shield Yes

References

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